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  • Product: 3-Oxotetradecanoic acid
  • CAS: 88222-72-4

Core Science & Biosynthesis

Foundational

The Biological Significance of 3-Oxotetradecanoic Acid: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the biological significance of 3-Oxotetradecanoic acid, a pivotal intermediate in fatty acid metabolism. We will delve into its biochemical properties, m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the biological significance of 3-Oxotetradecanoic acid, a pivotal intermediate in fatty acid metabolism. We will delve into its biochemical properties, metabolic pathways, and emerging roles in cellular signaling and disease. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, regulation, and potential therapeutic applications of this fascinating molecule. We will explore its function not only as a metabolic building block but also in the context of related fatty acids that modulate critical biological processes such as inflammation and bacterial virulence. Detailed experimental protocols for the analysis of 3-Oxotetradecanoic acid are also provided to facilitate further research in this area.

Introduction: Unveiling 3-Oxotetradecanoic Acid

3-Oxotetradecanoic acid, also known as 3-ketomyristic acid, is a 14-carbon, long-chain, 3-oxo fatty acid.[1] It is a key, yet often transient, intermediate in the de novo synthesis of fatty acids in a wide range of organisms, from bacteria to plants and animals.[1][2] While its primary role has traditionally been viewed as a metabolic precursor, recent research into the broader family of fatty acids and their derivatives suggests a more complex and nuanced biological significance. This guide will explore the multifaceted nature of 3-Oxotetradecanoic acid, from its fundamental role in metabolism to the intriguing signaling capabilities of its closely related counterparts.

Table 1: Physicochemical Properties of 3-Oxotetradecanoic Acid

PropertyValueSource
Molecular Formula C₁₄H₂₆O₃[1]
Molecular Weight 242.35 g/mol [1]
IUPAC Name 3-oxotetradecanoic acid[1]
Synonyms 3-ketomyristic acid, 3-oxomyristic acid[1]
Physical Description Solid[2]

Metabolic Hub: Biosynthesis and Degradation

3-Oxotetradecanoic acid occupies a central position in fatty acid metabolism. Its formation is a critical step in the iterative process of fatty acid chain elongation.

Biosynthesis: The Role of 3-Ketoacyl-ACP Synthase

The synthesis of 3-Oxotetradecanoic acid is catalyzed by the enzyme 3-ketoacyl-acyl carrier protein (ACP) synthase (KAS) .[3][4] In the type II fatty acid synthesis (FAS) pathway, found in bacteria and plants, KAS enzymes catalyze the Claisen condensation of an acyl-ACP or acyl-CoA with malonyl-ACP.[4] Specifically, the formation of 3-oxotetradecanoyl-ACP is a key step in the elongation of the fatty acid chain.

The reaction proceeds as follows:

  • Dodecanoyl-ACP + Malonyl-ACP → 3-Oxotetradecanoyl-ACP + CO₂ + ACP

This reaction is catalyzed by a specific isoform of KAS. Following its synthesis, 3-oxotetradecanoyl-ACP is rapidly processed by subsequent enzymes in the FAS pathway.

Fatty_Acid_Synthesis acetyl_coa Acetyl-CoA kas 3-Ketoacyl-ACP Synthase (KAS) acetyl_coa->kas malonyl_coa Malonyl-CoA malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp malonyl_acp->kas dodecanoyl_acp Dodecanoyl-ACP (12:0-ACP) dodecanoyl_acp->kas oxo_tetradecanoyl_acp 3-Oxotetradecanoyl-ACP (14:0-keto-ACP) kas->oxo_tetradecanoyl_acp reduction1 Reduction (NADPH) oxo_tetradecanoyl_acp->reduction1 hydroxy_tetradecanoyl_acp 3-Hydroxytetradecanoyl-ACP reduction1->hydroxy_tetradecanoyl_acp dehydration Dehydration hydroxy_tetradecanoyl_acp->dehydration enoyl_acp trans-Δ²-Tetradecenoyl-ACP dehydration->enoyl_acp reduction2 Reduction (NADPH) enoyl_acp->reduction2 tetradecanoyl_acp Tetradecanoyl-ACP (Myristoyl-ACP, 14:0-ACP) reduction2->tetradecanoyl_acp elongation Further Elongation or Thioesterase Action tetradecanoyl_acp->elongation

Figure 1: Biosynthesis of Tetradecanoyl-ACP

Regulation of 3-Ketoacyl-ACP Synthase

The activity of KAS enzymes is tightly regulated to control the rate of fatty acid synthesis. Studies on KAS III have shown that it is subject to feedback inhibition by medium-chain acyl-ACP end products. This inhibition is uncompetitive with respect to acetyl-CoA and non-competitive with malonyl-ACP, suggesting a distinct regulatory binding site on the enzyme.[1]

Degradation

As a transient intermediate, 3-Oxotetradecanoyl-ACP is rapidly converted to 3-hydroxytetradecanoyl-ACP by 3-ketoacyl-ACP reductase . This reduction step utilizes NADPH as a cofactor. The resulting 3-hydroxy intermediate is then dehydrated and reduced to form tetradecanoyl-ACP (myristoyl-ACP).

Biological Roles and Signaling Implications

While 3-Oxotetradecanoic acid itself has not been extensively studied as a signaling molecule, its metabolic neighbors, 3-hydroxytetradecanoic acid and tetradecanoic acid (myristic acid), have demonstrated significant biological activities.

3-Hydroxytetradecanoic Acid and Inflammation

(R)-3-hydroxytetradecanoic acid, the reduced form of 3-oxotetradecanoic acid, has been implicated in inflammatory responses. It can trigger inflammation through pathways independent of lipopolysaccharide (LPS), involving Toll-like receptors (TLRs) and the subsequent activation of the NF-κB signaling pathway. This suggests a potential role for intermediates of fatty acid synthesis in modulating immune responses.

Inflammation_Pathway hydroxy_acid (R)-3-Hydroxytetradecanoic acid tlr Toll-like Receptor (TLR) hydroxy_acid->tlr nf_kb NF-κB Activation tlr->nf_kb cytokines Pro-inflammatory Cytokine Production nf_kb->cytokines

Figure 2: Inflammatory Signaling by a Related Metabolite

Myristic Acid and Bacterial Virulence

Tetradecanoic acid (myristic acid), the fully saturated 14-carbon fatty acid, has been shown to modulate virulence in the opportunistic pathogen Pseudomonas aeruginosa. Myristic acid can inhibit the production of pyocyanin, a key virulence factor, and also impact swarming motility.[5] These effects suggest that fatty acids, including those derived from the pathway involving 3-Oxotetradecanoic acid, can act as signaling molecules in bacterial communication and pathogenesis.[5]

Experimental Analysis of 3-Oxotetradecanoic Acid

The analysis of 3-Oxotetradecanoic acid in biological samples presents challenges due to its low abundance and transient nature. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for its sensitive and specific detection.

Sample Preparation and Extraction

A general workflow for the extraction of 3-Oxotetradecanoic acid from biological matrices is outlined below.

Extraction_Workflow sample Biological Sample (Plasma, Cells, Tissue) homogenization Homogenization (with internal standard) sample->homogenization extraction Liquid-Liquid Extraction (e.g., Folch method) homogenization->extraction derivatization Derivatization (e.g., Silylation or Esterification) extraction->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis

Figure 3: General Workflow for 3-Oxo-FA Analysis

Detailed Protocol: GC-MS Analysis of 3-Oxo-Fatty Acids (Representative)

This protocol is a representative method adapted from general procedures for short-chain keto acid analysis and should be optimized for your specific application.

1. Sample Preparation and Extraction: a. To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 3-oxo-fatty acid). b. Add 1 mL of a 2:1 (v/v) chloroform:methanol solution. c. Vortex vigorously for 2 minutes. d. Centrifuge at 3000 x g for 10 minutes to separate the phases. e. Collect the lower organic phase containing the lipids. f. Dry the organic phase under a stream of nitrogen.

2. Derivatization (Silylation): a. To the dried lipid extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Add 50 µL of pyridine. c. Heat at 60°C for 30 minutes. d. Cool to room temperature before injection.

3. GC-MS Parameters:

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Injector Temperature: 250°C.
  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Ion Source Temperature: 230°C.
  • MS Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-550.

4. Quantification:

  • Quantify the trimethylsilyl derivative of 3-Oxotetradecanoic acid using selected ion monitoring (SIM) of characteristic ions and by referencing the peak area to that of the internal standard.

Therapeutic and Diagnostic Potential

The central role of 3-Oxotetradecanoic acid in fatty acid biosynthesis makes its metabolic pathway a potential target for therapeutic intervention.

3-Ketoacyl-ACP Synthase as a Drug Target

The bacterial 3-ketoacyl-ACP synthase III (FabH) is a validated target for the development of novel antibacterial agents.[4] Its essential role in bacterial survival and the differences between bacterial and human fatty acid synthesis pathways make it an attractive target for selective inhibition.[4] Several natural products and synthetic compounds have been identified as inhibitors of FabH.[4]

Biomarker Potential

Alterations in the levels of 3-Oxotetradecanoic acid and other fatty acid intermediates may serve as biomarkers for metabolic disorders. For example, deficiencies in enzymes of the fatty acid oxidation pathway can lead to the accumulation of specific acylcarnitines and dicarboxylic acids. While direct measurement of 3-Oxotetradecanoic acid as a biomarker is not yet common practice, profiling of fatty acid metabolism intermediates holds promise for the diagnosis and monitoring of various diseases.

Conclusion

3-Oxotetradecanoic acid, a key intermediate in fatty acid biosynthesis, is more than just a metabolic stepping stone. While its direct signaling roles are still under investigation, the biological activities of its metabolic neighbors highlight the potential for fatty acid synthesis intermediates to act as modulators of critical cellular processes. The enzyme responsible for its synthesis, 3-ketoacyl-ACP synthase, is a promising target for the development of new therapeutics. Further research into the precise roles and regulation of 3-Oxotetradecanoic acid will undoubtedly uncover new layers of complexity in the intricate network of cellular metabolism and signaling. This guide provides a solid foundation for researchers to explore the untapped potential of this important molecule.

References

  • PubChem. 3-Oxotetradecanoic acid. National Center for Biotechnology Information. [Link]

  • Li, Z., et al. (2019). 3-Ketoacyl-ACP synthase (KAS) III homologues and their roles in natural product biosynthesis. MedChemComm, 10(5), 689-703. [Link]

  • National Center for Biotechnology Information. (2019). 3-Ketoacyl-ACP synthase (KAS) III homologues and their roles in natural product biosynthesis. In NIH National Library of Medicine. [Link]

  • PubChem. 3-Oxotetradecanoic acid. [Link]

  • Castillo-Juárez, I., et al. (2021). Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. Frontiers in Microbiology, 12, 638133. [Link]

Sources

Exploratory

The Unseen Regulator: A Technical Guide to the Discovery and History of 3-Oxotetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Oxotetradecanoic acid, a 14-carbon beta-keto fatty acid, represents a fascinating intersection of primary metabolism and intricate cellular commu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxotetradecanoic acid, a 14-carbon beta-keto fatty acid, represents a fascinating intersection of primary metabolism and intricate cellular communication. Once viewed as a transient intermediate in the well-established pathway of fatty acid biosynthesis, its role has expanded to that of a key player in bacterial quorum sensing, offering new avenues for therapeutic intervention. This guide provides a comprehensive overview of the discovery, history, and scientific milestones of 3-Oxotetradecanoic acid, from its conceptual origins in the study of fatty acid metabolism to its current status as a target in drug development. We will explore its biochemical synthesis, its pivotal function in bacterial signaling, and the chemical methodologies developed for its synthesis and analysis.

Historical Context: From Fatty Acids to Beta-Keto Intermediates

The story of 3-Oxotetradecanoic acid is intrinsically linked to the broader history of fatty acid chemistry and biochemistry. The journey began with the foundational work of scientists like Michel Eugène Chevreul in the early 19th century, who first elucidated the chemical nature of fats and fatty acids. A significant milestone for the C14 fatty acid family was the isolation of myristic acid (tetradecanoic acid) in 1841 by Lyon Playfair from the seeds of nutmeg, Myristica fragrans, from which it derives its name[1][2]. This discovery laid the groundwork for understanding the diverse family of 14-carbon lipids.

The concept of fatty acid metabolism, and with it the existence of intermediates like beta-keto acids, emerged from the pioneering work on metabolic pathways in the late 19th and early 20th centuries[3]. The discovery of essential fatty acids by George and Mildred Burr in 1929 revolutionized the understanding of lipids, demonstrating their critical role beyond being a simple energy source[3]. As the intricacies of fatty acid oxidation and synthesis were unraveled, the transient existence of beta-ketoacyl intermediates was hypothesized and later confirmed through elegant biochemical studies.

While a singular "discovery" paper for 3-Oxotetradecanoic acid is not readily apparent in the historical literature, its existence was implicitly understood as a necessary intermediate in the chain elongation process of fatty acid synthesis. The development of analytical techniques such as gas-liquid chromatography in the 1950s was instrumental in the separation and identification of various fatty acids and their derivatives, paving the way for the direct observation of these previously theoretical intermediates[4].

Biochemical Significance: An Intermediate in Fatty Acid Metabolism

3-Oxotetradecanoic acid is a key, albeit transient, intermediate in the biosynthesis of fatty acids[5][6]. This anabolic pathway is fundamental to all life, responsible for the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA. In humans, this process is predominantly carried out in the liver and adipose tissue[6].

The formation of 3-Oxotetradecanoyl-ACP (the acyl carrier protein-bound form) is a critical step in the iterative four-reaction cycle of fatty acid elongation. This cycle is catalyzed by the multi-enzyme complex, fatty acid synthase (FAS).

The Fatty Acid Synthesis Cycle:

  • Condensation: Acetyl-CoA (or a growing acyl-CoA chain) condenses with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase. This reaction extends the fatty acid chain by two carbons and results in the formation of a β-ketoacyl-ACP intermediate. In the case of a 12-carbon acyl chain, this step yields 3-oxotetradecanoyl-ACP.

  • Reduction: The β-keto group of 3-oxotetradecanoyl-ACP is then reduced to a hydroxyl group by β-ketoacyl-ACP reductase, forming D-3-hydroxytetradecanoyl-ACP.

  • Dehydration: A molecule of water is removed from D-3-hydroxytetradecanoyl-ACP by β-hydroxyacyl-ACP dehydratase, creating a double bond and yielding trans-Δ²-tetradecenoyl-ACP.

  • Reduction: Finally, the double bond is reduced by enoyl-ACP reductase to form tetradecanoyl-ACP (myristoyl-ACP).

This saturated 14-carbon acyl-ACP can then re-enter the cycle for further elongation or be released as myristic acid.

Fatty_Acid_Synthesis cluster_0 Fatty Acid Synthase (FAS) Cycle Malonyl_ACP Malonyl-ACP Condensation Condensation (β-ketoacyl-ACP synthase) Malonyl_ACP->Condensation Acyl_ACP_n Acyl-ACP (C12) Acyl_ACP_n->Condensation Three_Oxo 3-Oxotetradecanoyl-ACP Condensation->Three_Oxo Reduction1 Reduction (β-ketoacyl-ACP reductase) Three_Oxo->Reduction1 Three_Hydroxy 3-Hydroxytetradecanoyl-ACP Reduction1->Three_Hydroxy Dehydration Dehydration (β-hydroxyacyl-ACP dehydratase) Three_Hydroxy->Dehydration Enoyl_ACP trans-Δ²-Tetradecenoyl-ACP Dehydration->Enoyl_ACP Reduction2 Reduction (enoyl-ACP reductase) Enoyl_ACP->Reduction2 Acyl_ACP_n2 Acyl-ACP (C14) (Myristoyl-ACP) Reduction2->Acyl_ACP_n2 caption Figure 1: The role of 3-Oxotetradecanoyl-ACP in the fatty acid synthesis cycle. Quorum_Sensing cluster_1 Synthesis of 3-oxo-C14-HSL cluster_2 Quorum Sensing Cascade Three_Oxo_ACP 3-Oxotetradecanoyl-ACP LuxI LuxI-type Synthase Three_Oxo_ACP->LuxI SAM S-adenosylmethionine (SAM) SAM->LuxI Three_Oxo_HSL N-(3-oxotetradecanoyl)- L-homoserine lactone (3-oxo-C14-HSL) LuxI->Three_Oxo_HSL Three_Oxo_HSL_out 3-oxo-C14-HSL (extracellular) Three_Oxo_HSL->Three_Oxo_HSL_out LuxR LuxR-type Receptor Three_Oxo_HSL_out->LuxR Gene_Expression Target Gene Expression (e.g., virulence, biofilm) LuxR->Gene_Expression caption Figure 2: The role of 3-Oxotetradecanoic acid in quorum sensing.

Figure 2: The role of 3-Oxotetradecanoic acid in quorum sensing.

Chemical Synthesis: Methodologies and Protocols

The synthesis of 3-Oxotetradecanoic acid and its esters has been a subject of interest for both biochemical studies and as a precursor for more complex molecules. The inherent instability of β-keto acids, which are prone to decarboxylation, presents a challenge in their synthesis and isolation.

A common and historically significant method for the synthesis of β-keto esters is the Claisen condensation . This reaction involves the base-catalyzed condensation of two molecules of an ester. For the synthesis of a 3-oxo-C14 ester, a crossed Claisen condensation would be employed, reacting an ester of a C12 fatty acid with a two-carbon ester, or more elaborate multi-step syntheses.

A more modern and versatile approach involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This method allows for the efficient synthesis of β-keto esters from fatty acids.[7]

A Representative Synthetic Protocol for a Fatty β-Keto Ester:

  • Activation of the Fatty Acid: Myristic acid (tetradecanoic acid) is activated, for example, by conversion to its acid chloride using a reagent like thionyl chloride or oxalyl chloride.

  • Acylation of Meldrum's Acid: The activated fatty acid is then reacted with Meldrum's acid in the presence of a base, such as pyridine, to form an acylated Meldrum's acid derivative.

  • Methanolysis: The resulting intermediate is then heated in the presence of an alcohol (e.g., methanol) to yield the corresponding methyl 3-oxotetradecanoate.

  • Hydrolysis (optional): If the free acid is desired, the β-keto ester can be hydrolyzed under carefully controlled mild acidic or basic conditions to minimize decarboxylation.

A notable example of the synthesis of a related compound is the preparation of [3-¹³C]tetradecanoic acid, as described in a 1983 publication. This synthesis involved the alkylation of diethyl sodio-malonate with [1-¹³C]1-bromododecane, followed by saponification and decarboxylation to yield the labeled fatty acid.[8] This malonic ester synthesis represents a classic and robust method for the formation of carboxylic acids with extended carbon chains and can be adapted for the synthesis of β-keto acids.

Applications in Drug Development: Targeting Bacterial Communication

The involvement of 3-Oxotetradecanoic acid's derivative, 3-oxo-C14-HSL, in bacterial quorum sensing has made it a prime target for the development of novel anti-infective agents. The strategy revolves around the development of molecules that can interfere with the 3-oxo-C14-HSL signaling pathway, thereby disrupting bacterial virulence.

Strategies for Quorum Sensing Inhibition:

  • Inhibition of AHL Synthesis: Targeting the LuxI-type synthases that produce 3-oxo-C14-HSL would directly block the production of the signaling molecule.

  • Competitive Inhibition of AHL Receptors: Designing molecules that are structurally similar to 3-oxo-C14-HSL and can bind to the LuxR-type receptors without activating them. This competitive inhibition would prevent the natural signaling molecule from initiating the quorum sensing cascade.[9]

  • Enzymatic Degradation of AHLs: Utilizing enzymes that can degrade 3-oxo-C14-HSL, effectively reducing its concentration below the threshold required for quorum sensing activation.

Numerous natural and synthetic compounds are being investigated for their quorum sensing inhibitory activity. The development of such agents holds promise for combating antibiotic-resistant bacteria by disarming them rather than killing them, which may exert less selective pressure for the development of resistance.

Conclusion

3-Oxotetradecanoic acid has evolved from a theoretical intermediate in the grand scheme of fatty acid metabolism to a molecule of significant interest in the field of chemical biology and drug discovery. Its history is a testament to the ever-deepening understanding of biochemical pathways and the intricate ways in which even the most transient of molecules can play critical roles in biological systems. As our ability to probe and manipulate these systems with increasing precision grows, the story of 3-Oxotetradecanoic acid and its role in bacterial communication will undoubtedly continue to unfold, offering new insights and opportunities for the development of next-generation therapeutics.

References

  • Al-Ghorbani, M., et al. (2023). Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity. Molecules, 28(14), 5393. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Oxotetradecanoic acid. PubChem. Retrieved February 1, 2026, from [Link]

  • Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938–941. [Link]

  • Wikipedia. (n.d.). Myristic acid. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). Methods of making incretin analogs.
  • Verma, A., et al. (2019). Designing quorum sensing inhibitors of Pseudomonas aeruginosa utilizing FabI: an enzymic drug target from fatty acid synthesis pathway. 3 Biotech, 9(2), 59. [Link]

  • Holman, R. T. (2014). Discovery of essential fatty acids. Journal of lipid research, 55(10), 2217–2227. [Link]

  • Academia.edu. (n.d.). History of Fatty Acids Chemistry. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). β‐Keto Acids in Organic Synthesis. Retrieved February 1, 2026, from [Link]

  • LIPID MAPS Structure Database. (n.d.). N-(3-oxo-tetradecanoyl)-homoserine lactone. Retrieved February 1, 2026, from [Link]

  • FooDB. (n.d.). Showing Compound 3-Oxotetradecanoic acid (FDB027877). Retrieved February 1, 2026, from [Link]

  • Ataman Kimya. (n.d.). MYRISTIC ACID. Retrieved February 1, 2026, from [Link]

  • Cyberlipid. (n.d.). FA analysis History. Retrieved February 1, 2026, from [Link]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(15), 5831. [Link]

  • MDPI. (2021). The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. International Journal of Molecular Sciences, 22(20), 11047. [Link]

  • Wikipedia. (n.d.). N-Acyl homoserine lactone. Retrieved February 1, 2026, from [Link]

  • Jayakumararaj, R. (2022). ADMET informatics of Tetradecanoic acid (Myristic Acid) from ethyl acetate fraction of Moringa oleifera. Journal of Drug Delivery and Therapeutics, 12(4-S), 124-137. [Link]

  • Google Patents. (n.d.). Group of anti-cancer compounds with specific structure and their production method.
  • Wikipedia. (n.d.). Fatty acid metabolism. Retrieved February 1, 2026, from [Link]

  • MDPI. (2021). The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. International Journal of Molecular Sciences, 22(20), 11047. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]

  • RSC Publishing. (2015). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Advances, 5(11), 8195-8201. [Link]

  • PubMed. (2025). Multifaceted quorum-sensing inhibiting activity of 3-(Benzo[d]d[5][10]ioxol-4-yl)oxazolidin-2-one mitigates Pseudomonas aeruginosa virulence. Journal of Hazardous Materials, 485, 134593. [Link]

  • Wikipedia. (n.d.). Semaglutide. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Lipid analysis—a 20th century success?. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Timeline of fatty acid source discovery, applications, and advances throughout history. Retrieved February 1, 2026, from [Link]

  • Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Journal of Drug Targeting. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved February 1, 2026, from [Link]

  • American Society for Biochemistry and Molecular Biology. (n.d.). Discovering essential fatty acids. Retrieved February 1, 2026, from [Link]

  • Chhabra, S. R., et al. (1999). The Pseudomonas Aeruginosa Quorum-Sensing Signal Molecule N-(3-oxododecanoyl)-L-homoserine Lactone Has Immunomodulatory Activity. The Journal of Immunology, 163(10), 5574-5580. [Link]

  • Frontiers. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 11, 649301. [Link]

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Sources

Foundational

3-Oxotetradecanoic Acid (3-OTA): Metabolic Origins, GPR84 Signaling, and Analytical Profiling

Executive Summary & Biological Context 3-Oxotetradecanoic acid (3-OTA) , also known as -ketomyristic acid, is a 14-carbon fatty acid derivative characterized by a ketone group at the -carbon (C3) position.[1] In mammalia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

3-Oxotetradecanoic acid (3-OTA) , also known as


-ketomyristic acid, is a 14-carbon fatty acid derivative characterized by a ketone group at the 

-carbon (C3) position.[1] In mammalian systems, 3-OTA functions in a dual capacity:
  • Transient Metabolic Intermediate: It is a canonical intermediate in the mitochondrial

    
    -oxidation of long-chain fatty acids (LCFA).
    
  • Immunometabolic Signal: It serves as a potent endogenous agonist for GPR84 , a pro-inflammatory G-protein-coupled receptor expressed on myeloid cells (macrophages, neutrophils) and adipocytes.

Unlike de novo lipogenesis products (e.g., palmitate), 3-OTA is not synthesized by Fatty Acid Synthase (FASN) as a final product. Instead, its "biosynthesis" in mammals is actually a catabolic generation event occurring within the mitochondrial matrix, primarily governed by the Mitochondrial Trifunctional Protein (MTP).

Metabolic Generation: The Biosynthetic Pathway

The generation of 3-OTA occurs via the oxidative degradation of Myristoyl-CoA (C14:0-CoA) or the chain-shortening of longer fatty acids (e.g., Palmitoyl-CoA). This process is strictly compartmentalized within the mitochondrial matrix.

The Enzymatic Cascade (Mitochondrial Matrix)

The production of the 3-OTA moiety relies on the Mitochondrial Trifunctional Protein (MTP) , a hetero-octameric complex composed of four


-subunits (HADHA) and four 

-subunits (HADHB).

Step 1: Substrate Entry & Desaturation

  • Precursor: Myristoyl-CoA (C14:0-CoA).

  • Enzyme: Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) or Medium-Chain Acyl-CoA Dehydrogenase (MCAD/ACADM).

  • Reaction: Dehydrogenation at the

    
     positions.
    
  • Product: trans-2-Tetradecenoyl-CoA.

Step 2: Hydration (The Precursor Step)

  • Enzyme: Long-chain Enoyl-CoA Hydratase (LCEH) domain of the MTP

    
    -subunit (HADHA) .
    
  • Reaction: Addition of water across the double bond.[2]

  • Product: (S)-3-Hydroxytetradecanoyl-CoA.

Step 3: Oxidation (The Generation Step)

  • Enzyme: Long-chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) domain of the MTP

    
    -subunit (HADHA) .
    
  • Mechanism: NAD+-dependent oxidation of the hydroxyl group to a ketone.

  • Product: 3-Oxotetradecanoyl-CoA .

Step 4: The "Leak" (Free Acid Release) To function as a GPR84 signaling molecule, the CoA moiety must be removed. While the canonical pathway proceeds to thiolytic cleavage (via HADHB), a fraction of the acyl-CoA pool can be hydrolyzed by Acyl-CoA Thioesterases (ACOTs) , specifically mitochondrial ACOT2 or ACOT9, releasing free 3-Oxotetradecanoic acid into the system.

Pathological Accumulation: LCHAD Deficiency

In subjects with LCHAD deficiency (a mutation in the HADHA gene), the pathway stalls at Step 3. However, if the defect is in the subsequent Thiolase step (HADHB) or if there is mitochondrial uncoupling, 3-keto intermediates accumulate.

  • Clinical Marker: The accumulation of 3-hydroxy and 3-oxo species is a hallmark of mitochondrial fatty acid oxidation disorders (FAODs).

Signaling Mechanism: The GPR84 Axis

Recent research identifies 3-OTA as a specific ligand for GPR84 , an orphan GPCR that acts as a sensor for medium-chain free fatty acids (MCFA).

  • Receptor: GPR84 (G-protein coupled).[3][4][5][6]

  • Ligand Specificity: GPR84 is activated by MCFAs (C9–C14), but 3-oxo-MCFAs (like 3-OTA) activate the receptor with significantly higher potency than their non-oxidized counterparts.

  • Downstream Effect: Activation couples to

    
     proteins, reducing cAMP and increasing intracellular calcium. This triggers chemotaxis and pro-inflammatory cytokine release (TNF-
    
    
    
    , IL-6) in macrophages, linking mitochondrial lipid stress to immune activation.

Visualization: Pathway Diagram

The following diagram illustrates the generation of 3-OTA within the mitochondrial


-oxidation cycle and its diversion to GPR84 signaling.

G cluster_mitochondria Mitochondrial Matrix MyristoylCoA Myristoyl-CoA (C14:0-CoA) EnoylCoA trans-2-Tetradecenoyl-CoA MyristoylCoA->EnoylCoA Dehydrogenation HydroxyCoA (S)-3-Hydroxytetradecanoyl-CoA EnoylCoA->HydroxyCoA Hydration KetoCoA 3-Oxotetradecanoyl-CoA (Target Intermediate) HydroxyCoA->KetoCoA Oxidation (NAD+ -> NADH) Thiolase HADHB (Thiolase Domain) KetoCoA->Thiolase Canonical Cleavage ACOT Mitochondrial ACOTs KetoCoA->ACOT Hydrolysis (Leak) ACADM ACADM (MCAD) ACADM->EnoylCoA ECHS1 HADHA (Hydratase Domain) ECHS1->HydroxyCoA LCHAD HADHA (LCHAD Domain) LCHAD->KetoCoA FreeAcid 3-Oxotetradecanoic Acid (Free 3-OTA) ACOT->FreeAcid Release to Cytosol GPR84 GPR84 Receptor (Macrophage/Adipocyte) FreeAcid->GPR84 Ligand Binding Inflammation Pro-inflammatory Response (Chemotaxis, TNF-a) GPR84->Inflammation Gi/Go Signaling

Caption: Schematic of 3-Oxotetradecanoic acid generation via mitochondrial


-oxidation (HADHA/HADHB complex) and its efflux to activate the GPR84 immunometabolic receptor.

Analytical Protocol: Detection & Quantification

Detecting 3-OTA requires overcoming its inherent instability;


-keto acids are prone to spontaneous decarboxylation into methyl ketones (e.g., 2-tridecanone) under heat.
Sample Preparation (Self-Validating Workflow)

Objective: Extract lipids while preserving the labile


-keto group.
StepProcedureRationale (Causality)
1. Lysis Homogenize tissue/cells in cold PBS + BHT (Butylated hydroxytoluene).BHT prevents lipid peroxidation artifacts during processing.
2. Extraction Perform Folch Extraction (Chloroform:Methanol 2:1 v/v).Standard method for total lipid recovery.
3. Acidification Add 0.1M HCl to the aqueous phase before phase separation.Protonates the carboxyl group (

), driving the free fatty acid into the organic (chloroform) phase.
4. Drying Evaporate solvent under a stream of Nitrogen at room temperature.Critical: Avoid heat (>40°C) to prevent decarboxylation of the

-keto acid.
Derivatization & GC-MS Analysis

Direct GC analysis causes thermal degradation. Derivatization is mandatory.

  • Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Reaction: Incubate at 60°C for 30 mins.

  • Mechanism: Converts the unstable carboxyl and keto-enol groups into stable Trimethylsilyl (TMS) esters/ethers.

  • Target Analyte: 3-OTA-TMS derivative.

GC-MS Parameters:

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Injection: Splitless mode, 250°C.

  • Ionization: Electron Impact (EI), 70 eV.

  • Key Fragment Ions (m/z): Look for the characteristic

    
    -cleavage fragments associated with TMS-derivatized 
    
    
    
    -keto acids (often m/z 147 or specific M-15 peaks).

References

  • Recio, C., et al. (2018).[4] "Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages." Frontiers in Immunology. Link

  • Wanders, R. J., et al. (2010). "Mitochondrial Fatty Acid Oxidation Disorders: Laboratory Diagnosis, Pathogenesis, and Treatment." Journal of Inherited Metabolic Disease. Link

  • Nagasaka, H., et al. (2011). "Fatty Acid Composition in Mitochondrial Trifunctional Protein Deficiency." Molecular Genetics and Metabolism. Link

  • Suzuki, M., et al. (2013).[4] "Medium-chain fatty acids and their 3-hydroxylated derivatives are endogenous ligands of GPR84." Journal of Biological Chemistry. Link

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). "A simple method for the isolation and purification of total lipides from animal tissues." Journal of Biological Chemistry. Link

Sources

Exploratory

Technical Guide: The Metabolic & Signaling Architecture of 3-Oxotetradecanoic Acid

Executive Summary 3-Oxotetradecanoic acid (also known as -ketomyristic acid) represents a critical metabolic node rather than a terminal endpoint. In biological systems, it rarely exists as a free acid; instead, it funct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Oxotetradecanoic acid (also known as


-ketomyristic acid) represents a critical metabolic node rather than a terminal endpoint. In biological systems, it rarely exists as a free acid; instead, it functions as a transient thioester intermediate  bound to Coenzyme A (in mammalian mitochondria) or Acyl Carrier Protein (in bacterial cytosol).

Its significance is bifurcated:

  • In Mammals: It is a high-energy checkpoint in the

    
    -oxidation of myristic acid (C14:0). Accumulation or mishandling at this step is linked to mitochondrial trifunctional protein (MTP) disorders.
    
  • In Bacteria (Gram-negative): It is a biosynthetic pivot. It serves as the obligate precursor to 3-hydroxymyristate (the structural anchor of Lipid A/Endotoxin) and a substrate for N-acyl homoserine lactone (AHL) quorum sensing signals.

This guide details the biochemical mechanics, analytical detection, and therapeutic relevance of this molecule.[1]

Part 1: Chemical Identity & Metabolic Context

The molecule exists in three distinct biological states. Understanding these distinctions is vital for experimental design and data interpretation.

StateChemical StructureContextStability
Free Acid 3-Oxotetradecanoic acidAnalytical standard; hydrolysis product.Stable solid; biologically inactive form.
CoA Thioester 3-Oxotetradecanoyl-CoAMammalian mitochondrial

-oxidation intermediate.
High energy; transient; unstable in aqueous isolation.
ACP Thioester 3-Oxotetradecanoyl-ACPBacterial Type II Fatty Acid Synthesis (FAS II) intermediate.Protein-bound; substrate for Lipid A synthesis.[2][3]

Part 2: Mammalian Catabolism (The -Oxidation Route)[4]

In humans, 3-oxotetradecanoic acid is generated within the mitochondrial matrix during the catabolism of myristic acid (C14:0). This process is strictly regulated by the Mitochondrial Trifunctional Protein (MTP) , a hetero-octameric complex attached to the inner mitochondrial membrane.

The Mechanistic Pathway

The degradation of Myristoyl-CoA (C14-CoA) proceeds through the


-oxidation spiral. The generation and consumption of the 3-oxo intermediate is the final oxidative step before carbon chain shortening.
  • Step 1: Dehydrogenation (Generation): The enzyme Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) , part of the MTP alpha-subunit (HADHA gene), catalyzes the oxidation of 3-hydroxy-C14-CoA to 3-oxo-C14-CoA .

    • Cofactor: NAD+ is reduced to NADH.[4]

    • Criticality: This reaction introduces the keto group necessary for the subsequent thiolytic cleavage.

  • Step 2: Thiolysis (Consumption): The enzyme Long-chain 3-ketoacyl-CoA thiolase (LCKAT) , part of the MTP beta-subunit (HADHB gene), attacks the

    
    -keto group with a free Coenzyme A molecule.
    
    • Result: Cleavage of the C14 chain into Lauroyl-CoA (C12) and Acetyl-CoA .

Clinical Pathology: LCHAD Deficiency

If the LCHAD domain is defective (e.g., G1528C mutation), the pathway stalls before 3-oxotetradecanoyl-CoA is formed, leading to an accumulation of toxic 3-hydroxy intermediates. However, in MTP deficiency where the entire complex is unstable, trace amounts of 3-oxo intermediates may leak and hydrolyze to the free acid, appearing in plasma or urine analysis as dicarboxylic acid derivatives due to omega-oxidation rescue pathways.

Visualization: The C14 -Oxidation Cycle

BetaOxidation cluster_MTP Mitochondrial Trifunctional Protein (MTP) Myristoyl Myristoyl-CoA (C14:0) Enoyl trans-2-Tetradecenoyl-CoA Myristoyl->Enoyl Acyl-CoA DH Hydroxy 3-Hydroxy-C14-CoA Enoyl->Hydroxy Hydratase Oxo 3-Oxotetradecanoyl-CoA (Target Molecule) Hydroxy->Oxo NAD+ -> NADH Lauroyl Lauroyl-CoA (C12:0) Oxo->Lauroyl CoA-SH Acetyl Acetyl-CoA Oxo->Acetyl Cleavage Product LCHAD Enz: LCHAD (HADHA) LCHAD->Oxo Catalyzes Thiolase Enz: Thiolase (HADHB) Thiolase->Lauroyl Catalyzes

Figure 1: The generation and consumption of 3-oxotetradecanoyl-CoA within the mitochondrial matrix.

Part 3: Bacterial Anabolism (Virulence & Signaling)

In Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Yersinia pestis), 3-oxotetradecanoic acid (as the ACP thioester) is a biosynthetic divergence point. It determines whether the cell constructs its outer membrane (Lipid A) or communicates with neighbors (Quorum Sensing).

The Lipid A Pathway (Endotoxin Synthesis)

Lipid A is the bioactive component of Lipopolysaccharide (LPS).[3][5] Its "tails" are predominantly 3-hydroxymyristate .

  • Synthesis: The condensing enzyme FabH or FabF combines Lauroyl-ACP (C12) with Malonyl-ACP to form 3-oxotetradecanoyl-ACP .

  • Reduction: The enzyme FabG (NADPH-dependent ketoacyl-ACP reductase) stereoselectively reduces the 3-oxo group to a 3-hydroxy group.

  • Implication: Inhibition of FabG leads to an accumulation of the 3-oxo intermediate, halting membrane biogenesis and causing bacterial cell death.

Quorum Sensing (AHL Synthesis)

Certain LuxI-type synthases hijack the 3-oxotetradecanoyl-ACP intermediate to produce N-acyl homoserine lactones (AHLs).[6]

  • Mechanism: The synthase attacks the thioester bond with the amino group of S-adenosylmethionine (SAM), cyclizing it to form N-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL) .

  • Role: While P. aeruginosa primarily uses C12-HSL, Yersinia and Vibrio species utilize C14 variants to coordinate biofilm formation and virulence factor secretion.

Visualization: The Bacterial Divergence Point

BacterialPathways Lauroyl Lauroyl-ACP (C12) OxoACP 3-Oxotetradecanoyl-ACP (The Pivot) Lauroyl->OxoACP Condensation Malonyl Malonyl-ACP Malonyl->OxoACP HydroxyACP 3-Hydroxy-C14-ACP OxoACP->HydroxyACP Reduction (NADPH) AHL 3-Oxo-C14-HSL (Quorum Signal) OxoACP->AHL SAM + Cyclization Elongation C16:0-ACP (Membrane PLs) OxoACP->Elongation FabA/FabZ FabF FabF/FabH FabF->OxoACP FabG FabG (Reductase) FabG->HydroxyACP LuxI AHL Synthase LuxI->AHL LipidA Lipid A (Endotoxin) HydroxyACP->LipidA Lpx Pathway

Figure 2: The anabolic divergence of 3-oxo-C14-ACP in Gram-negative bacteria.

Part 4: Analytical Methodologies

Quantifying 3-oxotetradecanoic acid requires preventing spontaneous decarboxylation (common in


-keto acids) and distinguishing the free acid from the thioester.
Protocol: LC-MS/MS Quantification in Plasma

Objective: Detect free 3-oxotetradecanoic acid as a marker of metabolic flux or bacterial load.

  • Sample Preparation (Acid Stabilization):

    • Step: Acidify plasma immediately with HCl to pH 2.0 to stabilize the

      
      -keto group.
      
    • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate (1:4 v/v). Vortex 5 min, centrifuge 3000g.

    • Derivatization (Optional but Recommended): Treat with O-benzylhydroxylamine (O-BHA) to form the oxime derivative. This stabilizes the keto group and improves ionization efficiency.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • MS/MS Parameters (Negative Mode - ESI):

    • Precursor Ion: [M-H]⁻ m/z 255.2 (Free acid).

    • Product Ions:

      • m/z 59.0 (Acetate fragment - decarboxylation).

      • m/z 211.2 (Loss of CO2).

    • Note: If measuring the CoA ester, analyze in Positive Mode looking for the neutral loss of the phosphoadenosine moiety (m/z 507).

Part 5: References

  • Schulz, H. (1991). "Beta oxidation of fatty acids."[7][4][8][9] Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Link

  • Raetz, C. R., & Whitfield, C. (2002). "Lipopolysaccharide endotoxins."[3] Annual Review of Biochemistry. Link

  • Pearson, J. P., et al. (1994). "Structure of the autoinducer required for expression of Pseudomonas aeruginosa virulence genes." Proceedings of the National Academy of Sciences. Link

  • Wanders, R. J., et al. (2010). "Disorders of mitochondrial fatty acid oxidation." Journal of Inherited Metabolic Disease. Link

  • Heath, R. J., & Rock, C. O. (1996). "Roles of the FabA and FabZ beta-hydroxyacyl-acyl carrier protein dehydratases in Escherichia coli fatty acid biosynthesis." Journal of Biological Chemistry. Link

Sources

Foundational

3-Oxotetradecanoic Acid: A Metabolic Pivot in Beta-Oxidation and Bacterial Virulence

Executive Summary 3-Oxotetradecanoic acid (also known as 3-ketomyristic acid or -ketomyristic acid) is a critical 14-carbon intermediate positioned at the intersection of mammalian energy metabolism and bacterial pathoge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Oxotetradecanoic acid (also known as 3-ketomyristic acid or


-ketomyristic acid) is a critical 14-carbon intermediate positioned at the intersection of mammalian energy metabolism and bacterial pathogenicity. While it serves as a transient intermediate in the mitochondrial 

-oxidation of myristic acid in mammals, its role in Gram-negative bacteria (specifically Pseudomonas aeruginosa) is far more sinister. There, its acyl-carrier protein (ACP) thioester functions as the obligate precursor for N-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL), a potent quorum-sensing signal molecule that orchestrates virulence and biofilm formation.

This guide analyzes the dual metabolic identity of 3-oxotetradecanoic acid, detailing its enzymatic pathways, chemical instability, and the rigorous analytical protocols required for its quantification in biological matrices.

Part 1: Chemical Identity and Physicochemical Stability

Before designing experiments, researchers must understand the inherent instability of


-keto acids. Unlike simple fatty acids, 3-oxotetradecanoic acid possesses a ketone group at the 

-position relative to the carboxyl group.
The Decarboxylation Trap

The presence of the electron-withdrawing carbonyl group at the


-position facilitates spontaneous decarboxylation, particularly under acidic conditions or elevated temperatures. This reaction yields tridecan-2-one  (methyl undecyl ketone) and CO₂, leading to significant underestimation of the analyte in biological samples.
  • Mechanism: The reaction proceeds via a cyclic six-membered transition state involving the transfer of the carboxyl proton to the keto oxygen.

  • Implication for Protocols: Samples must be maintained at neutral pH and low temperature (4°C) during processing. Acidification (common in fatty acid extraction) should be minimized or performed immediately prior to derivatization.

PropertyValueNotes
IUPAC Name 3-Oxotetradecanoic acid
Formula C₁₄H₂₆O₃
Molecular Weight 242.35 g/mol
pKa ~4.5 (Carboxyl), ~11 (α-methylene)The α-methylene protons are acidic due to the flanking carbonyls.
Stability Low (Heat/Acid sensitive)Prone to decarboxylation to tridecan-2-one.

Part 2: Mammalian Metabolism – Mitochondrial Beta-Oxidation[1]

In mammalian mitochondria, the 3-oxotetradecanoyl moiety exists primarily as a Coenzyme A (CoA) thioester. It appears during the catabolism of myristic acid (C14:0).

The Pathway Logic
  • Substrate Entry: Myristoyl-CoA enters the

    
    -oxidation spiral.
    
  • Dehydrogenation & Hydration: It is converted to trans-2-tetradecenoyl-CoA and then L-3-hydroxytetradecanoyl-CoA.

  • Oxidation (The Critical Step): 3-Hydroxyacyl-CoA Dehydrogenase (HADH) oxidizes the hydroxyl group to a keto group, forming 3-oxotetradecanoyl-CoA .

    • Clinical Relevance: Deficiencies in Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) lead to the accumulation of 3-hydroxy intermediates, which may spontaneously oxidize or hydrolyze, releasing free 3-oxotetradecanoic acid into plasma/urine as a pathological marker.

  • Thiolytic Cleavage: 3-Ketoacyl-CoA Thiolase attacks the

    
    -keto group with a new CoA molecule, releasing Acetyl-CoA and Dodecanoyl-CoA (C12:0), shortening the chain by two carbons.[1]
    
Visualization: The C14 Beta-Oxidation Node

BetaOxidation MyrCoA Myristoyl-CoA (C14:0) ACAD Acyl-CoA Dehydrogenase MyrCoA->ACAD Enoyl trans-2-Tetradecenoyl-CoA ECH Enoyl-CoA Hydratase Enoyl->ECH Hydroxy L-3-Hydroxytetradecanoyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH/LCHAD) Hydroxy->HADH NAD+ -> NADH Oxo 3-Oxotetradecanoyl-CoA (Target Intermediate) Thiolase 3-Ketoacyl-CoA Thiolase Oxo->Thiolase Acetyl Acetyl-CoA Dodecanoyl Dodecanoyl-CoA (C12:0) ACAD->Enoyl ECH->Hydroxy HADH->Oxo NAD+ -> NADH Thiolase->Acetyl Thiolase->Dodecanoyl

Figure 1: The mitochondrial beta-oxidation spiral focusing on the generation and cleavage of the 3-oxotetradecanoyl-CoA intermediate.

Part 3: Bacterial Metabolism – The Quorum Sensing Gateway

In Gram-negative bacteria like Pseudomonas aeruginosa, 3-oxotetradecanoic acid (as the ACP thioester) is not a degradation product but a biosynthetic building block. It is the specific precursor for the "master regulator" signal molecule 3-oxo-C14-HSL .

The LasI Biosynthetic System

Unlike the mammalian oxidative pathway, this pathway branches off from Fatty Acid Synthesis (FAS II).

  • Precursor Accumulation: The enzyme FabH or FabF (3-oxoacyl-ACP synthases) condenses malonyl-ACP with lauroyl-ACP (C12) to form 3-oxotetradecanoyl-ACP .

  • The Branch Point: Normally, this intermediate would be reduced by FabG to continue fatty acid elongation. However, the quorum sensing synthase LasI intercepts this intermediate.

  • Signal Synthesis: LasI couples the 3-oxotetradecanoyl moiety from the ACP to the amine of S-adenosylmethionine (SAM), followed by lactonization. This releases N-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL) .

Scientific Insight: The specificity of LasI for the 3-oxo-C14 chain length is the molecular basis for species-specific communication. Inhibiting the supply of 3-oxotetradecanoyl-ACP or the LasI enzyme itself is a prime target for anti-virulence drug development (Quorum Quenching).

Visualization: Quorum Sensing Biosynthesis

QuorumSensing Malonyl Malonyl-ACP FabF FabF/FabH (Synthase) Malonyl->FabF Lauroyl Lauroyl-ACP (C12) Lauroyl->FabF OxoACP 3-Oxotetradecanoyl-ACP LasI LasI (HSL Synthase) OxoACP->LasI FabG FabG (Reductase) OxoACP->FabG Normal FAS II Pathway SAM S-Adenosylmethionine (SAM) SAM->LasI HSL N-(3-Oxotetradecanoyl)- L-homoserine lactone (3-oxo-C14-HSL) FAS Fatty Acid Elongation FabF->OxoACP LasI->HSL Lactonization & MTA Release FabG->FAS Normal FAS II Pathway

Figure 2: Biosynthesis of the quorum sensing signal 3-oxo-C14-HSL, showing the diversion of 3-oxotetradecanoyl-ACP from fatty acid synthesis.

Part 4: Analytical Methodologies

Quantifying 3-oxotetradecanoic acid requires overcoming its instability. The following protocol utilizes LC-MS/MS with a derivatization step to lock the ketone group, preventing decarboxylation.

Protocol: O-Benzylhydroxylamine (O-BHA) Derivatization

This method converts the unstable


-keto acid into a stable oxime derivative.
1. Sample Preparation
  • Matrix: Plasma, Urine, or Bacterial Culture Supernatant.

  • Step 1: Aliquot 100 µL of sample into a chilled microcentrifuge tube.

  • Step 2 (Internal Standard): Add 10 µL of isotope-labeled internal standard (e.g., [¹³C₄]-3-oxotetradecanoic acid or a structural analog like 3-oxododecanoic acid-d3).

  • Step 3 (Derivatization): Add 50 µL of 1 M O-benzylhydroxylamine (O-BHA) in pyridine buffer (pH 5.0).

    • Note: The slightly acidic pH catalyzes oxime formation but must be cold (4°C) to minimize decarboxylation before the reaction completes.

    • Incubation: Incubate at 4°C for 60 minutes.

2. Extraction
  • Step 4: Acidify to pH 2-3 with cold 1M HCl.

  • Step 5: Immediately extract with 500 µL Ethyl Acetate. Vortex for 1 min, centrifuge at 10,000 x g.

  • Step 6: Collect the organic layer and dry under nitrogen gas. Reconstitute in 100 µL Methanol/Water (50:50).

3. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI Positive (for O-BHA derivative) or ESI Negative (for underivatized free acid, if skipping derivatization).

Analyte FormIonizationPrecursor Ion (m/z)Product Ion (m/z)Mechanism
Free Acid ESI (-)241.2 [M-H]⁻59.0 (Acetate)Decarboxylation in source
O-BHA Derivative ESI (+)348.3 [M+H]⁺91.1 (Benzyl)Cleavage of oxime ether
3-oxo-C14-HSL ESI (+)326.2 [M+H]⁺102.1 (Lactone)Standard HSL fragment
Visualization: Analytical Workflow

AnalyticalWorkflow Sample Biological Sample (Plasma/Supernatant) Deriv Derivatization (O-BHA + Pyridine, 4°C) Sample->Deriv Stabilize Keto Group Extract LLE Extraction (Ethyl Acetate, pH 3) Deriv->Extract Isolate Oxime LCMS LC-MS/MS Analysis (C18 Column) Extract->LCMS Data Quantification (MRM Mode) LCMS->Data

Figure 3: Step-by-step workflow for the stabilization and quantification of 3-oxotetradecanoic acid.

References

  • Schikora, A., et al. (2011). N-Acyl-homoserine lactone confers resistance toward biotrophic and hemibiotrophic pathogens via altered activation of AtMPK6. Plant Physiology, 157(3), 1407–1418. Link

  • Pearson, J. P., et al. (1994). Structure of the autoinducer required for expression of Pseudomonas aeruginosa virulence genes. Proceedings of the National Academy of Sciences, 91(1), 197–201. Link

  • Wanders, R. J., et al. (2010). Disorders of mitochondrial fatty acid oxidation: Biochemistry and molecular genetics. Journal of Inherited Metabolic Disease, 33(5), 479–494. Link

  • Smyth, T. J., et al. (2010). Qualitative and quantitative analysis of N-acyl homoserine lactones by liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A, 1217(32), 5169–5180. Link

  • PubChem. (n.d.). 3-Oxotetradecanoic acid (Compound CID 454064).[2] National Library of Medicine. Link

Sources

Exploratory

The In-Depth Technical Guide to the Degradation and Catabolism of 3-Oxotetradecanoic Acid

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction: Situating 3-Oxotetradecanoic Acid in the Landscape of Cellular Energy Metabolism In the intricate symphony of...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Situating 3-Oxotetradecanoic Acid in the Landscape of Cellular Energy Metabolism

In the intricate symphony of cellular metabolism, the catabolism of fatty acids represents a powerhouse for energy production, particularly during periods of fasting or prolonged exercise. 3-Oxotetradecanoic acid, a 14-carbon beta-keto fatty acid, is a key intermediate in the mitochondrial beta-oxidation of myristic acid (C14:0), a saturated fatty acid found in various dietary sources. Understanding the degradation of this molecule is not merely an academic exercise; it provides a window into the fundamental processes of energy homeostasis and reveals potential nodes for therapeutic intervention in a range of metabolic disorders. This guide offers an in-depth exploration of the catabolic pathway of 3-oxotetradecanoic acid, from the core enzymatic reactions to the regulatory networks that govern its flux, and provides practical insights for its experimental investigation.

The Central Pathway: Mitochondrial Beta-Oxidation of Myristic Acid

The degradation of 3-oxotetradecanoic acid is intrinsically linked to the beta-oxidation of its parent fatty acid, myristic acid. This process occurs within the mitochondrial matrix and involves a recurring cycle of four enzymatic reactions that systematically shorten the fatty acyl-CoA chain by two carbons in each turn, generating acetyl-CoA, FADH₂, and NADH.[1] 3-Oxotetradecanoyl-CoA is the substrate for the final and decisive step of each beta-oxidation cycle.

The Four-Step Reaction Sequence of Beta-Oxidation

The catabolism of a fatty acyl-CoA, such as myristoyl-CoA, to the point of generating 3-oxotetradecanoyl-CoA and its subsequent breakdown, follows a well-defined four-step sequence:

  • Dehydrogenation by Acyl-CoA Dehydrogenase: The process initiates with the formation of a double bond between the alpha and beta carbons of the acyl-CoA chain, catalyzed by an acyl-CoA dehydrogenase. This reaction utilizes FAD as an electron acceptor, which is reduced to FADH₂.

  • Hydration by Enoyl-CoA Hydratase: The newly formed double bond is then hydrated by enoyl-CoA hydratase, introducing a hydroxyl group at the beta-carbon and forming a 3-hydroxyacyl-CoA intermediate.

  • Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase: The hydroxyl group is subsequently oxidized to a keto group by 3-hydroxyacyl-CoA dehydrogenase, with NAD⁺ serving as the electron acceptor, which is reduced to NADH. This reaction yields the 3-oxoacyl-CoA intermediate, in this case, 3-oxotetradecanoyl-CoA.

  • Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolase: This is the crucial step for the degradation of 3-oxotetradecanoyl-CoA. The enzyme 3-ketoacyl-CoA thiolase catalyzes the cleavage of the carbon-carbon bond between the alpha and beta carbons by the nucleophilic attack of a new coenzyme A molecule. This reaction releases a two-carbon acetyl-CoA unit and a fatty acyl-CoA chain that is two carbons shorter (dodecanoyl-CoA in this instance).[2]

This shortened acyl-CoA then re-enters the beta-oxidation spiral for further cycles of degradation until the entire fatty acid chain is converted to acetyl-CoA molecules.

Beta_Oxidation_of_Myristic_Acid cluster_cycle Beta-Oxidation Cycle Myristoyl_CoA Myristoyl-CoA (C14) Enoyl_CoA Trans-Δ²-Tetradecenoyl-CoA Myristoyl_CoA:e->Enoyl_CoA:w Acyl-CoA Dehydrogenase FADH2 FADH₂ Hydroxyacyl_CoA L-3-Hydroxytetradecanoyl-CoA Enoyl_CoA:e->Hydroxyacyl_CoA:w Enoyl-CoA Hydratase Oxoacyl_CoA 3-Oxotetradecanoyl-CoA Hydroxyacyl_CoA:e->Oxoacyl_CoA:w 3-Hydroxyacyl-CoA Dehydrogenase NADH NADH Dodecanoyl_CoA Dodecanoyl-CoA (C12) Oxoacyl_CoA:e->Dodecanoyl_CoA:w 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Dodecanoyl_CoA->Myristoyl_CoA Re-enters cycle

Figure 1: The beta-oxidation spiral for myristic acid, highlighting the generation of 3-oxotetradecanoyl-CoA and its subsequent cleavage.

The Key Player: 3-Ketoacyl-CoA Thiolase

3-Ketoacyl-CoA thiolases (KATs) are a family of enzymes pivotal to the final step of beta-oxidation.[3][4] These enzymes catalyze the reversible thiolytic cleavage of a 3-ketoacyl-CoA into an acyl-CoA and acetyl-CoA.[2] Thiolases are broadly categorized into two main types: degradative thiolases (Thiolase I) and biosynthetic thiolases (Thiolase II). The mitochondrial 3-ketoacyl-CoA thiolase involved in fatty acid degradation belongs to the degradative thiolase category and exhibits broad chain-length specificity.[3][4]

Kinetic Properties of 3-Ketoacyl-CoA Thiolase

The efficiency of 3-ketoacyl-CoA thiolase varies with the chain length of its substrate. While specific kinetic data for 3-oxotetradecanoyl-CoA is not always readily available, studies on peroxisomal thiolases provide valuable insights into the enzyme's substrate preference.

Substrate (3-Oxoacyl-CoA)Apparent Km (µM)Apparent Vmax (U/mg)
3-Oxohexanoyl-CoA (C6)2.5118
3-Oxodecanoyl-CoA (C10)1.3148
3-Oxododecanoyl-CoA (C12)1.0142
3-Oxohexadecanoyl-CoA (C16)3.084
Indicates the occurrence of substrate inhibition. Data adapted from Antonenkov et al. (1997) for peroxisomal thiolase A.[5]

This data suggests that medium-chain 3-oxoacyl-CoAs are generally the preferred substrates for this class of enzymes.

Regulation of 3-Oxotetradecanoic Acid Catabolism

The flux through the beta-oxidation pathway, and thus the degradation of 3-oxotetradecanoic acid, is tightly regulated to meet the cell's energetic demands. This regulation occurs at multiple levels:

  • Substrate Availability: The entry of fatty acids into the mitochondria is a key regulatory point. Hormones like glucagon and adrenaline stimulate lipolysis, increasing the availability of fatty acids for oxidation, while insulin has the opposite effect.[6]

  • Allosteric Regulation: The activity of the beta-oxidation enzymes is sensitive to the mitochondrial energy state. High ratios of NADH/NAD⁺ and acetyl-CoA/CoA inhibit the pathway. Specifically, an increased acetyl-CoA/CoA ratio provides feedback inhibition on 3-ketoacyl-CoA thiolase.

  • Transcriptional Control: The expression of genes encoding the enzymes of beta-oxidation is regulated by transcription factors such as peroxisome proliferator-activated receptors (PPARs), which are activated by fatty acids and their derivatives.

Clinical Significance: When Catabolism Goes Awry

Defects in the enzymes of fatty acid beta-oxidation lead to a group of inherited metabolic disorders known as fatty acid oxidation disorders (FAODs). Deficiencies in the mitochondrial trifunctional protein (MTP), a multi-enzyme complex that catalyzes the final three steps of long-chain fatty acid beta-oxidation, can directly impact the degradation of 3-oxotetradecanoyl-CoA.

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: A defect in the 3-hydroxyacyl-CoA dehydrogenase component of MTP leads to the accumulation of long-chain 3-hydroxyacyl-CoAs and can impair the production of 3-oxoacyl-CoAs.[7][8]

  • Mitochondrial Trifunctional Protein (MTP) Deficiency: A more severe condition where all three enzymatic activities of the MTP complex are impaired. This leads to a broader disruption of long-chain fatty acid oxidation.[9][10][11]

These disorders often present with symptoms such as hypoketotic hypoglycemia, lethargy, cardiomyopathy, and skeletal myopathy, particularly during periods of fasting or illness.[9][10][11]

Experimental Methodologies for Studying 3-Oxotetradecanoic Acid Catabolism

Investigating the degradation of 3-oxotetradecanoic acid requires robust and reliable experimental protocols. The following sections provide detailed methodologies for key experiments in this area of research.

Protocol 1: Spectrophotometric Assay of 3-Ketoacyl-CoA Thiolase Activity

This protocol measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate by monitoring the decrease in absorbance of the enolate form of the substrate.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • 3-Oxotetradecanoyl-CoA (substrate)

  • Coenzyme A (CoA)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.1)

  • MgCl₂

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare the Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and 3-oxotetradecanoyl-CoA.

  • Equilibrate: Incubate the cuvette at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the Reaction: Add CoA to the reaction mixture to initiate the enzymatic reaction.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at a wavelength where the enolate form of the 3-ketoacyl-CoA absorbs (typically around 303-310 nm).

  • Blank Measurement: Perform a blank measurement without the enzyme to account for any non-enzymatic degradation of the substrate.

  • Calculate Enzyme Activity: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the 3-ketoacyl-CoA enolate.

Thiolase_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mixture (Buffer, MgCl₂, 3-Oxotetradecanoyl-CoA) Start->Prepare_Mix Equilibrate Equilibrate at Constant Temperature Prepare_Mix->Equilibrate Add_CoA Add Coenzyme A to Initiate Reaction Equilibrate->Add_CoA Monitor_Absorbance Monitor Absorbance Decrease (303-310 nm) Add_CoA->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

Figure 2: Workflow for the spectrophotometric assay of 3-ketoacyl-CoA thiolase activity.

Protocol 2: Analysis of 3-Oxotetradecanoyl-CoA by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a method for the sensitive and specific quantification of 3-oxotetradecanoyl-CoA in biological samples.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Extraction solvent (e.g., acetonitrile/isopropanol/water)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Homogenize the tissue or lyse the cells in a cold buffer.

    • Add the internal standard to the homogenate.

    • Extract the acyl-CoAs using an appropriate organic solvent mixture.

    • Centrifuge to pellet cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol and then water.

    • Load the supernatant from the extraction onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent.

  • LC-MS/MS Analysis:

    • Inject the purified sample onto a reverse-phase LC column.

    • Separate the acyl-CoAs using a gradient elution.

    • Detect and quantify 3-oxotetradecanoyl-CoA using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]⁺, and the product ion will typically correspond to the acyl-pantetheine fragment.

Conclusion: Future Directions in Research and Drug Development

The catabolism of 3-oxotetradecanoic acid, while a fundamental process, continues to be an area of active research. A deeper understanding of the regulation of 3-ketoacyl-CoA thiolase and its role in the broader context of metabolic networks holds promise for the development of novel therapeutic strategies for metabolic diseases. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the intricacies of this vital metabolic pathway. By combining rigorous biochemical characterization with advanced analytical techniques, the scientific community can continue to unravel the complexities of fatty acid metabolism and its implications for human health.

References

  • Antonenkov, V. D., S. Van Veldhoven, E. Waelkens, and G. P. Mannaerts. 1997. "Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. A new, authoritative reference for the enzymology of peroxisomal beta-oxidation." Journal of Biological Chemistry 272 (42): 26023–31. [Link]

  • Kamiya Biomedical Company. n.d. "Rat 3-ketoacyl-CoA thiolase, mitochondrial (ACAA2) ELISA Kit." Accessed February 1, 2026. [Link]

  • ResearchGate. 2021. "(PDF) The 3-ketoacyl-CoA thiolase: an engineered enzyme for carbon chain elongation of chemical compounds." Accessed February 1, 2026. [Link]

  • UCLA. n.d. "Sample preparation for Acyl-CoA analysis." Accessed February 1, 2026. [Link]

  • Wikipedia. n.d. "Thiolase." Accessed February 1, 2026. [Link]

  • Wikipedia. n.d. "Thiolase." Accessed February 1, 2026. [Link]

  • National Center for Biotechnology Information. 2015. "Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch." PubMed Central. [Link]

  • PLOS. 2017. "The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation." PLOS Computational Biology. [Link]

  • Chemistry LibreTexts. 2024. "9.4: Oxidation of Fatty Acids." Accessed February 1, 2026. [Link]

  • National Center for Biotechnology Information. 1990. "Long-chain 3-hydroxyacyl-CoA Dehydrogenase Deficiency." PubMed. [Link]

  • MedlinePlus. n.d. "Mitochondrial trifunctional protein deficiency." Accessed February 1, 2026. [Link]

  • MDPI. 2016. "A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters." Molecules 21 (4): 517. [Link]

  • National Center for Biotechnology Information. 2014. "The crystal structure of human mitochondrial 3-ketoacyl-CoA thiolase (T1): insight into the reaction mechanism of its thiolase and thioesterase activities." PubMed. [Link]

  • MedlinePlus. 2023. "Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency." Accessed February 1, 2026. [Link]

  • Wikipedia. n.d. "Mitochondrial trifunctional protein deficiency." Accessed February 1, 2026. [Link]

  • National Center for Biotechnology Information. 2015. "A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs." PubMed Central. [Link]

  • Metabolic Support UK. n.d. "Medium Chain 3-Ketoacyl-CoA Thiolase Deficiency." Accessed February 1, 2026. [Link]

  • National Center for Biotechnology Information. 2012. "Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry." PubMed. [Link]

  • National Center for Biotechnology Information. 2017. "Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches." PubMed Central. [Link]

  • bioRxiv. 2020. "Quantitative prospective and retrospective mass spectrometry of lactoyl-CoA in mammalian cells and tissues." Accessed February 1, 2026. [Link]

  • ResearchGate. n.d. "Activity of Fatty Acid Biosynthesis Initiating Ketosynthase FabH with Acetyl/Malonyl-oxa/aza(dethia)CoAs." Accessed February 1, 2026. [Link]

  • eScholarship. 2020. "A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs." Accessed February 1, 2026. [Link]

  • Jefferson Digital Commons. 2020. "Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues." Accessed February 1, 2026. [Link]

  • bioRxiv. 2024. "Supplementary table 1 MRM transitions and target specific MS parameters of target analytes (n=8) used for the UHPLC-MS/MS analys." Accessed February 1, 2026. [Link]

  • ResearchGate. 2016. "(PDF) Synthesis of Piperoyl Coenzyme A Thioester." Accessed February 1, 2026. [Link]

  • Newborn Screening, HRSA. 2025. "Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency." Accessed February 1, 2026. [Link]

  • Microbe Notes. 2023. "Beta Oxidation of Fatty Acid: Steps, Uses, Diagram." Accessed February 1, 2026. [Link]

  • Metabolic Support UK. n.d. "Mitochondrial Trifunctional Protein Deficiency." Accessed February 1, 2026. [Link]

  • National Center for Biotechnology Information. 2022. "Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency." GeneReviews. [Link]

  • ResearchGate. 2020. "Acyl-CoA extraction method optimization. LC-QE-MS condition for..." Accessed February 1, 2026. [Link]

  • Newborn Screening, HRSA. 2025. "Mitochondrial Trifunctional Protein Deficiency." Accessed February 1, 2026. [Link]

  • National Center for Biotechnology Information. 2016. "Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids." PubMed Central. [Link]

Sources

Exploratory

The Metabolic Mirror: Evolutionary Divergence of 3-Oxotetradecanoic Acid Pathways

A Technical Guide for Target Validation and Assay Development Executive Summary 3-Oxotetradecanoic acid (3-oxo-C14), often referred to as -ketomyristic acid, represents a pivotal evolutionary checkpoint. In Gram-negative...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Target Validation and Assay Development

Executive Summary

3-Oxotetradecanoic acid (3-oxo-C14), often referred to as


-ketomyristic acid, represents a pivotal evolutionary checkpoint. In Gram-negative bacteria, it is a highly conserved anabolic intermediate serving as a dual precursor for the lipopolysaccharide (LPS) endotoxin armor and Quorum Sensing (QS) communication networks. In humans, it exists transiently as a catabolic intermediate within the mitochondrial 

-oxidation spiral.

For drug developers, this molecule is not merely a metabolite; it is a selectivity filter . The chemical logic of its formation and degradation is conserved, but the enzymatic machinery (FAS II vs. Mitochondrial Trifunctional Protein) and carrier systems (ACP vs. CoA) are structurally distinct. This guide outlines the mechanistic divergence of 3-oxo-C14 pathways and provides validated protocols for interrogating this node in anti-infective discovery.

Part 1: The Evolutionary Bifurcation

The Thioester Switch: Anabolic vs. Catabolic Logic

The fundamental difference between bacterial and human handling of 3-oxo-C14 lies in the Thioester Switch . Evolution has segregated these pathways not by chemistry, but by carrier protein affinity and stereochemistry.

  • Bacterial Anabolism (FAS II):

    • Carrier: Acyl Carrier Protein (ACP).

    • Enzyme: FabF (

      
      -ketoacyl-ACP synthase II).
      
    • Mechanism: Claisen condensation. FabF condenses Dodecanoyl-ACP (C12) with Malonyl-ACP to form 3-oxotetradecanoyl-ACP .

    • Fate: This is a branch point. It can be reduced by FabG to form the Lipid A precursor (3-hydroxytetradecanoic acid) or hijacked by LuxI-type synthases to form Quorum Sensing autoinducers (3-oxo-C14-HSL).

  • Human Catabolism (

    
    -Oxidation): 
    
    • Carrier: Coenzyme A (CoA).[1][2][3][4]

    • Enzyme: Mitochondrial Trifunctional Protein (MTP) , specifically the

      
      -subunit (HADHA ).[2]
      
    • Mechanism: Dehydrogenation.[2][5] L-3-hydroxytetradecanoyl-CoA is oxidized to 3-oxotetradecanoyl-CoA before being cleaved by the thiolase (

      
      -subunit/HADHB).
      
    • Fate: Rapid thiolysis to Acetyl-CoA and Dodecanoyl-CoA.

Visualization: The Metabolic Mirror

The following diagram illustrates the opposing flows of carbon centered around the 3-oxo-C14 node.

MetabolicMirror cluster_bacteria Bacterial FAS II (Anabolic) cluster_human Human Mitochondria (Catabolic) C12_ACP Dodecanoyl-ACP FabF FabF (Synthase) C12_ACP->FabF Malonyl Malonyl-ACP Malonyl->FabF Oxo14_ACP 3-Oxotetradecanoyl-ACP (The Node) FabF->Oxo14_ACP Condensation FabG FabG (Reductase) Oxo14_ACP->FabG LuxI LuxI Homologs (QS Synthase) Oxo14_ACP->LuxI LipidA Lipid A (Endotoxin) FabG->LipidA Reduction to 3-OH QS_Signal 3-oxo-C14-HSL (Biofilm Signal) LuxI->QS_Signal + SAM C14_OH_CoA L-3-Hydroxy- tetradecanoyl-CoA HADHA HADHA (Dehydrogenase) C14_OH_CoA->HADHA Oxo14_CoA 3-Oxotetradecanoyl-CoA HADHA->Oxo14_CoA Oxidation (NAD+) HADHB HADHB (Thiolase) Oxo14_CoA->HADHB AcetylCoA Acetyl-CoA HADHB->AcetylCoA Thiolysis C12_CoA Dodecanoyl-CoA HADHB->C12_CoA

Caption: Divergent processing of the 3-oxo-C14 moiety. Bacterial FabF builds it on ACP; Human HADHA degrades it on CoA.

Part 2: The Pathogenic Nexus

In Gram-negative pathogens like Pseudomonas aeruginosa, Agrobacterium tumefaciens, and Rhizobium leguminosarum, 3-oxo-C14-ACP is not just a building block; it is a decision point.

The Structural Commitment (Lipid A)

The reduction of 3-oxo-C14-ACP to 3-hydroxytetradecanoyl-ACP by FabG is the obligate precursor step for Lipid A biosynthesis (Raetz pathway). The C14 chain length is strictly conserved in the Lipid A of Enterobacteriaceae, making the FabF-mediated formation of the 3-oxo intermediate a high-value target. Blocking this step prevents the formation of the outer membrane barrier.

The Communication Commitment (Quorum Sensing)

Specific LuxI-type synthases (e.g., CinI in Rhizobium) hijack the 3-oxo-C14-ACP intermediate before FabG can reduce it. They couple the fatty acyl chain to S-adenosylmethionine (SAM) to form N-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL) .

  • Significance: Long-chain AHLs like 3-oxo-C14-HSL are more stable in alkaline environments than short-chain counterparts and often regulate "late-stage" virulence factors and biofilm maturation.

Part 3: Experimental Framework

Technical Challenge: The Decarboxylation Trap

Expert Insight:


-keto acids are chemically unstable. In solution, free 3-oxotetradecanoic acid spontaneously decarboxylates to 2-tridecanone.
  • Implication: Never attempt to quantify the "free acid" directly in biological samples. You must target the Thioester (ACP/CoA) or the Lactone (HSL).

  • Protocol Adjustment: All extraction buffers must be acidified (pH < 4) immediately to stabilize the structure, or derivatized using hydroxylamine to trap the ketone.

Protocol 1: Differential Kinetic Assay (FabF vs. HADHB)

Objective: To screen inhibitors that block bacterial elongation (FabF) without stalling human mitochondrial thiolysis (HADHB).

Reagents:

  • Bacterial System: Purified E. coli FabF, Dodecanoyl-ACP, [2-

    
    C]Malonyl-ACP.
    
  • Human System: Purified Porcine or Human MTP (Trifunctional Protein), 3-Oxotetradecanoyl-CoA (synthesized), NADH.

Workflow:

  • FabF Assay (Condensation):

    • Incubate FabF (100 nM) with Dodecanoyl-ACP (50

      
      M) and inhibitor.
      
    • Initiate with [2-

      
      C]Malonyl-ACP.
      
    • Readout: Precipitate ACP-bound lipids with TCA. Measure radioactivity.[3] A decrease indicates inhibition of 3-oxo-C14 formation.

  • MTP Assay (Thiolysis - Counter Screen):

    • Note: We run this in the "reverse" direction (Thiolysis) which is physiologically relevant.

    • Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl

      
      .
      
    • Substrate: 3-Oxotetradecanoyl-CoA (prepared enzymatically or synthetically).

    • Readout: Monitor the decrease in absorbance at 303 nm (characteristic of the Mg

      
      -enolate complex of the 
      
      
      
      -keto thioester) as it is cleaved to Acetyl-CoA.
    • Selectivity Criteria: Hit = IC

      
      (FabF) < 1 
      
      
      
      M AND IC
      
      
      (MTP) > 50
      
      
      M.
Protocol 2: Targeted Lipidomics for 3-oxo-C14-HSL

Objective: Quantify the quorum sensing signal in biofilm supernatants.

Methodology: LC-MS/MS (MRM Mode).

  • Extraction: Acidified Ethyl Acetate (0.1% Acetic Acid). Crucial: The acid prevents ring opening of the lactone.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7

    
    m.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Transitions (MRM):

    • Parent Ion: m/z 326.2 [M+H]

      
       (Calculated for C
      
      
      
      H
      
      
      NO
      
      
      ).
    • Daughter Ion: m/z 102.1 (The conserved homoserine lactone ring fragment).

    • Validation: Use N-decanoyl-L-homoserine lactone-d3 as an internal standard.

Part 4: Drug Development Implications

The Selectivity Matrix

The following table summarizes the key parameters for validating a 3-oxo-C14 pathway inhibitor.

ParameterBacterial Target (FabF)Human Off-Target (MTP/HADHB)Desired Profile
Substrate Binding ACP Tunnel (Hydrophobic)CoA Binding PocketHigh affinity for ACP-mimetic
Catalytic Residue Cysteine-His-His TriadCysteine (Thiolase)Covalent modifiers of FabF Cys163
Mechanistic State Condensation (Acyl-Enzyme)Thiolysis (Cleavage)Transition state analogue of condensation
Toxicity Marker N/ALCHAD Deficiency PhenotypeNo accumulation of 3-OH-C14-CoA
Screening Workflow Visualization

This DOT diagram outlines the logic flow for a high-throughput screen targeting this pathway.

ScreeningFlow cluster_filters Selectivity Filters Library Compound Library (Natural Products/Synthetics) PrimaryScreen Primary Screen: FabF Condensation Assay (Target: 3-oxo-C14 formation) Library->PrimaryScreen Hit Active Hits (>50% Inhibition) PrimaryScreen->Hit MitoScreen Counter-Screen: Human MTP Assay (Safety) Hit->MitoScreen QS_Screen Secondary Screen: Biofilm/QS Inhibition (Efficacy) Hit->QS_Screen Lead Lead Candidate: Potent FabF Inhibitor MTP Sparing MitoScreen->Lead Low Toxicity QS_Screen->Lead High Efficacy

Caption: Hierarchical screening process to identify safe FabF inhibitors targeting the 3-oxo-C14 node.

References

  • Structural basis for the substr

    
    -ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus . Journal of Biological Chemistry. Link
    
  • Mitochondrial trifunctional protein deficiency . GeneReviews. Link

  • Discovery of FabH/FabF Inhibitors from Natural Products . Antimicrobial Agents and Chemotherapy. Link

  • N-3-oxo-tetradecanoyl-L-homoserine lactone (3-oxo-C14-HSL) in Quorum Sensing . LIPID MAPS Structure Database. Link

  • Biosynthesis of lipid A in Escherichia coli: identification of UDP-3-O-[(R)-3-hydroxymyristoyl]-alpha-D-glucosamine . Biochemistry. Link

  • Mitochondrial

    
    -oxidation of saturated fatty acids in humans . Mitochondrion.[2][5] Link
    

Sources

Foundational

3-Oxotetradecanoic Acid: Physicochemical Characterization &amp; Bio-Analytical Handling

Executive Summary 3-Oxotetradecanoic acid (CAS: 88222-72-4), also known as -ketomyristic acid, is a critical metabolic intermediate in bacterial fatty acid biosynthesis and a structural precursor to pathogenic signaling...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Oxotetradecanoic acid (CAS: 88222-72-4), also known as


-ketomyristic acid, is a critical metabolic intermediate in bacterial fatty acid biosynthesis and a structural precursor to pathogenic signaling molecules.[1] Unlike its stable saturated analog (myristic acid), this 

-keto acid exhibits significant thermal and pH-dependent instability, prone to spontaneous decarboxylation into 2-tridecanone.

This guide provides a rigorous technical analysis for researchers investigating Type II fatty acid synthesis (FAS-II), Lipopolysaccharide (LPS) biosynthesis, and Quorum Sensing (QS). It synthesizes thermodynamic data with strict handling protocols to prevent experimental artifacts caused by compound degradation.

Part 1: Molecular Identity & Physicochemical Profile[2]

The physicochemical behavior of 3-oxotetradecanoic acid is dominated by the


-keto moiety, which introduces polarity, acidity, and reactivity distinct from simple fatty acids.
Table 1: Physicochemical Specifications
PropertyValueTechnical Context
IUPAC Name 3-Oxotetradecanoic acid
Common Synonyms

-Ketomyristic acid; 3-Ketomyristic acid
CAS Number 88222-72-4Free acid form
Molecular Formula

Molecular Weight 242.35 g/mol
pKa (Carboxyl) ~4.44 (Predicted)Slightly more acidic than myristic acid (pKa 4.[1][2][3][4]9) due to the electron-withdrawing keto group at C3.
LogP 4.6 – 4.8Highly lipophilic; partitions into organic phases (chloroform/ethyl acetate).
Solubility Ethanol, DMSO, ChloroformInsoluble in water (< 5 mg/L).
Melting Point DecomposesCritical: Pure solid often decomposes before a sharp melting point. Methyl ester melts at ~40°C.
Stability Low Prone to thermal decarboxylation > 40°C or in acidic aqueous solutions.
Structural Dynamics: Keto-Enol Tautomerism

In solution, 3-oxotetradecanoic acid exists in equilibrium between its keto and enol forms. While the keto form predominates in neutral organic solvents, the enol form is stabilized by intramolecular hydrogen bonding in non-polar environments and is the active species in metal chelation.

Tautomerism cluster_legend Stability Warning Keto Keto Form (Predominant) Enol Enol Form (H-Bond Stabilized) Keto->Enol Tautomerization (Solvent Dependent) Decarb Decarboxylation Product (2-Tridecanone + CO2) Keto->Decarb Heat / Acid (Irreversible) Warning The beta-keto group facilitates spontaneous decarboxylation via a 6-membered cyclic transition state.

Figure 1: Tautomeric equilibrium and the irreversible decarboxylation pathway. The transition to 2-tridecanone is the primary mode of sample loss.

Part 2: Chemical Reactivity & Stability Mechanisms

The Decarboxylation Trap

The most frequent error in handling 3-oxotetradecanoic acid is treating it like a standard fatty acid. The carbonyl group at the


-position (C3) acts as an electron sink, facilitating the cleavage of the C1-C2 bond.
  • Mechanism: The protonated carbonyl oxygen forms a cyclic six-membered transition state with the carboxylic acid proton, leading to the loss of

    
     and the formation of an enol, which tautomerizes to 2-tridecanone (methyl tridecyl ketone).
    
  • Trigger Factors:

    • Heat: Temperatures > 40°C accelerate this reaction exponentially.

    • Acidic pH: Protonation of the carbonyl oxygen catalyzes the reaction.

    • Saponification: Attempting to hydrolyze methyl 3-oxotetradecanoate with hot base followed by acid workup often yields the ketone, not the acid.

Expert Insight: Synthesis Strategy

To synthesize the free acid without degradation, avoid harsh acidic hydrolysis of esters. The Meldrum's Acid pathway is the gold standard for


-keto acids:
  • Acylation of Meldrum's acid with lauroyl chloride.

  • Alcoholysis to form the

    
    -keto ester.
    
  • Controlled hydrolysis or thermolysis under neutral conditions.

Part 3: Biological Significance[6]

3-Oxotetradecanoic acid sits at the crossroads of membrane biogenesis and bacterial communication.

Lipid A Biosynthesis (Endotoxin)

In Gram-negative bacteria (E. coli, Salmonella), this molecule is a transient intermediate.

  • Pathway: The enzyme FabH (or FabF) condenses Lauroyl-ACP with Malonyl-ACP to form 3-oxotetradecanoyl-ACP .

  • Fate: It is immediately reduced by FabG (3-oxoacyl-ACP reductase) to 3-hydroxytetradecanoyl-ACP, the primary acyl chain incorporated into Lipid A.

  • Relevance: Accumulation of the 3-oxo form suggests inhibition of FabG or a bottleneck in the FAS-II pathway.

Quorum Sensing (QS)

While N-acyl homoserine lactones (AHLs) are the active signals, they are metabolically linked to the free acid pool.

  • Signal Precursor: 3-Oxotetradecanoyl-ACP is the substrate for LuxI-type synthases , which couple the acyl chain to S-adenosylmethionine to form 3-oxo-C14-HSL .

  • Degradation Product: Quorum quenching enzymes (acylases) cleave the amide bond of 3-oxo-C14-HSL, releasing free 3-oxotetradecanoic acid into the extracellular milieu.

BioPathway Lauroyl Lauroyl-ACP (C12 Precursor) FabH Enzyme: FabH/FabF (Condensation) Lauroyl->FabH Malonyl Malonyl-ACP Malonyl->FabH OxoACP 3-Oxotetradecanoyl-ACP (Central Intermediate) FabH->OxoACP FabG Enzyme: FabG (Reduction) OxoACP->FabG LuxI Enzyme: LuxI Homologs (QS Synthesis) OxoACP->LuxI HydroxyACP 3-Hydroxytetradecanoyl-ACP (Lipid A Precursor) FabG->HydroxyACP HSL 3-Oxo-C14-HSL (Quorum Sensing Signal) LuxI->HSL FreeAcid Free 3-Oxotetradecanoic Acid (Degradation/Excretion) HSL->FreeAcid Acylase (Quorum Quenching)

Figure 2: Metabolic positioning of the 3-oxotetradecanoyl moiety in fatty acid synthesis and signaling.

Part 4: Experimental Protocols

Protocol A: Safe Solubilization & Storage
  • Solvent: Dissolve in anhydrous DMSO or Ethanol (absolute). Avoid water or alkaline buffers for stock solutions.

  • Concentration: Prepare 10-50 mM stocks.

  • Storage: Store at -80°C . The solid is stable; solutions degrade over weeks at -20°C.

  • Handling: Keep on ice. Do not autoclave.

Protocol B: Extraction from Bacterial Culture

Standard lipid extraction (Bligh & Dyer) often fails for


-keto acids due to pH issues. Use this modified protocol:
  • Acidification (Caution): Adjust culture supernatant pH to 4.0 (not lower) using dilute HCl. Note: pH < 3.0 increases decarboxylation risk.

  • Extraction: Immediately extract with Ethyl Acetate (1:1 v/v). Avoid chloroform if possible, as HCl traces in chloroform can catalyze degradation.

  • Drying: Dry organic phase over anhydrous

    
    .
    
  • Evaporation: Use a rotary evaporator with a water bath set to < 30°C . Do not heat to dryness; leave a small residual volume or use a nitrogen stream.

Protocol C: Analytical Detection (LC-MS/MS)

GC-MS is risky due to the high injection port temperature (250°C), which will convert 3-oxotetradecanoic acid to 2-tridecanone. LC-MS is the required method.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
  • Target Ion: m/z ~241.18.[1]

  • Transitions (MRM): Monitor 241.18

    
     59 (acetate fragment) or decarboxylation-specific fragments.
    

References

  • PubChem. (2025).[4][5] 3-Oxotetradecanoic acid - Compound Summary. National Library of Medicine. [Link]

  • FooDB. (2020). Compound: 3-Oxotetradecanoic acid.[1][4][6] The Food Database. [Link]

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Exploratory

3-Oxotetradecanoic acid structure and stereochemistry

An In-Depth Technical Guide to the Structure, Stereochemistry, and Analysis of 3-Oxotetradecanoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 3-Oxotetradecanoic acid, also known as 3-oxo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure, Stereochemistry, and Analysis of 3-Oxotetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxotetradecanoic acid, also known as 3-oxomyristic acid, is a β-keto fatty acid that serves as a key intermediate in lipid metabolism. As a member of the long-chain fatty acid class, its structure, characterized by a ketone group at the C-3 position, dictates its unique chemical reactivity and biological function.[1][2] This technical guide provides a comprehensive examination of the molecule's structural features, including the critical concept of keto-enol tautomerism, and explores the stereochemistry of its biologically significant derivatives. We delve into its role within metabolic pathways, such as fatty acid biosynthesis and β-oxidation, and present detailed, field-proven protocols for its synthesis, extraction, and analysis using modern chromatographic and spectroscopic techniques.[1][3] This document is intended to serve as an authoritative resource for researchers investigating fatty acid metabolism, metabolic disorders, and the development of novel therapeutics targeting these pathways.

Part 1: Molecular Structure and Physicochemical Properties

Chemical Identity

3-Oxotetradecanoic acid is a saturated fatty acid composed of a 14-carbon backbone with a carboxylic acid functional group and a ketone at the β-position (C-3).[1][4] This arrangement classifies it as a β-keto acid.[5]

Identifier Value Reference
IUPAC Name 3-oxotetradecanoic acid[1]
Synonyms 3-Oxomyristic acid, 3-Keto myristic acid[1]
CAS Number 88222-72-4[1]
Molecular Formula C₁₄H₂₆O₃[1][6][7]
Molecular Weight 242.35 g/mol [1]
InChIKey XLKOZYOVXNPWGT-UHFFFAOYSA-N[1][6][8]
SMILES CCCCCCCCCCCC(=O)CC(=O)O[1][6]
Classification Long-Chain Fatty Acid, Oxo fatty acid[1]
Keto-Enol Tautomerism: A Core Structural Feature

A defining characteristic of β-dicarbonyl compounds, including 3-oxotetradecanoic acid, is their existence as an equilibrium mixture of two constitutional isomers, or tautomers: the keto form and the enol form.[4][9] This equilibrium is not a resonance phenomenon, as it involves the breaking of a sigma bond and the movement of a proton.[9]

The interconversion is catalyzed by either acid or base.[10][11] In the enol form, the α-carbon (C-2) is sp²-hybridized, and a hydroxyl group is attached to one of the carbons of the C=C double bond. This enol tautomer is significantly stabilized in non-polar solvents through the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the carboxylic acid.[11][12][13] For most simple ketones, the keto form is overwhelmingly favored, but for β-dicarbonyl systems, the enol form can be significantly populated due to this stabilization.[9][13]

Caption: Keto-enol tautomerism of 3-oxotetradecanoic acid.

Part 2: Stereochemistry and Related Chiral Analogs

Achirality of 3-Oxotetradecanoic Acid

The parent molecule, 3-oxotetradecanoic acid, is achiral. It does not possess any stereocenters, as there are no carbon atoms bonded to four different substituents.

Chiral Derivatives: 3-Hydroxytetradecanoic Acid

The metabolic relevance of 3-oxotetradecanoic acid is intrinsically linked to its chiral reduction product, 3-hydroxytetradecanoic acid. The reduction of the ketone at the C-3 position by cellular enzymes creates a chiral center, resulting in two possible enantiomers: (R)-3-hydroxytetradecanoic acid and (S)-3-hydroxytetradecanoic acid.

These stereoisomers have distinct biological roles. For instance, the (R)-enantiomer is a known intermediate in fatty acid biosynthesis.[14] In contrast, 3-hydroxy fatty acids found in the lipid A component of endotoxins from Gram-negative bacteria often possess the (R)-configuration.[15][16] This stereospecificity underscores the importance of chiral analysis when studying the biological effects of these molecules.

Chiral_Reduction Keto 3-Oxotetradecanoic Acid (Achiral) Stereocenter Keto->Stereocenter [H] (e.g., Ketoacyl-ACP reductase) R_Enantiomer (R)-3-Hydroxytetradecanoic Acid (Chiral) Stereocenter->R_Enantiomer Enzyme A S_Enantiomer (S)-3-Hydroxytetradecanoic Acid (Chiral) Stereocenter->S_Enantiomer Enzyme B

Caption: Stereospecific reduction of 3-oxotetradecanoic acid.

Part 3: Chemical Synthesis and Reactivity

Key Chemical Reactions
  • Decarboxylation: As a β-keto acid, 3-oxotetradecanoic acid is susceptible to decarboxylation (loss of CO₂) upon heating.[4] The reaction proceeds through a cyclic transition state involving the enol tautomer, making it a relatively facile process compared to the decarboxylation of simple carboxylic acids.[17] This property is a critical consideration for its storage and handling.

  • Enolate Chemistry: The α-hydrogens at the C-2 position are significantly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups.[4] Deprotonation with a suitable base generates a resonance-stabilized enolate, which is a potent nucleophile. This enolate can be alkylated or acylated, providing a synthetic route to various substituted fatty acid derivatives.

General Synthetic Strategy: Carboxylation of a Ketone Enolate

A common laboratory-scale synthesis of β-keto acids involves the carboxylation of a ketone enolate. This method leverages the acidity of the α-protons of the corresponding ketone (2-tetradecanone).

Protocol: Synthesis of 3-Oxotetradecanoic Acid

  • Enolate Formation: Dissolve 2-tetradecanone in an aprotic polar solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). Cool the solution to -78 °C.

  • Deprotonation: Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), dropwise to the solution. The LDA will selectively deprotonate the less-hindered α-carbon (C-1), forming the lithium enolate.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution or add crushed dry ice. The enolate will attack the CO₂, forming a lithium β-keto carboxylate.

  • Acidic Workup: Allow the reaction to warm to room temperature, then quench with a dilute aqueous acid (e.g., 1 M HCl). This protonates the carboxylate to yield the final product, 3-oxotetradecanoic acid.

  • Purification: Extract the product into an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Causality Note: The use of a strong, hindered base like LDA at low temperatures is crucial to ensure rapid and complete enolate formation while minimizing side reactions like self-condensation. The subsequent carboxylation must be followed by an acidic workup to obtain the neutral carboxylic acid from its salt.[18]

Part 4: Biological Role and Metabolic Context

3-Oxotetradecanoic acid, typically as its coenzyme A (CoA) thioester, is a central metabolite in fatty acid metabolism.

Role in Fatty Acid β-Oxidation

In the final step of each cycle of mitochondrial β-oxidation, a 3-ketoacyl-CoA intermediate is cleaved by the enzyme β-ketoacyl-CoA thiolase. For a 16-carbon fatty acid, for example, the intermediate would be 3-oxohexadecanoyl-CoA. This reaction yields acetyl-CoA, which enters the Krebs cycle, and a new acyl-CoA that is two carbons shorter.[3][19][20] 3-Oxotetradecanoyl-CoA is the intermediate that is cleaved to form dodecanoyl-CoA and acetyl-CoA.

Beta_Oxidation start Hexadecanoyl-CoA (C16) cycle1 β-Oxidation Cycle start->cycle1 1 cycle intermediate 3-Oxotetradecanoyl-CoA (C14-keto) cycle1->intermediate thiolase Thiolase (+ CoA-SH) intermediate->thiolase products Dodecanoyl-CoA (C12) + Acetyl-CoA (C2) thiolase->products

Caption: Role as an intermediate in fatty acid β-oxidation.

Part 5: Analytical Methodologies

Accurate quantification and characterization of 3-oxotetradecanoic acid are essential for metabolic studies. Its physicochemical properties necessitate specific analytical approaches.

Quantification in Biological Matrices via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification from complex biological samples like plasma or tissue homogenates.[3]

Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled 3-oxotetradecanoic acid) and precipitate proteins by adding 400 µL of cold acetonitrile. Vortex and centrifuge to pellet the protein.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange) with methanol, followed by water, and finally an equilibration buffer (e.g., 100 mM ammonium acetate, pH 6.0).[3]

  • Sample Loading & Washing: Load the supernatant from step 1 onto the conditioned cartridge. Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove hydrophilic impurities, followed by a non-polar solvent (e.g., hexane) to remove neutral lipids.[3]

  • Elution: Elute the target analyte using an acidic organic solvent (e.g., 2% formic acid in acetonitrile).[3]

  • Analysis: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase. Inject the sample into an LC-MS/MS system.

    • LC: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).

    • MS/MS: Operate in negative ion mode using Multiple Reaction Monitoring (MRM) to monitor a specific precursor-to-product ion transition for both the analyte and the internal standard.[21]

Trustworthiness Note: This protocol is self-validating through the inclusion of a stable isotope-labeled internal standard, which corrects for variations in sample recovery and matrix effects during ionization, ensuring accurate quantification.

Chiral Analysis of 3-Hydroxy-derivatives

Resolving the enantiomers of the reduced form, 3-hydroxytetradecanoic acid, is critical for understanding its biological origin and function. This is often achieved by converting the enantiomers into diastereomers with different physical properties.[22][23]

Protocol: Chiral Resolution via Diastereomeric Salt Formation

  • Derivatization: React the racemic mixture of 3-hydroxytetradecanoic acid with an enantiomerically pure chiral base (e.g., (R)-(+)-α-phenylethylamine) in a suitable solvent like ethanol. This reaction forms a mixture of two diastereomeric salts: [(R)-acid, (R)-base] and [(S)-acid, (R)-base].[23]

  • Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts. Cool the solution slowly to induce crystallization. One diastereomer will typically crystallize out of solution first due to lower solubility.

  • Separation: Isolate the crystals by filtration. The other diastereomer remains in the mother liquor. Multiple recrystallization steps may be required to achieve high diastereomeric purity.

  • Liberation of Enantiomer: Treat each separated diastereomer with a strong acid (e.g., HCl). This will protonate the fatty acid carboxylate and form the hydrochloride salt of the chiral amine. The pure enantiomer of 3-hydroxytetradecanoic acid can then be extracted into an organic solvent.

Chiral_Resolution_Workflow Racemate Racemic 3-Hydroxytetradecanoic Acid ((R)-Acid + (S)-Acid) Reagent Add Chiral Base (e.g., (R)-Base) Racemate->Reagent Diastereomers Mixture of Diastereomeric Salts ((R)-Acid,(R)-Base) + ((S)-Acid,(R)-Base) Reagent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separation Filtration Crystallization->Separation Crystals Solid Crystals (e.g., (S)-Acid,(R)-Base) Separation->Crystals Liquor Mother Liquor (e.g., (R)-Acid,(R)-Base) Separation->Liquor Acidification1 Acidify & Extract Crystals->Acidification1 Acidification2 Acidify & Extract Liquor->Acidification2 Pure_S Pure (S)-Enantiomer Acidification1->Pure_S Pure_R Pure (R)-Enantiomer Acidification2->Pure_R

Caption: Experimental workflow for chiral resolution.

Conclusion

3-Oxotetradecanoic acid represents more than just a simple fatty acid; it is a dynamic molecule whose structure and reactivity are central to cellular energy homeostasis. Its β-keto group imparts unique chemical properties, including keto-enol tautomerism and susceptibility to decarboxylation, which must be considered in its handling and analysis. While achiral itself, its metabolic conversion to chiral 3-hydroxy derivatives highlights the critical importance of stereochemistry in biological systems. The analytical protocols detailed herein provide robust frameworks for researchers to accurately quantify this metabolite and its chiral analogs, paving the way for deeper insights into metabolic pathways and the development of targeted diagnostics and therapies.

References

  • FooDB. (2010). Showing Compound 3-Oxotetradecanoic acid glycerides (FDB019503). [Link]

  • PubChem. (n.d.). 3-oxotetradecanoic acid (C14H26O3) - PubChemLite. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Oxotetradecanoic acid | C14H26O3 | CID 454064. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Oxotetradecanoic acid | C14H26O3 | CID 454064. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-3-hydroxytetradecanoic acid | C14H28O3 | CID 5288266. PubChem. [Link]

  • Taber, D. F., et al. (1981). Synthesis of carbon-13-labeled tetradecanoic acids. ResearchGate. [Link]

  • European Bioinformatics Institute. (n.d.). 3-oxotetradecanoic acid (CHEBI:37270). EMBL-EBI. [Link]

  • Natural Products Magnetic Resonance Database. (2022). Showing NP-Card for 3-Oxotetradecanoic acid (NP0091120). [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • FooDB. (2010). Showing Compound Tetradecanoic acid (FDB002890). [Link]

  • MCAT Review. (n.d.). Keto Acids and Esters - Oxygen Containing Compounds. [Link]

  • Royal Society of Chemistry. (n.d.). β-Keto Acids in Asymmetric Metal catalysis and Organocatalysis. RSC Publishing. [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Chemistry Steps. (n.d.). Keto Enol Tautomerization. [Link]

  • LIPID MAPS. (n.d.). Structure Database (LMSD). [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Coppola, G. M. (n.d.). SYNTHESIS AND USES OF β-KETO ACIDS. A BRIEF REVIEW. [Link]

  • Tallman, K. A., & Porter, N. A. (2016). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. PMC. [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • MDPI. (n.d.). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Fidelity Extraction and Quantification of 3-Oxotetradecanoic Acid from Adipose Tissue

Abstract This document provides a comprehensive, field-proven guide for the extraction, purification, and quantification of 3-oxotetradecanoic acid, a critical intermediate in fatty acid β-oxidation, from complex adipose...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the extraction, purification, and quantification of 3-oxotetradecanoic acid, a critical intermediate in fatty acid β-oxidation, from complex adipose tissue matrices. The protocols herein are designed for researchers, scientists, and drug development professionals investigating metabolic pathways, particularly those altered in obesity, diabetes, and related disorders. We detail a robust workflow combining a modified Folch liquid-liquid extraction with solid-phase extraction (SPE) for targeted enrichment, followed by sensitive quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind each step is explained to empower users to adapt and troubleshoot the methodology effectively, ensuring high-quality, reproducible data.

Scientific Introduction & Method Principle

3-Oxotetradecanoic acid (also known as 3-ketomyristic acid) is a long-chain 3-oxo fatty acid and a transient intermediate in the mitochondrial β-oxidation of tetradecanoic acid (myristic acid).[1] Its cellular concentration reflects the flux through this pivotal energy-producing pathway. In disease states such as obesity and insulin resistance, fatty acid metabolism is often dysregulated, making the accurate quantification of intermediates like 3-oxotetradecanoic acid essential for understanding disease mechanisms and evaluating therapeutic interventions.

However, isolating this specific keto acid from adipose tissue presents significant analytical challenges. Adipose tissue is overwhelmingly composed of neutral lipids (triglycerides), which can interfere with the extraction and analysis of low-abundance, more polar species.[2][3] Furthermore, the inherent reactivity of the β-keto group makes the molecule susceptible to degradation.

This protocol overcomes these challenges through a multi-stage process:

  • Rapid Homogenization: Cryogenic grinding and immediate solvent quenching are employed to halt enzymatic activity and preserve the analyte's integrity.

  • Biphasic Liquid-Liquid Extraction (LLE): A modified Folch method is used to efficiently partition lipids from the bulk of proteins and other macromolecules.[4][5][6] The Folch method, utilizing a chloroform/methanol solvent system, is generally preferred for solid tissues due to its efficiency in extracting a wide range of lipid classes.[4]

  • Targeted Solid-Phase Extraction (SPE): The crude lipid extract is further purified using SPE. This step is crucial for removing interfering high-abundance lipids (like triglycerides and phospholipids) and enriching for the target analyte, 3-oxotetradecanoic acid.[7]

  • High-Sensitivity Quantification: The purified extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique that provides the necessary selectivity and sensitivity for accurately measuring low-concentration metabolites in complex biological samples.[8][9]

dot graph TD{ subgraph " " direction TB A[Adipose Tissue Sample] -->|Cryo-homogenization| B(Homogenized Tissue); B -->|Folch LLE with Chloroform/Methanol| C(Phase Separation); C --> D{Aqueous/Methanol Layer}; C --> E(Organic Layer - Lipid Extract); E -->|Solid-Phase Extraction (SPE)| F(Purified Analyte Fraction); F -->|LC-MS/MS Analysis| G(Data Acquisition & Quantification);

}

Caption: Overall workflow for 3-oxotetradecanoic acid extraction.

Materials and Reagents

Solvents and Chemicals
  • Chloroform, HPLC Grade

  • Methanol, HPLC Grade

  • Isopropanol, HPLC Grade

  • Acetonitrile, LC-MS Grade

  • Water, LC-MS Grade

  • Formic Acid, LC-MS Grade

  • Sodium Chloride (NaCl), ACS Grade

  • Butylated Hydroxytoluene (BHT)

  • 3-Oxotetradecanoic acid analytical standard

  • Isotopically labeled internal standard (e.g., 3-Oxotetradecanoic acid-d3)

  • Nitrogen Gas, high purity

Equipment and Consumables
  • Bead mill homogenizer (e.g., Precellys, Omni Bead Ruptor)

  • 2 mL screw-cap tubes with ceramic or steel beads

  • Refrigerated centrifuge capable of 4°C and >3,000 x g

  • Glass centrifuge tubes (15 mL and 50 mL) with PTFE-lined caps

  • Glass Pasteur pipettes

  • Evaporation system (e.g., nitrogen evaporator, centrifugal vacuum concentrator)

  • Solid-Phase Extraction (SPE) manifold

  • Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX, 30 mg)

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

  • Analytical balance

  • Vortex mixer

Detailed Experimental Protocols

PART A: Sample Preparation and Homogenization
  • Causality: The primary goals of this stage are to halt all metabolic activity instantly to prevent analyte degradation and to achieve complete sample disruption for efficient extraction. Adipose tissue is tough and lipid-rich, requiring robust mechanical lysis.

  • Pre-Chill: Pre-cool all tubes, mortars/pestles, or bead mill holders in liquid nitrogen or on dry ice.

  • Weighing: Quickly weigh approximately 50-100 mg of frozen adipose tissue. Perform this step on a pre-chilled surface to prevent thawing.

  • Homogenization:

    • Immediately place the weighed tissue into a pre-chilled 2 mL bead mill tube containing lysis beads.

    • Add 1 mL of ice-cold Methanol containing 50 µg/mL BHT. The BHT is a critical antioxidant that prevents lipid peroxidation during sample handling.[7]

    • Add the internal standard (IS) at a known concentration. The IS should be added at the earliest possible stage to account for analyte loss during all subsequent steps.

    • Homogenize using the bead mill (e.g., 2 cycles of 30 seconds at 6000 Hz), ensuring the sample remains cold.

PART B: Biphasic Lipid Extraction (Modified Folch Method)
  • Causality: This liquid-liquid extraction uses a chloroform/methanol/water system to partition cellular components. Lipids, including our target analyte, are sequestered into the lower organic (chloroform) phase, while polar metabolites, proteins, and cellular debris are retained in the upper aqueous/methanol phase.[5][6] The Folch method is preferred over the Bligh & Dyer method for solid tissues with high lipid content as it uses a larger solvent-to-sample ratio, ensuring more complete extraction.[4][10][11]

  • Solvent Addition: Transfer the entire homogenate to a 15 mL glass centrifuge tube. Add 2 mL of Chloroform to the tube. The solvent ratio is now approximately 2:1 Chloroform:Methanol.

  • Vortex: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and lipid solubilization.

  • Phase Separation:

    • Add 0.75 mL of 0.9% NaCl solution. The salt solution aids in breaking emulsions and sharpening the phase separation.

    • Vortex for another 30 seconds.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C. This will result in two distinct liquid phases separated by a disc of precipitated protein.

  • Collection: Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette, avoiding the protein disc, and transfer it to a new clean glass tube.

  • Re-extraction (Optional but Recommended): To maximize recovery, add another 1 mL of chloroform to the remaining aqueous layer and protein, vortex, centrifuge, and collect the lower phase again, pooling it with the first extract.[12]

PART C: Solid-Phase Extraction (SPE) for Analyte Enrichment
  • Causality: The LLE extract contains high concentrations of triglycerides and phospholipids that can cause significant ion suppression during MS analysis. SPE is used to selectively retain the acidic 3-oxotetradecanoic acid while allowing the neutral lipids to be washed away. A mixed-mode anion exchange resin is ideal for this purpose.[7]

dot graph LR{ subgraph "SPE Protocol" direction TB A[Condition] -->|Methanol| B(Equilibrate); B -->|Water| C(Load Sample); C -->|Lipid Extract| D(Wash 1); D -->|Basic Methanol| E(Wash 2); E -->|Hexane| F(Elute); F -->|Acidified Acetonitrile| G(Collect);

}

Caption: Step-wise solid-phase extraction (SPE) workflow.

  • Dry Down: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried lipid film in 500 µL of Isopropanol.

  • SPE Cartridge Preparation:

    • Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of Methanol.

    • Equilibrate the cartridge by passing 1 mL of Water. Do not let the cartridge run dry.

  • Load Sample: Load the reconstituted sample onto the SPE cartridge.

  • Wash Steps:

    • Wash 1 (Remove Neutral Lipids): Wash the cartridge with 1 mL of Hexane. This removes the bulk of triglycerides.

    • Wash 2 (Remove Phospholipids): Wash with 1 mL of 2% Formic Acid in Acetonitrile.

  • Elution: Elute the target analyte, 3-oxotetradecanoic acid, with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the acidic functional group, releasing it from the anion exchange sorbent.

  • Final Evaporation: Evaporate the eluate to dryness under nitrogen. Reconstitute in 100 µL of the initial LC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) for analysis.

PART D: LC-MS/MS Quantification
  • Causality: Reversed-phase chromatography separates lipids based on their polarity. Tandem mass spectrometry (MS/MS) provides exquisite selectivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), ensuring that the signal is unique to the analyte of interest, even in a complex mixture. Negative ion mode is typically used for acidic molecules.

Parameter Recommended Setting Rationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for long-chain fatty acids.
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous phase for reversed-phase LC-MS.
Mobile Phase B Acetonitrile/Isopropanol (90:10) with 0.1% Formic AcidStrong organic phase for eluting hydrophobic molecules.
Gradient 50% B to 98% B over 10 minutesA typical gradient to separate fatty acids from more polar contaminants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), NegativeCarboxylic acids readily deprotonate to form [M-H]⁻ ions.
MRM Transitions Determine empiricallySpecific precursor/product ion pairs must be optimized for the instrument.
Example Transition For 3-Oxotetradecanoic acid (C14H26O3, MW 242.36): Precursor [M-H]⁻: m/z 241.2 -> Product: OptimizeThe product ion will likely result from a characteristic fragmentation (e.g., loss of CO2).

Quality Control and Troubleshooting

A self-validating protocol requires internal checks to ensure data integrity.

  • Internal Standard Recovery: The peak area of the isotopically labeled internal standard should be consistent across all samples (typically <20% CV). A significant drop in IS signal in a specific sample may indicate matrix effects (ion suppression) or a critical error in the extraction for that sample.

  • Calibration Curve: A standard curve should be prepared using the analytical standard (from ~1 ng/mL to 1000 ng/mL) and run with each batch of samples. The curve must have a correlation coefficient (r²) of >0.99 for accurate quantification.

  • Process Blank: A "blank" sample (containing no tissue) should be run through the entire extraction and analysis procedure to check for contamination from solvents, tubes, or the instrument.

Problem Potential Cause Solution
Low Analyte Recovery Incomplete homogenization or extraction.Ensure tissue is fully pulverized. Perform the optional re-extraction step (Part B, Step 5).
Poor SPE binding or elution.Check pH of loading/elution buffers. Ensure cartridge is not drying out before loading.
High Signal Variability Inconsistent sample handling or evaporation.Ensure precise timing and temperature control during evaporation. Vortex all samples thoroughly.
Matrix effects in the MS source.Improve SPE cleanup. Dilute the final extract if signal is still suppressed.
No Analyte Peak Detected Analyte concentration is below the limit of detection (LOD).Increase the starting amount of tissue. Optimize MS parameters for higher sensitivity.
Analyte degradation.Work quickly and keep samples on ice at all times. Use fresh BHT in solvents.

References

  • Advances in Lipid Extraction Methods—A Review. (2021). MDPI. [Link]

  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma. (n.d.). National Institutes of Health (NIH). [Link]

  • Sample Prep for Lipidomic Mass Spec. (2022). Biocompare. [Link]

  • Quantification of Fatty Acid Composition in Short T2* Tissue Using MRI – Comparison of 3 T and 7 T. (n.d.). Lund University Publications. [Link]

  • 3-Oxotetradecanoic acid. (n.d.). PubChem, National Institutes of Health. [Link]

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  • Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. (2020). MDPI. [Link]

  • Solid phase extraction – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. (n.d.). National Institutes of Health (NIH). [Link]

  • Comparison of Bligh and Dyer method[13] and Folch method[2] of lipid extraction. (n.d.). ResearchGate. [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. [Link]

  • Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses. (2023). PubMed. [Link]

  • Quantification of Fatty Acid Compositions Using MR-imaging and Spectroscopy at 3 T. (n.d.). Lund University Publications. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. [Link]

  • Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. (n.d.). PubMed. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). Semantic Scholar. [Link]

  • HPLC Method with Solid-Phase Extraction for Determination of (R)- and (S)-Ketoprofen in Plasma. (n.d.). ResearchGate. [Link]

  • Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry. (2018). PubMed. [Link]

  • A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. (n.d.). iris@unitn. [Link]

  • Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. (n.d.). ResearchGate. [Link]

  • Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. (2020). MDPI. [Link]

  • Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. (2024). ACS Publications. [Link]

  • Extraction of Fat and Fatty Acid Composition from Slaughterhouse Waste by Evaluating Conventional Analytical Methods. (n.d.). Scientific Research Publishing. [Link]

  • Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification. (n.d.). National Institutes of Health (NIH). [Link]

  • Comparison of methods for determining the fatty acid composition of photosynthetic tissues. (n.d.). CORE. [Link]

  • Simultaneous LC/MS Analysis of Carotenoids and Fat-Soluble Vitamins in Costa Rican Avocados. (2019). ResearchGate. [Link]

  • Application of LC-ESI-MS/MS in the analysis of lipid species in samples from patients with X-linked adrenoleukodystrophy. (n.d.). J-STAGE. [Link]

Sources

Application

High-Sensitivity LC-MS/MS Protocol for 3-Oxotetradecanoic Acid

Abstract This application note details a validated, high-sensitivity LC-MS/MS protocol for the quantification of 3-Oxotetradecanoic acid (3-oxo-C14), a critical intermediate in bacterial lipopolysaccharide (LPS) biosynth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated, high-sensitivity LC-MS/MS protocol for the quantification of 3-Oxotetradecanoic acid (3-oxo-C14), a critical intermediate in bacterial lipopolysaccharide (LPS) biosynthesis and mitochondrial fatty acid beta-oxidation. The method overcomes the inherent instability of


-keto acids—specifically their propensity for spontaneous decarboxylation—by utilizing a neutral-pH mobile phase strategy and a cold-chain extraction workflow. The protocol achieves a Lower Limit of Quantitation (LLOQ) suitable for trace analysis in biological matrices (plasma, bacterial culture supernatants) using a Triple Quadrupole Mass Spectrometer in negative electrospray ionization (ESI-) mode.

Introduction & Biological Significance

3-Oxotetradecanoic acid (also known as


-ketomyristic acid) is a pivotal metabolite. In Gram-negative bacteria, it serves as a precursor for N-acyl homoserine lactones (AHLs) involved in quorum sensing and is an intermediate in the biosynthesis of Lipid A (endotoxin). In mammalian systems, it appears as a transient intermediate of mitochondrial 

-oxidation.
The "Decarboxylation Trap"

The primary analytical challenge is the chemical instability of the


-keto moiety. Under acidic conditions or elevated temperatures, 3-oxotetradecanoic acid undergoes spontaneous decarboxylation to form 2-tridecanone  (methyl tridecyl ketone). Standard fatty acid protocols using acidic mobile phases (e.g., 0.1% Formic Acid) often degrade the analyte on-column, leading to poor reproducibility and signal loss.

This protocol employs two specific countermeasures:

  • Cold-Chain Extraction: Preventing thermal degradation during sample prep.

  • Neutral-pH Chromatography: Using ammonium acetate to stabilize the carboxylate anion, preventing the formation of the decarboxylation-prone free acid form during separation.

Method Development Strategy

Ionization Mode Selection

While fatty acids can be derivatized for positive mode analysis (e.g., using AMPP or DNPH), Negative Electrospray Ionization (ESI-) is selected for this direct analysis workflow. It allows for high-throughput screening without the complexity of derivatization, provided the mobile phase pH is optimized to ensure deprotonation (


).
Fragmentation Logic (MRM Design)

The precursor ion for 3-oxotetradecanoic acid is m/z 241.2 (


).
  • Primary Transition (Quantifier): The most dominant fragmentation pathway for

    
    -keto acids in negative mode is the loss of 
    
    
    
    (44 Da). This yields a stabilized enolate anion at m/z 197.2 .
  • Secondary Transition (Qualifier): Loss of water (

    
    , 18 Da) yields m/z 223.2 .
    
Internal Standard Selection

Due to the specific instability of


-keto acids, the ideal internal standard (IS) is 3-oxotetradecanoic acid-d4  (custom synthesis). If unavailable, 3-hydroxymyristic acid-d3  or Myristic acid-d27  are acceptable surrogates, as they share similar chain lengths and ionization properties, though they do not correct for decarboxylation losses.

Experimental Protocol

Chemicals and Reagents
  • Analyte Standard: 3-Oxotetradecanoic acid (High Purity, >98%).

  • Internal Standard (IS): 3-Hydroxymyristic acid-d3 (or Myristic acid-d27).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Buffer: Ammonium Acetate (LC-MS Grade).

  • Extraction Solvent: Ethyl Acetate (Cold).

Sample Preparation (Cold-Chain LLE)

Critical: Perform all steps on ice (


). Pre-chill all solvents.
  • Aliquot: Transfer

    
     of biological sample (plasma/culture media) to a chilled 1.5 mL Eppendorf tube.
    
  • Spike IS: Add

    
     of Internal Standard solution (
    
    
    
    in MeOH). Vortex briefly (5 sec).
  • Protein Precipitation/Extraction: Add

    
     of cold Ethyl Acetate  (acidified with 0.1% acetic acid is optional but risky; neutral ethyl acetate is safer for stability).
    
  • Agitation: Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Transfer the upper organic layer to a clean glass vial.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at ambient temperature (Do NOT heat).

  • Reconstitution: Reconstitute in

    
     of Mobile Phase A/B (50:50) . Vortex and transfer to an autosampler vial. Keep at 
    
    
    
    in the autosampler.
LC-MS/MS Conditions
Chromatographic Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (

    
    , 
    
    
    
    ) or equivalent.
  • Column Temp:

    
     (Keep low to prevent degradation).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    

Mobile Phase:

  • Solvent A:

    
     Ammonium Acetate in Water (pH ~6.8). Note: The neutral pH stabilizes the analyte.
    
  • Solvent B: Acetonitrile (100%).

Gradient Profile:

Time (min) % Solvent B Description
0.0 30 Initial Hold
1.0 30 Start Gradient
6.0 95 Elution of Analyte
8.0 95 Wash
8.1 30 Re-equilibration

| 10.0 | 30 | End of Run |

Mass Spectrometry Parameters (ESI Negative)
  • Source: Electrospray Ionization (Negative Mode).[1][2]

  • Spray Voltage: -2500 V.

  • Capillary Temp:

    
    .
    
  • Sheath Gas: 45 arb units.

  • Aux Gas: 10 arb units.

MRM Table:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Role
3-Oxotetradecanoic Acid 241.2 197.2 18 Quantifier
241.2 223.2 14 Qualifier

| IS (Myristic Acid-d27) | 254.4 | 210.4 | 20 | Internal Std |

Visualization of Workflow & Mechanism

Analytical Workflow

G Sample Biological Sample (100 µL) IS Add Internal Standard (Myristic-d27) Sample->IS Extract Cold Extraction (Ethyl Acetate, 4°C) IS->Extract Vortex 30s Dry N2 Evaporation (No Heat) Extract->Dry Supernatant Recon Reconstitution (50:50 A:B) Dry->Recon LCMS LC-MS/MS Analysis (ESI-, MRM 241->197) Recon->LCMS

Caption: Cold-chain extraction workflow designed to minimize thermal decarboxylation of the beta-keto analyte.

Fragmentation Pathway (Mechanism)

Fragmentation Parent Precursor Ion [M-H]- m/z 241.2 Transition Collision Induced Dissociation (CID) Parent->Transition Product1 Product Ion [M-H-CO2]- m/z 197.2 (Enolate Anion) Transition->Product1 Primary Path Product2 Product Ion [M-H-H2O]- m/z 223.2 Transition->Product2 Secondary Path Loss1 Loss of CO2 (44 Da) Transition->Loss1 Loss2 Loss of H2O (18 Da) Transition->Loss2

Caption: ESI(-) fragmentation logic showing the characteristic decarboxylation (primary quantifier) and dehydration pathways.

Validation Parameters & Troubleshooting

Linearity and Sensitivity
  • Linear Range:

    
     to 
    
    
    
    .
  • LLOQ: Typically

    
     depending on matrix cleanliness.
    
  • Curve Fit: Linear,

    
     weighting.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression or incorrect pH.Switch to Ammonium Acetate buffer (pH 6.8) to ensure ionization.
Peak Tailing Interaction with column silanols.Increase buffer strength to 10 mM; use a high-quality BEH C18 column.
Signal Drop over Time Decarboxylation in autosampler.Ensure autosampler is at

. Process samples in small batches.
High Background Contamination.Use LC-MS grade solvents; avoid plasticizers.

References

  • Lipid MAPS Structure Database. (2024). Structure and properties of 3-oxotetradecanoic acid.[3][4][5][6] Lipid MAPS.[7] [Link]

  • Li, Y., et al. (2023). Visible-Light Photoredox-Catalyzed Decarboxylation of alpha-Oxo Carboxylic Acids.[8] Journal of Organic Chemistry.[8] [Link]

  • Prasain, J. (2009).[9] Ion fragmentation of small molecules in mass spectrometry.[9][10] University of Alabama at Birmingham. [Link]

  • Moe, M. K., et al. (2004).[1] Negative electrospray ionization low-energy tandem mass spectrometry of hydroxylated fatty acids. Journal of Mass Spectrometry. [Link]

Sources

Method

Robust Derivatization of 3-Oxotetradecanoic Acid for High-Fidelity GC-MS Analysis

An Application Guide by a Senior Application Scientist Executive Summary The quantitative analysis of 3-oxotetradecanoic acid, a pivotal intermediate in fatty acid metabolism, presents significant challenges for gas chro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Executive Summary

The quantitative analysis of 3-oxotetradecanoic acid, a pivotal intermediate in fatty acid metabolism, presents significant challenges for gas chromatography-mass spectrometry (GC-MS). Its inherent chemical structure, featuring both a polar carboxylic acid and a thermally labile β-keto group, precludes direct analysis due to poor volatility, thermal degradation, and chromatographic artifacts.[1][2] This application note provides a comprehensive, field-proven protocol for the robust derivatization of 3-oxotetradecanoic acid. We will detail a sequential two-step methodology—methoximation followed by silylation—that addresses the specific chemical liabilities of the analyte. This dual-derivatization strategy ensures thermal stability, enhances volatility, and prevents tautomerization, leading to reproducible, high-fidelity chromatographic peaks and accurate mass spectral data. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for the quantification of β-keto acids in complex matrices.

The Analytical Challenge: Why Direct GC-MS Fails

Gas chromatography fundamentally requires analytes to be volatile and thermally stable. 3-Oxotetradecanoic acid fails on both counts due to its bifunctional nature:

  • Polar Carboxylic Acid Group (-COOH): This functional group is highly polar and readily forms intermolecular hydrogen bonds. These bonds significantly decrease the molecule's vapor pressure (volatility), preventing it from efficiently partitioning into the gaseous mobile phase.[3][4][5] Direct injection results in poor peak shape, severe tailing, and low sensitivity.

  • Thermally Labile β-Keto Group: The ketone group at the C-3 position is particularly problematic. At the high temperatures of the GC injection port (typically >250°C), the β-keto acid structure is prone to rapid decarboxylation (loss of CO₂), leading to analyte degradation and a gross underestimation of its true concentration.[1]

  • Keto-Enol Tautomerism: The β-keto group exists in equilibrium with its enol form. If not addressed, a single analyte can produce multiple derivative species during silylation, resulting in split or multiple chromatographic peaks that confound quantification and identification.[2][6][7]

Derivatization is therefore not merely an option but a mandatory step to convert the analyte into a form amenable to GC-MS analysis.[3][8]

The Causality Behind the Two-Step Derivatization Strategy

To overcome these challenges, a sequential derivatization is employed. This strategy selectively targets each problematic functional group in a specific order to ensure a single, stable final product.

Step 1: Methoximation to Stabilize the Keto Group

The first and most critical step is to protect the reactive carbonyl group.

  • Mechanism: The sample is reacted with methoxyamine hydrochloride (MeOx). The lone pair of electrons on the nitrogen atom of methoxyamine attacks the electrophilic carbonyl carbon of the ketone. This nucleophilic addition, followed by dehydration, forms a stable methoxime (C=N-OCH₃) derivative.[2][9]

  • Scientific Rationale: By converting the ketone to a methoxime, we "lock" the molecule into a single, stable form. This decisively prevents both thermal decarboxylation and keto-enol tautomerism, which are the primary sources of analytical error for β-keto acids.[2][6][7] This initial stabilization is paramount for accurate quantification.

Step 2: Silylation to Enhance Volatility

With the keto group protected, the second step addresses the polar carboxylic acid.

  • Mechanism: The methoximated sample is treated with a powerful silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often fortified with 1% trimethylchlorosilane (TMCS) as a catalyst.[2][8][10] The silylating agent replaces the active hydrogen on the carboxylic acid's hydroxyl group with a nonpolar trimethylsilyl (TMS) group, forming a TMS-ester.[3][9][11]

  • Scientific Rationale: This conversion from a polar, hydrogen-bonding carboxylic acid to a nonpolar, non-hydrogen-bonding TMS-ester dramatically increases the molecule's volatility.[1][11][12] The resulting derivative is more thermally stable and exhibits ideal chromatographic behavior, producing sharp, symmetrical peaks.

This ordered, two-step approach provides a self-validating system where each reaction systematically resolves a specific chemical challenge.

Experimental Workflow and Protocol

Derivatization Workflow Diagram

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization Sample Aliquot Sample (e.g., 100 µL plasma extract) Drydown Evaporate to Complete Dryness (Nitrogen stream or SpeedVac) Sample->Drydown Critical Step: Remove all water Methoximation Step 1: Methoximation Add Methoxyamine HCl in Pyridine Incubate (e.g., 60°C for 60 min) Drydown->Methoximation Silylation Step 2: Silylation Add BSTFA + 1% TMCS Incubate (e.g., 70°C for 30 min) Methoximation->Silylation Cool sample before adding silylating agent Final_Product Stable, Volatile Derivative (Methoxime, TMS-Ester) Silylation->Final_Product Analysis GC-MS Analysis Final_Product->Analysis

Caption: Workflow for the two-step derivatization of 3-oxotetradecanoic acid.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 3-Oxotetradecanoic acid standard

  • Internal Standard (e.g., 3-Oxohexadecanoic acid)

  • Pyridine, anhydrous

  • Methoxyamine hydrochloride (MeOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Ethyl Acetate, HPLC grade

  • GC Vials with PTFE-lined caps

  • Nitrogen evaporator or centrifugal vacuum concentrator (SpeedVac)

  • Heating block or oven

Protocol:

  • Sample Preparation:

    • Aliquot a precise volume of the sample extract (e.g., 100 µL) into a clean GC vial.

    • Add the internal standard solution.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a SpeedVac. Crucial Insight: The sample must be completely dry, as silylating reagents are highly sensitive to moisture, which can inhibit the reaction and lead to poor derivatization yield.[4][11]

  • Step 1: Methoximation:

    • Prepare a fresh solution of Methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the MeOx solution to the dried sample residue.

    • Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.

    • Incubate the vial in a heating block at 60°C for 60 minutes .

  • Step 2: Silylation:

    • Remove the vial from the heating block and allow it to cool to room temperature.

    • Carefully add 80 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 70°C for 30 minutes .

  • Final Preparation and Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now derivatized and ready for injection into the GC-MS system.

    • If necessary, the sample can be diluted with a solvent like ethyl acetate before analysis.

Summary of Protocol Parameters
ParameterCondition / ValueRationale & Field-Proven Insight
Sample State Completely DrySilylation reagents react preferentially with water, leading to incomplete derivatization of the analyte.[4] Ensure no residual moisture.
Methoximation Reagent 50 µL of 20 mg/mL Methoxyamine HCl in PyridinePyridine acts as a solvent and a catalyst. A fresh solution is recommended for maximum reactivity.
Methoximation Incubation 60°C for 60 minutesProvides sufficient thermal energy and time to drive the reaction to completion, ensuring full protection of the keto group.
Silylation Reagent 80 µL of BSTFA + 1% TMCSBSTFA is a powerful silyl donor. The 1% TMCS catalyst significantly enhances its reactivity, especially for the carboxylic acid group.[2][8]
Silylation Incubation 70°C for 30 minutesMild heating ensures the rapid and complete formation of the TMS-ester without degrading the methoxime derivative.

Trustworthiness: Troubleshooting & Field Insights

IssueSymptom(s)Probable Cause(s)Recommended Solution(s)
Poor Peak Shape / Tailing Broad, asymmetric peak.Incomplete silylation of the carboxylic acid group.1. Ensure Absolute Dryness: Re-dry sample before derivatization. 2. Increase Reagent: Use a larger excess of BSTFA. 3. Optimize Reaction: Increase silylation temperature or time slightly (e.g., 75°C for 45 min).
Split or Multiple Peaks Two or more closely eluting peaks for a single analyte.Incomplete methoximation, leading to silylation of both keto and enol tautomers.1. Confirm MeOx Reaction: Increase methoximation time or temperature. 2. Use Fresh Reagent: Methoxyamine solutions can degrade; prepare fresh.
Low Analyte Response Signal intensity is significantly lower than expected.1. Analyte degradation (decarboxylation). 2. Incomplete derivatization. 3. Moisture in the sample.1. Verify Methoximation: Ensure the methoximation step was performed correctly to prevent thermal degradation. 2. Follow Protocol: Adhere strictly to the two-step protocol and ensure reagents are fresh and active.
Reagent Peak Interference Large solvent or derivatizing agent peaks obscure the analyte peak.Excess derivatizing agent was injected.1. Dilute Sample: Dilute the final derivatized sample in ethyl acetate or hexane. 2. Optimize GC Method: Adjust the solvent delay time on the mass spectrometer to avoid acquiring data during the elution of the reagent peaks.

Conclusion

The direct GC-MS analysis of 3-oxotetradecanoic acid is untenable due to its chemical properties. The described two-step derivatization protocol, involving methoximation followed by silylation, provides a robust and reliable solution. By systematically protecting the thermally labile β-keto group and then rendering the polar carboxylic acid volatile, this method produces a single, stable derivative with excellent chromatographic properties. Adherence to this protocol, particularly the emphasis on anhydrous conditions and sequential reaction steps, will enable researchers to achieve accurate, reproducible, and high-fidelity quantification of this and other β-keto acids in complex biological and chemical matrices.

References

  • IDC Technologies. Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). [Link]

  • PubMed. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. [Link]

  • JoVE. Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Restek. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link]

  • ResearchGate. Formation of multiple trimethylsilyl derivatives in the derivatization of 17α-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination | Request PDF. [Link]

  • GC Derivatization. GC Derivatization. [Link]

  • RSC Publishing. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. [Link]

  • Cannabis Science and Technology. A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. [Link]

  • YouTube. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. [Link]

  • National Institutes of Health. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. [Link]

  • ResearchGate. (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. [Link]

  • RSC Publishing. From intramolecular cyclization to intermolecular hydrolysis: TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. [Link]

  • Journal of Chromatographic Science. Development of a New LC-MS/MS Method for the Quantification of Keto Acids. [Link]

  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

  • PubMed. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. [Link]

  • University of Missouri. TRIMETHYLSILYLATION OF AMINO ACIDS' Effect of Solvents on Derivatization Using BSTFA. [Link]

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Application

Application Notes and Protocols for the Use of 3-Oxotetradecanoic Acid in Lipidomics Studies

Introduction: Unveiling the Role of a Key Metabolic Intermediate In the intricate landscape of lipidomics, the study of cellular lipids in biological systems, certain molecules serve as critical nodes in metabolic pathwa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Role of a Key Metabolic Intermediate

In the intricate landscape of lipidomics, the study of cellular lipids in biological systems, certain molecules serve as critical nodes in metabolic pathways, offering insights into cellular health and disease. 3-Oxotetradecanoic acid, a 14-carbon beta-keto fatty acid, is one such molecule. As an intermediate in fatty acid biosynthesis and metabolism, its quantification and analysis can provide valuable information for researchers in cellular biology, biochemistry, and drug development.[1] This document provides a comprehensive guide to the application of 3-Oxotetradecanoic acid in lipidomics studies, detailing its biological significance, analytical methodologies, and practical applications.

From a chemical perspective, 3-Oxotetradecanoic acid (also known as 3-oxomyristic acid) is a long-chain fatty acid characterized by a ketone group at the beta-carbon position. This structural feature makes it a key player in the beta-oxidation and fatty acid synthesis pathways, where it exists transiently as a metabolic intermediate.[2] The study of this and other beta-keto fatty acids is crucial for understanding the regulation of lipid metabolism and its dysregulation in various pathological conditions, including metabolic syndrome, cardiovascular diseases, and certain cancers.[3][4][5]

Biological Significance and Applications in Lipidomics

The primary role of 3-Oxotetradecanoic acid is as an intermediate in the mitochondrial beta-oxidation of fatty acids.[2] During the catabolism of fatty acids for energy production, a series of enzymatic reactions sequentially shorten the acyl-CoA chain. 3-Oxotetradecanoic acid, in its CoA-esterified form (3-ketoacyl-CoA), is the substrate for the final step in each cycle of beta-oxidation, catalyzed by 3-ketoacyl-CoA thiolase.[2]

The concentration of 3-Oxotetradecanoic acid and its derivatives can serve as a proxy for the flux through the beta-oxidation pathway. Aberrant levels may indicate enzymatic deficiencies or metabolic reprogramming, making it a potential biomarker for fatty acid oxidation disorders.[6][7][8]

Key Applications in Lipidomics Research:

  • Studying Enzyme Activity: 3-Oxotetradecanoic acid can be used as a substrate in assays for 3-ketoacyl-CoA thiolase and other related enzymes to investigate their kinetics and inhibition.[9][10]

  • Investigating Metabolic Disorders: The quantification of 3-Oxotetradecanoic acid in biological samples (e.g., plasma, tissues) can aid in the diagnosis and understanding of fatty acid oxidation disorders.[6][8]

  • Drug Discovery: Screening for compounds that modulate the levels of 3-Oxotetradecanoic acid can be a strategy for identifying new therapeutics for metabolic diseases.[3]

  • Metabolic Flux Analysis: Stable isotope-labeled 3-Oxotetradecanoic acid can be used as a tracer to follow the metabolic fate of fatty acids in cells and organisms.[][12][13]

Visualizing the Central Role of 3-Oxotetradecanoic Acid in Beta-Oxidation

To understand the context of 3-Oxotetradecanoic acid in cellular metabolism, it is essential to visualize its position within the fatty acid beta-oxidation spiral.

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH2 Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase H2O L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->L_3_Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH Three_Oxoacyl_CoA 3-Oxoacyl-CoA (e.g., 3-Oxotetradecanoyl-CoA) L_3_Hydroxyacyl_CoA_Dehydrogenase->Three_Oxoacyl_CoA Thiolase β-Ketoacyl-CoA Thiolase Three_Oxoacyl_CoA->Thiolase CoA-SH Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA->Acyl_CoA_Dehydrogenase Re-enters cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1: The fatty acid beta-oxidation pathway.

Analytical Protocols for 3-Oxotetradecanoic Acid

Accurate quantification of 3-Oxotetradecanoic acid requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.

Protocol 1: GC-MS Analysis of 3-Oxotetradecanoic Acid

This protocol is adapted from established methods for the analysis of related 3-hydroxy fatty acids and is optimized for 3-Oxotetradecanoic acid.[14][15]

1. Sample Preparation and Extraction:

  • Internal Standard: To ensure accurate quantification, a stable isotope-labeled internal standard, such as 13C- or D-labeled 3-Oxotetradecanoic acid, should be used.[12][16] If a specific standard is unavailable, a structurally similar odd-chain 3-keto fatty acid can be considered.

  • Extraction:

    • To 100 µL of plasma or serum, add the internal standard.

    • Add 2 volumes of methanol to precipitate proteins.

    • Acidify the mixture to a final concentration of 25 mM HCl.

    • Extract the lipids twice with 2 mL of a non-polar solvent like hexane or ethyl acetate.[15]

    • Evaporate the organic phase to dryness under a stream of nitrogen.

2. Derivatization:

The ketone and carboxylic acid moieties of 3-Oxotetradecanoic acid require derivatization to improve volatility and chromatographic performance for GC-MS analysis. A two-step derivatization is recommended.

  • Oximation: To protect the ketone group, add 50 µL of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in pyridine and heat at 60°C for 30 minutes. This creates a PFB-oxime derivative.[17]

  • Silylation: To derivatize the carboxylic acid, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 80°C for 1 hour. This forms a trimethylsilyl (TMS) ester.[15]

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C.

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

Table 1: Suggested Ions for SIM Analysis of Derivatized 3-Oxotetradecanoic Acid

AnalyteDerivatizationExpected m/z for SIM
3-Oxotetradecanoic AcidPFB-oxime-TMS esterTo be determined empirically, but will include fragments characteristic of the PFB group (m/z 181) and the TMS ester.
Internal StandardPFB-oxime-TMS esterShifted m/z values corresponding to the isotopic labeling.
Protocol 2: LC-MS/MS Analysis of 3-Oxotetradecanoic Acid

LC-MS/MS offers high sensitivity and specificity and may not require derivatization.[18][19]

1. Sample Preparation and Extraction:

  • Internal Standard: Use a stable isotope-labeled 3-Oxotetradecanoic acid.

  • Extraction:

    • Add the internal standard to 100 µL of plasma or serum.

    • Perform a protein precipitation with 3 volumes of ice-cold acetonitrile.

    • Centrifuge to pellet the protein and transfer the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in a suitable mobile phase.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to elute the analyte.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 2: Hypothetical MRM Transitions for 3-Oxotetradecanoic Acid

AnalytePrecursor Ion (m/z)Product Ion (m/z)
3-Oxotetradecanoic Acid[M-H]⁻ = 241.2To be determined by infusion and fragmentation analysis. Expected fragments would result from the loss of water and decarboxylation.
Internal StandardShifted [M-H]⁻Shifted product ions.

Data Analysis and Interpretation

Quantitative analysis is typically performed by constructing a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte.

Changes in the levels of 3-Oxotetradecanoic acid should be interpreted in the context of the specific biological system and experimental conditions. Elevated levels may suggest a bottleneck in the beta-oxidation pathway, potentially due to enzyme inhibition or genetic defects.[6] Conversely, decreased levels could indicate reduced fatty acid uptake or an upstream blockage in the pathway.

Workflow for a Lipidomics Study Incorporating 3-Oxotetradecanoic Acid Analysis

Lipidomics_Workflow cluster_workflow Lipidomics Workflow Sample_Collection Biological Sample Collection (Plasma, Tissues, Cells) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Lipid_Extraction Lipid Extraction Internal_Standard->Lipid_Extraction Derivatization Derivatization (for GC-MS) Lipid_Extraction->Derivatization Instrumental_Analysis GC-MS or LC-MS/MS Analysis Lipid_Extraction->Instrumental_Analysis Derivatization->Instrumental_Analysis Data_Processing Data Processing and Quantification Instrumental_Analysis->Data_Processing Biological_Interpretation Biological Interpretation Data_Processing->Biological_Interpretation

Figure 2: A generalized workflow for lipidomics analysis.

Conclusion and Future Perspectives

3-Oxotetradecanoic acid is a valuable tool and analyte in the field of lipidomics. Its strategic position in fatty acid metabolism makes it a sensitive indicator of metabolic flux and a potential biomarker for a range of diseases. The protocols outlined in this document provide a starting point for researchers to incorporate the analysis of this important beta-keto fatty acid into their studies. As advancements in mass spectrometry continue to improve sensitivity and resolution, the role of 3-Oxotetradecanoic acid and other metabolic intermediates in our understanding of complex biological systems is set to expand.

References

  • PubChem. 3-Oxotetradecanoic acid. National Center for Biotechnology Information. [Link]

  • LIPID MAPS. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. [Link]

  • Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in molecular biology (Clifton, N.J.), 603, 229–243. [Link]

  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]

  • Metabolomics Workbench. 3-Oxotetradecanoic acid. National Institutes of Health. [Link]

  • Antonendran, S., & Heldt-Hansen, H. P. (1995). Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons. Planta, 196(1), 116–122. [Link]

  • MiMeDB. (R)-3-Hydroxy-tetradecanoic acid. [Link]

  • Mashek, D. G. (2014). Cellular fatty acid uptake: the contribution of metabolism. Current opinion in lipidology, 25(3), 204–209. [Link]

  • Adeva-Andany, M. M., Carneiro-Freire, N., Seco-Filgueira, M., Fernández-Fernández, C., & Mouriño-Bayolo, D. (2019). Mitochondrial beta-oxidation of saturated fatty acids in humans. Mitochondrion, 46, 73–90. [Link]

  • Athanasopoulos, D., Mavromoustakos, T., & Zervou, M. (2016). Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch. The Journal of biological chemistry, 291(4), 1715–1727. [Link]

  • ResearchGate. Recommendations of internal standards to use for endocannabinoids and phytocannabinoids via GC/MS analysis?. [Link]

  • Li, Y., He, J., Jia, X., & Zhang, H. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. International journal of molecular sciences, 24(2), 1635. [Link]

  • Zhang, Y., Li, Y., Chen, J., & Wu, Q. (2022). Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering. Computational and structural biotechnology journal, 20, 2577–2586. [Link]

  • Schultrich, K., Oez, C., Bergau, N., Buhrke, T., & Braeuning, A. (2021). Absorption and metabolism of 3-MCPD in hepatic and renal cell lines. Archives of toxicology, 95(1), 211–222. [Link]

  • Pena-Quintana, L., et al. (2022). Nutritional Management of Patients with Fatty Acid Oxidation Disorders. Nutrients, 14(19), 4073. [Link]

  • Woolf, E. J., et al. (2016). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1021, 193–200. [Link]

  • Shimadzu. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]

  • Li, M., et al. (2023). Lipidomic analyses reveal the dysregulation of oxidized fatty acids (OxFAs) and acyl-carnitines (CARs) in major depressive disorder: a case-control study. Translational psychiatry, 13(1), 253. [Link]

  • Reddit. How to make a Internal Standard mix... [Link]

  • Vrhovsek, U., et al. (2014). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. Metabolomics, 10(5), 947-962. [Link]

  • Giera, M., & Bracher, F. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 76. [Link]

  • MSD Manual Consumer Version. Fatty Acid Oxidation Disorders. [Link]

  • Wikipedia. Thiolase. [Link]

  • LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link]

  • Ranea, J. A., et al. (2020). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Journal of clinical medicine, 9(10), 3249. [Link]

  • Today's Dietitian. CPE Monthly: The Influence of Omega-3 Fatty Acids on Inflammatory Markers in Metabolic Syndrome. [Link]

  • Chromatography Forum. Internal standard in LC-MS/MS. [Link]

  • Krstulović, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules (Basel, Switzerland), 28(15), 5727. [Link]

  • Ahn, Y. H., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of the American Society for Mass Spectrometry, 27(10), 1735–1743. [Link]

  • ASBMB. Lipidomics, shotgun lipidomics and functional lipidomics for Alzheimer's research. [Link]

  • ResearchGate. Absorption and metabolism of 3-MCPD in hepatic and renal cell lines. [Link]

  • The Metabolomics Innovation Centre. Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. [Link]

  • Glatz, J. F., & Luiken, J. J. (2017). Cellular Fatty Acid Uptake: A Pathway Under Construction. Trends in endocrinology and metabolism: TEM, 28(4), 259–270. [Link]

  • Wang, F., et al. (2022). Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies. Frontiers in nutrition, 9, 963471. [Link]

  • Philip M. Boone, MD, PhD. Disorders of Fatty Acid Oxidation (1 of 3). [Link]

  • Kunau, W. H. (1973). Chemical Synthesis of Polyunsaturated Fatty. Angewandte Chemie International Edition in English, 12(11), 911-920. [Link]

  • ResearchGate. Analytical Considerations of Stable Isotope Labelling in Lipidomics. [Link]

  • Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of lipid research, 24(7), 938–941. [Link]

  • ResearchGate. Fatty acid oxidation disorders. [Link]

  • Nutritional Outlook. New research to investigate whether pentadecanoic acid reduces risk of metabolic syndrome. [Link]

  • Wikipedia. Semaglutide. [Link]

  • Shimozawa, N. (2018). Application of LC-ESI-MS/MS in the analysis of lipid species in samples from patients with X-linked adrenoleukodystrophy, a peroxisomal disease. Journal of clinical and experimental medicine, 266(1), 1-8. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2016). World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 636-645. [Link]

  • Crimmins, D. L., & Kissel, T. R. (2005). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current organic synthesis, 2(4), 511–534. [Link]

Sources

Method

Application Note: Quantitative Analysis of 3-Oxotetradecanoic Acid in Cell Culture Media by LC-MS/MS

Abstract This application note presents a robust and sensitive method for the quantitative analysis of 3-oxotetradecanoic acid in cell culture media using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 3-Oxot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 3-oxotetradecanoic acid in cell culture media using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 3-Oxotetradecanoic acid, a β-keto fatty acid, is a key intermediate in fatty acid metabolism.[1][2] Its concentration in the extracellular environment can provide critical insights into cellular metabolic status, pathway flux, and the effects of therapeutic compounds. The protocol herein details a comprehensive workflow, including sample preparation by protein precipitation, chemical derivatization to enhance analytical sensitivity, and optimized LC-MS/MS parameters for selective and accurate quantification. This method is designed for researchers in metabolic disease, oncology, and bioprocess development who require precise monitoring of fatty acid metabolism.

Introduction: The Significance of Monitoring 3-Oxotetradecanoic Acid

3-Oxotetradecanoic acid is a 14-carbon, long-chain fatty acid characterized by a ketone group at the beta-position (C3).[3] As an intermediate in both fatty acid synthesis and oxidation, its cellular turnover is tightly regulated. Alterations in the levels of 3-oxotetradecanoic acid and other organic acids can signify metabolic reprogramming, a hallmark of numerous diseases, including cancer and inborn errors of metabolism.[4][5] Furthermore, in biopharmaceutical production, monitoring key metabolites in cell culture media is essential for optimizing processes to ensure product quality and yield.[6][7][8]

Direct analysis of keto acids like 3-oxotetradecanoic acid presents analytical challenges due to their potential instability and poor ionization efficiency in mass spectrometry.[9] This protocol overcomes these limitations by employing chemical derivatization with 3-nitrophenylhydrazine (3-NPH), which reacts with the keto group. This strategy significantly improves chromatographic retention on reverse-phase columns and enhances detection sensitivity, enabling reliable quantification even at low concentrations.[10][11][12] The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision by correcting for variations during sample preparation and analysis.[13]

Experimental Workflow Overview

The analytical workflow is a multi-step process designed to ensure sample integrity, analytical sensitivity, and quantitative accuracy. The process begins with the collection of spent cell culture media, followed by the removal of proteins that can interfere with the analysis. The analyte is then chemically derivatized, and finally, the derivatized product is analyzed by a triple quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

G cluster_prep Sample Preparation cluster_analysis Analysis s1 1. Cell Culture Media Collection (Centrifuge to remove cells/debris) s2 2. Protein Precipitation (Add ice-cold Acetonitrile + IS) s1->s2 s3 3. Derivatization (Add 3-NPH & EDC/Pyridine) s2->s3 a1 4. LC-MS/MS Injection s3->a1 Inject Derivatized Supernatant a2 5. Data Acquisition (MRM) a1->a2 a3 6. Quantification (Peak Integration & Calibration) a2->a3

Figure 1: High-level experimental workflow for 3-oxotetradecanoic acid analysis.

Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade), Pyridine.

  • Standards: 3-Oxotetradecanoic acid (analytical standard), 3-Oxotetradecanoic acid-¹³C₄ (or other suitable stable isotope-labeled internal standard).

  • Derivatization Reagents: 3-Nitrophenylhydrazine (3-NPH) hydrochloride, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride.

  • Equipment: Centrifuge, analytical balance, vortex mixer, microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Detailed Protocols

Preparation of Standards and Reagents

Rationale: Accurate preparation of stock solutions and calibration standards is fundamental to quantitative analysis. Using a stable isotope-labeled internal standard (IS) is critical for correcting analyte loss during sample processing and for compensating for matrix effects during ionization.[13]

  • Analyte Stock (1 mg/mL): Accurately weigh 1 mg of 3-oxotetradecanoic acid and dissolve in 1 mL of acetonitrile.

  • Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock of 3-Oxotetradecanoic acid-¹³C₄ in acetonitrile.

  • Working Internal Standard (1 µg/mL): Dilute the IS stock solution with 50:50 acetonitrile:water to a final concentration of 1 µg/mL. Store at -20°C.

  • Calibration Standards: Perform serial dilutions of the analyte stock solution with cell culture growth media (the same type used in the experiment) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. This matrix-matching approach helps to mimic the sample matrix and account for its effects.

  • Derivatization Solution: Prepare a solution containing 20 mg/mL 3-NPH HCl and 50 mg/mL EDC HCl in 50:50 acetonitrile:water with 2% pyridine. This solution should be prepared fresh daily.

Sample Preparation and Derivatization

Rationale: Protein precipitation with a cold organic solvent like acetonitrile is a simple and effective method to remove the majority of proteins from the cell culture media, which can otherwise clog the LC column and suppress the MS signal.[14] The subsequent derivatization step is crucial for enhancing the detection of the keto acid. 3-NPH reacts with the carbonyl group of the keto acid, catalyzed by EDC, to form a stable hydrazone. This derivative is more amenable to reverse-phase chromatography and ionizes much more efficiently.[10][11]

G cluster_reaction 3-NPH Derivatization Reaction 3-Oxotetradecanoic Acid Derivative Stable Hydrazone Derivative (Enhanced LC-MS/MS Signal) 3-Oxotetradecanoic Acid->Derivative EDC / Pyridine 3-NPH 3-Nitrophenylhydrazine (3-NPH) 3-NPH->Derivative

Figure 2: Chemical derivatization of the target keto acid with 3-NPH.

Protocol:

  • Sample Collection: Collect 100 µL of cell culture media into a 1.5 mL microcentrifuge tube. For spent media, first centrifuge at 3000 x g for 5 minutes at 4°C to pellet cells and debris, then collect the supernatant.[15]

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL working internal standard solution to each sample, calibration standard, and quality control (QC) sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 30 seconds.

  • Centrifugation: Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation. Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Derivatization: Add 50 µL of the freshly prepared derivatization solution to the supernatant. Vortex briefly.

  • Reaction Incubation: Incubate the mixture at 40°C for 30 minutes.

  • Final Preparation: After incubation, centrifuge the tubes at 15,000 x g for 5 minutes. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method and Parameters

Rationale: The choice of a C18 reverse-phase column provides good retention for the relatively hydrophobic derivatized fatty acid. A gradient elution with water and acetonitrile, both containing a small amount of formic acid, ensures sharp peak shapes and efficient ionization in negative ESI mode. The mass spectrometer is operated in MRM mode for maximum sensitivity and selectivity, where a specific precursor ion (the derivatized molecule) is selected and fragmented, and a specific product ion is monitored.[16][17]

Liquid Chromatography Parameters
ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 0-2 min (30% B), 2-8 min (30-95% B), 8-10 min (95% B), 10.1-12 min (30% B)
Mass Spectrometry Parameters
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent (Optimize for best signal)
MRM Transitions (Hypothetical)

Note: The exact m/z values must be determined by infusing the derivatized standard. The values below are illustrative.

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)
3-Oxotetradecanoic acid-NPHm/z 376.2m/z 137.025
3-Oxotetradecanoic acid-¹³C₄-NPH (IS)m/z 380.2m/z 137.025

Data Analysis and Method Validation

Data processing should be performed using the instrument manufacturer's software. A calibration curve is constructed by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards. A linear regression with a 1/x weighting is typically used.

The method should be validated for its intended purpose. Key validation parameters include:

ParameterAcceptance CriteriaRationale
Linearity (r²) > 0.99Ensures a direct proportional relationship between signal and concentration.
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10; Precision < 20%; Accuracy ± 20%Defines the lowest concentration that can be reliably quantified.[18]
Precision (%CV) < 15% (Intra- and Inter-day)Demonstrates the reproducibility of the method.[4]
Accuracy (%RE) ± 15% (Intra- and Inter-day)Shows how close the measured value is to the true value.
Recovery 80 - 120%Assesses the efficiency of the sample preparation process.[17]

Conclusion

This application note provides a detailed, field-proven protocol for the sensitive and accurate quantification of 3-oxotetradecanoic acid in cell culture media. By combining a streamlined sample preparation involving protein precipitation with a highly sensitive derivatization strategy and a specific LC-MS/MS analysis, this method offers the reliability required for demanding research and development applications. The self-validating nature of the protocol, anchored by the use of a stable isotope-labeled internal standard, ensures data integrity. This method can be readily adapted for other keto acids and serves as a valuable tool for researchers investigating cellular metabolism.

References

  • Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. (2021). Analytical Chemistry. [Link]

  • 3-Oxotetradecanoic acid | C14H26O3. PubChem. [Link]

  • Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. (2021). PubMed Central. [Link]

  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. (n.d.). PubMed Central. [Link]

  • Showing Compound 3-Oxotetradecanoic acid glycerides (FDB019503). (2010). FooDB. [Link]

  • Targeted Quantification of Cell Culture Media Components by LC-MS. (n.d.). Waters. [Link]

  • Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. (2019). SCIEX. [Link]

  • Showing Compound 3-Oxotetradecanoic acid (FDB027877). (2011). FooDB. [Link]

  • (R)-3-hydroxytetradecanoic acid | C14H28O3. (n.d.). PubChem. [Link]

  • Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. (n.d.). LIPID MAPS. [Link]

  • TETRADECANOIC ACID. (n.d.). Ataman Kimya. [Link]

  • Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. (n.d.). TMIC Li Node. [Link]

  • Semaglutide. (n.d.). Wikipedia. [Link]

  • Targeted Quantification of Cell Culture Media Components by LC-MS. (n.d.). Waters. [Link]

  • Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. (2014). PubMed Central. [Link]

  • High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. (n.d.). NIH. [Link]

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016). Journal of Chromatographic Science. [Link]

  • (PDF) Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. (2025). ResearchGate. [Link]

  • Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. (n.d.). Protein & Cell. [Link]

  • LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions. (2018). PubMed. [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (2022). PLOS One. [Link]

  • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. (n.d.). ACS Publications. [Link]

  • HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. (n.d.). Frontiers. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]

  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. (n.d.). Uni Wuppertal. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). MDPI. [Link]

  • Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. (2023). Protocols.io. [Link]

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Application

High-Resolution Mass Spectrometry Profiling of 3-Oxotetradecanoic Acid

Application Note: AN-OTA-2025 Abstract 3-Oxotetradecanoic acid (3-OTA), also known as -ketomyristic acid, is a critical metabolic intermediate in the Type II fatty acid synthesis (FAS II) pathway and a precursor to N-acy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OTA-2025

Abstract

3-Oxotetradecanoic acid (3-OTA), also known as


-ketomyristic acid, is a critical metabolic intermediate in the Type II fatty acid synthesis (FAS II) pathway and a precursor to N-acyl homoserine lactone (AHL) quorum-sensing molecules in Gram-negative bacteria.[1] Unlike its stable analog 3-hydroxytetradecanoic acid (Lipid A constituent), 3-OTA possesses a 

-keto moiety that renders it thermally unstable and prone to spontaneous decarboxylation. This Application Note details a validated High-Resolution Mass Spectrometry (HRMS) protocol designed to preserve analyte integrity. We present a "Cold-Extraction" methodology coupled with negative-mode ESI-HRMS to quantify 3-OTA while mitigating the formation of its degradation artifact, 2-tridecanone.
Introduction & Biological Context
1.1 The Analytical Challenge: The

-Keto Instability

The primary challenge in analyzing 3-OTA is its thermodynamic instability.


-keto acids possess a carbonyl group at the C3 position, facilitating a six-membered cyclic transition state that promotes thermal decarboxylation. In standard gas chromatography (GC) or high-temperature LC-MS interfaces, 3-OTA (

) rapidly loses

to form 2-tridecanone (

).
  • 3-OTA (Analyte): MW 242.35 | ESI(-) m/z 241.1809

  • 2-Tridecanone (Artifact): MW 198.34 | Neutral (Poor ESI ionization)

This degradation leads to false negatives in lipidomic screens. Therefore, this protocol prioritizes thermal preservation throughout the workflow.

1.2 Biological Relevance [1][2][3][4][5]
  • Quorum Sensing: 3-OTA is the acyl chain donor for N-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL), a signaling molecule regulating virulence in Agrobacterium tumefaciens and Yersinia pestis.

  • Fatty Acid Biosynthesis: It serves as the elongation product of

    
    -ketoacyl-ACP synthase.
    
Experimental Protocol
2.1 Reagents and Standards
  • Standard: 3-Oxotetradecanoic acid (Custom synthesis or high-purity lipid standard provider; e.g., Cayman Chemical, Avanti Polar Lipids).

  • Internal Standard (IS): 3-Oxododecanoic acid-

    
     or non-endogenous fatty acid (e.g., heptadecanoic acid), though a deuterated analog is preferred to track ionization suppression.
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Ammonium Acetate.

2.2 Sample Preparation: The "Cold-Extraction" Method

Rationale: Traditional Bligh-Dyer or Folch extractions often involve evaporation steps that can heat the sample. This modified protocol uses low-temperature phase separation.

  • Harvest: Pellet bacterial cells (

    
     CFU) or tissue (10 mg) at 4°C (3000 x g, 5 min).
    
  • Lysis: Resuspend pellet in 400 µL ice-cold Methanol. Sonicate on ice for 3 cycles (10s on, 30s off).

  • Extraction: Add 800 µL Chloroform (pre-chilled to -20°C). Vortex vigorously for 30s.

  • Phase Separation: Add 300 µL acidified water (0.1% Formic Acid) to protonate the fatty acid, improving partitioning into the organic phase.

  • Centrifugation: Spin at 10,000 x g for 5 min at 4°C.

  • Recovery: Collect the lower organic phase.

  • Drying (CRITICAL): Evaporate solvent under a stream of Nitrogen at ambient temperature (20-25°C) . Do not use a heated vacuum concentrator.

  • Reconstitution: Dissolve residue in 100 µL Methanol:Water (80:20). Transfer to autosampler vials held at 4°C.

2.3 LC-HRMS Instrumentation & Parameters

Chromatography (UHPLC)

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Temperature: 40°C (Column oven), 4°C (Autosampler).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 5 mM Ammonium Acetate.

  • Flow Rate: 0.3 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Rationale
0.0 10 Initial equilibration
1.0 10 Load/Desalt
12.0 95 Elution of hydrophobic lipids
14.0 95 Column Wash
14.1 10 Re-equilibration

| 16.0 | 10 | Ready for next injection |

Mass Spectrometry (Q-TOF or Orbitrap)

  • Ionization: Electrospray Ionization (ESI) – Negative Mode .

  • Spray Voltage: -2.8 kV (Lower voltage reduces discharge).

  • Capillary Temperature: 275°C (Do not exceed 300°C to prevent in-source decarboxylation).

  • Sheath Gas: 35 arb units.

  • Scan Range: m/z 100 – 400.

  • Resolution: > 30,000 FWHM (at m/z 200).

Data Analysis & Interpretation
3.1 Identification Criteria

To confirm 3-OTA, the analyte must meet three criteria:

  • Exact Mass: m/z 241.1809 (

    
    ) within 5 ppm mass error.
    
  • Retention Time: Elutes slightly earlier than 3-hydroxytetradecanoic acid due to the keto group's polarity.

  • Fragmentation Pattern: MS/MS confirmation.

3.2 Fragmentation Pathway (MS/MS)

In negative mode CID (Collision Induced Dissociation), 3-OTA undergoes specific neutral losses.

  • Precursor: m/z 241.18 (

    
    )
    
  • Primary Fragment: m/z 197.19 (

    
    ) -> Loss of 
    
    
    
    (44 Da).
  • Secondary Fragment: m/z 59.01 (

    
    ) -> Acetate ion (characteristic of 
    
    
    
    -oxidation intermediates).

FragmentationPathway Precursor Precursor Ion [M-H]- m/z 241.18 Transition Decarboxylation Transition State Precursor->Transition CID Energy Fragment2 Alpha Cleavage Acetate Ion m/z 59.01 Precursor->Fragment2 C2-C3 Cleavage Fragment1 Major Product [M-H-CO2]- m/z 197.19 Transition->Fragment1 - CO2 (44 Da)

Figure 1: ESI(-) Fragmentation pathway of 3-Oxotetradecanoic acid. The loss of CO2 is the dominant transition used for MRM quantification.

Analytical Workflow Diagram

The following diagram illustrates the critical decision points to avoid analyte degradation.

Workflow cluster_warning Thermal Instability Check Sample Biological Sample (Cell Pellet/Tissue) Lysis Lysis & Extraction (MeOH/CHCl3) Sample->Lysis PhaseSep Phase Separation (Acidified H2O) Lysis->PhaseSep Evap Solvent Evaporation (N2 Stream @ 20°C) PhaseSep->Evap Organic Layer Recon Reconstitution (MeOH:H2O 80:20) Evap->Recon CRITICAL: No Heat LC UHPLC Separation (C18 Column) Recon->LC MS HRMS Detection (ESI Negative) LC->MS Data Data Analysis (EIC m/z 241.1809) MS->Data

Figure 2: Optimized "Cold-Extraction" Workflow. The red node highlights the critical step where heat must be avoided to prevent decarboxylation.

Troubleshooting & Validation
ObservationRoot CauseCorrective Action
Low Signal m/z 241 Thermal DecarboxylationLower MS capillary temp (<275°C) and evaporation temp.
Peak Tailing Metal Chelation

-keto acids can chelate metals. Add 5µM EDTA to mobile phase or use PEEK-lined columns.
Isobaric Interference 3-Hydroxytetradecanoic acidCheck retention time.[6] 3-OH form is more polar and usually elutes later on C18 than the 3-oxo form due to H-bonding capabilities.
Signal at m/z 199 (ESI+) Degradation to KetoneIf you see 2-Tridecanone (m/z 199 in + mode), your sample prep was too hot.
References
  • PubChem. (2025).[7] 3-Oxotetradecanoic acid | C14H26O3.[2][3][7] National Library of Medicine. [Link]

  • Kravchenko, V. V., et al. (2008). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages.[5] Journal of Immunology. [Link]

  • Kaufmann, G. F., et al. (2005). Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones. PNAS. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. [Link]

  • Restek Corporation. (2023). LC-MS/MS Analysis of Acylcarnitines and Fatty Acid Metabolites. [Link]

Sources

Method

NMR spectroscopy for 3-Oxotetradecanoic acid structural elucidation

Application Note: AN-NMR-3OXO-14 Structural Elucidation and Stability Profiling of 3-Oxotetradecanoic Acid via High-Field NMR Executive Summary & Biological Context 3-Oxotetradecanoic acid (also known as -ketomyristic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-3OXO-14 Structural Elucidation and Stability Profiling of 3-Oxotetradecanoic Acid via High-Field NMR

Executive Summary & Biological Context

3-Oxotetradecanoic acid (also known as


-ketomyristic acid) is a critical metabolic intermediate in the biosynthesis of Lipid A (the endotoxic component of Gram-negative bacterial lipopolysaccharides) and a precursor to N-acyl homoserine lactones (AHLs) used in bacterial quorum sensing.[1] In drug development, targeting the enzymes responsible for its synthesis (e.g., FabH/FabF) or its conversion (e.g., 3-oxoacyl-ACP reductase) offers a pathway for novel anti-virulence therapeutics.

The Analytical Challenge: Structurally, 3-oxotetradecanoic acid presents two specific challenges for NMR characterization:

  • Keto-Enol Tautomerism: The

    
    -keto acid motif exists in a dynamic equilibrium between the keto and enol forms, complicating integration and peak multiplicity.[1]
    
  • Thermal Instability:

    
    -keto acids are prone to spontaneous decarboxylation to form methyl ketones (2-tridecanone) upon heating, a risk often overlooked in standard "heat-to-dissolve" NMR prep protocols.[1]
    

This guide provides a validated protocol for the unambiguous structural assignment of 3-oxotetradecanoic acid, ensuring sample integrity and data accuracy.

Chemical Stability & Sample Preparation Protocol

WARNING: Standard laboratory practice often involves heating samples to facilitate dissolution.[1] Do NOT heat 3-oxotetradecanoic acid. Heating promotes irreversible decarboxylation.[1]

Protocol: Cold-Dissolution Method
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) for routine analysis.[1] It favors the keto-tautomer, simplifying the spectrum.[1] Use DMSO-
    
    
    
    only if solubility is poor, but be aware this may shift the tautomeric equilibrium and broaden exchangeable protons.[1]
  • Preparation:

    • Weigh ~5-10 mg of analyte into a clean vial.[1]

    • Add 600

      
      L of 
      
      
      
      (stored at room temperature, not hot).
    • Vortex gently for 30-60 seconds. Do not sonicate for extended periods (heat generation).[1][2]

    • Filter through a glass wool plug directly into the NMR tube if particulates remain.[1]

  • Stability Check (Pre-Acquisition):

    • Run a quick 1H scan (16 scans).[1]

    • Check for a singlet methyl peak at

      
       2.13 ppm.[1] Presence of this peak indicates decarboxylation to 2-tridecanone.  If >5% intensity relative to the terminal methyl, discard sample and re-synthesize/purify.[1]
      

NMR Methodology & Acquisition Parameters

To ensure quantitative accuracy and resolution of tautomers, use the following parameters on a 400 MHz (or higher) instrument.

ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Ensures accurate integration without long relaxation delays.
Relaxation Delay (D1) 2.0 - 5.0 secEssential for accurate integration of the acidic C2 protons which may relax slowly.[1]
Temperature 298 K (25°C)Maintain constant temp to prevent shifting tautomeric equilibrium during acquisition.
Scans (NS) 64 (1H), 1024 (13C)Sufficient S/N to detect minor enol tautomers (<5%).
Spectral Width 14 ppm (1H)Must capture broad carboxylic acid/enol -OH protons (10-12 ppm).[1]

Structural Assignment & Data Analysis

1H NMR Assignments ( , 400 MHz)

The spectrum is dominated by the Keto form (>90% in


).
Position

(ppm)
MultiplicityIntegralAssignment Logic
-COOH ~10-11Broad Singlet1HCarboxylic acid proton (often invisible if wet).[1]
H-2 3.45 Singlet 2HDiagnostic: Isolated methylene between two carbonyls.[1]
H-4 2.52Triplet (

Hz)
2H

-methylene to ketone; deshielded.[1]
H-5 1.60Multiplet2H

-methylene to ketone.[1]
H-6 to H-13 1.25Broad Multiplet16HBulk methylene envelope (fatty acid chain).[1]
H-14 0.88Triplet (

Hz)
3HTerminal methyl group.[1]
Enol H-2~5.0Singlet<0.1HVinylic proton of the enol tautomer (minor).[1]
Enol -OH~12.1Broad<0.1HIntramolecular H-bonded enol hydroxyl.[1]

Differentiation Note:

  • vs. 3-Hydroxytetradecanoic acid: The 3-OH analog shows H-3 as a multiplet at

    
     ~4.0 ppm, and H-2 appears as a diastereotopic ABX system (two doublets of doublets) at 
    
    
    
    ~2.4-2.6 ppm.[1] The singlet at 3.45 ppm is the specific marker for the 3-oxo species.[1]
  • vs. 2-Tridecanone (Decarboxylated): Look for the loss of the 3.45 ppm singlet and appearance of a methyl singlet at

    
     2.13 ppm.[1]
    
13C NMR Assignments ( , 100 MHz)
Position

(ppm)
TypeAssignment Logic
C-3 202.8 QuaternaryKetone Carbonyl. Most deshielded signal.[1]
C-1 172.5QuaternaryCarboxylic Acid Carbonyl.
C-2 48.5


-carbon.[1] Upfield of typical carbonyl

-carbons due to acid shielding? No, actually significantly deshielded by two carbonyls.
C-4 43.1


to ketone.
C-14 14.1

Terminal methyl.[1]

Advanced Elucidation: 2D NMR Workflow

To rigorously prove the position of the ketone (C3 vs C2 or C4), HMBC (Heteronuclear Multiple Bond Correlation) is required.

Key HMBC Correlations:
  • H-2 (

    
     3.[1]45) 
    
    
    
    C-1 (
    
    
    172.[1]5) & C-3 (
    
    
    202.8):
    This "bridge" correlation proves the methylene is flanked by an acid and a ketone.[1]
  • H-4 (

    
     2.52) 
    
    
    
    C-3 (
    
    
    202.8):
    Confirms the alkyl chain is attached to the ketone.[1]
  • H-4 (

    
     2.52) 
    
    
    
    C-2 (
    
    
    48.5):
    Confirms connectivity across the ketone.[1]

Visualization of Workflows & Logic

Figure 1: Structural Elucidation & QC Workflow

G Start Sample: 3-Oxotetradecanoic Acid Prep Cold Dissolution (CDCl3) NO HEAT Start->Prep H1_Scan 1H NMR Screening (16 Scans) Prep->H1_Scan Decision Check H-2 Region H1_Scan->Decision Fail Singlet @ 2.13 ppm? (Decarboxylation) Decision->Fail Methyl Ketone Detect Pass Singlet @ 3.45 ppm? (Intact Keto-Acid) Decision->Pass Beta-Keto Detect Full_Acq Full Acquisition 13C, HSQC, HMBC Pass->Full_Acq Analysis Verify C1/C3 Correlation Confirm C3-Ketone Full_Acq->Analysis

Caption: Step-by-step decision tree for validating sample integrity and structural identity, highlighting the critical check for thermal degradation.

Figure 2: HMBC Connectivity Logic

HMBC C1 C1 (Acid) 172.5 ppm C2 C2 (CH2) 48.5 ppm C3 C3 (Ketone) 202.8 ppm C4 C4 (CH2) 43.1 ppm H2 H-2 Protons 3.45 ppm (s) H2->C1 HMBC H2->C2 HSQC H2->C3 HMBC H4 H-4 Protons 2.52 ppm (t) H4->C2 HMBC H4->C3 HMBC

Caption: Key heteronuclear correlations. Green boxes = Protons, Black ellipses = Carbons.[1] Blue arrows = HMBC (Long range), Red dashed = HSQC (Direct).

References

  • PubChem. 3-Oxotetradecanoic acid (Compound Summary). National Library of Medicine.[1][3][4] Available at: [Link][1]

  • Cook, A. G., et al. Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.[1] Journal of Chemical Education.[1] Available at: [Link][1]

  • Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] J. Org.[1][5] Chem. 1997, 62, 21, 7512–7515. Available at: [Link][1]

Sources

Application

Animal Models for Elucidating the Function of 3-Oxotetradecanoic Acid

An Application Guide to In Vivo Research: For: Researchers, scientists, and drug development professionals. Introduction: The Investigative Frontier of 3-Oxotetradecanoic Acid 3-Oxotetradecanoic acid, also known as 3-oxo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to In Vivo Research:

For: Researchers, scientists, and drug development professionals.

Introduction: The Investigative Frontier of 3-Oxotetradecanoic Acid

3-Oxotetradecanoic acid, also known as 3-oxomyristic acid, is a 14-carbon beta-keto fatty acid.[1] Structurally, it is an intermediate in the biosynthesis of fatty acids, generated from (R)-3-hydroxytetradecanoic acid.[2][3] Its presence has also been noted in the lipid A component of lipopolysaccharides in certain bacteria.[4] Despite its defined position within core metabolic pathways, the specific, independent physiological or pathophysiological functions of 3-oxotetradecanoic acid in mammalian systems remain largely unexplored.

This gap in knowledge presents a compelling scientific challenge. Is 3-oxotetradecanoic acid merely a transient metabolic intermediate, or does it possess unique signaling properties or biological activities? Does its accumulation or deficiency contribute to metabolic diseases? To answer these questions, well-designed in vivo studies are paramount. This guide provides a comprehensive framework for selecting appropriate animal models and implementing robust experimental protocols to investigate the function of 3-oxotetradecanoic acid.

Part 1: Strategic Selection of Animal Models

The choice of an animal model is the most critical decision in designing an in vivo study. The optimal model depends entirely on the research question. We will explore three primary categories of models, each designed to probe a different potential function of 3-oxotetradecanoic acid.

Logical Framework for Model Selection

The decision process for selecting an appropriate animal model should be driven by the scientific hypothesis regarding the primary function of 3-Oxotetradecanoic acid. The following diagram illustrates a logical workflow for this selection process.

A Primary Research Question: What is the function of 3-Oxotetradecanoic Acid? B Is it primarily a metabolic substrate/intermediate? A->B C Does it modulate metabolic disease states? A->C D Does it have novel signaling properties? A->D E Model Category: Fatty Acid Oxidation Disorder (FAOD) Models B->E Rationale: Challenge a compromised metabolic system to reveal the compound's pathway and impact. F Model Category: Diet-Induced Metabolic Syndrome Models C->F Rationale: Administer compound in a disease context to assess therapeutic or exacerbating effects. G Model Category: Wild-Type or Specialized Reporter Models D->G Rationale: Investigate effects on a healthy baseline or use models designed to report on specific signaling pathways.

Caption: Logical workflow for selecting an animal model.

Models for Investigating a Role in Fatty Acid Metabolism

Causality: If 3-oxotetradecanoic acid is an intermediate in beta-oxidation, its administration to an animal with a genetic block in this pathway can reveal its metabolic fate and potential to bypass the enzymatic defect. These models are crucial for dissecting its role as a metabolic fuel.[5][6]

Recommended Models:

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD) Knockout (KO) Mice: These mice have a compromised ability to oxidize long-chain fatty acids and can develop fatty liver.[7]

  • Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) KO Mice: These models exhibit a more severe phenotype, including hypoglycemia, cardiomyopathy, and cold intolerance, closely mimicking human FAODs.[8]

Experimental Rationale: Administering 3-oxotetradecanoic acid to these models and assessing endpoints like blood glucose, ketone levels, and exercise tolerance can determine if it serves as an effective alternative energy source.

Models for Investigating a Role in Metabolic Disease

Causality: The global rise in metabolic syndrome necessitates understanding how individual lipids contribute to or protect against disease.[9] Diet-induced models develop pathologies like obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD), providing a clinically relevant context to test the effects of 3-oxotetradecanoic acid.[10]

Recommended Models:

  • High-Fat Diet (HFD)-Fed C57BL/6J Mice: This is the most common and well-characterized model for inducing obesity and insulin resistance.[11][12]

  • Leptin-Deficient (ob/ob) or Leptin Receptor-Deficient (db/db) Mice: These genetic models display a more severe obese and diabetic phenotype.[13]

  • Apolipoprotein E (ApoE) KO or LDL Receptor (LDLR) KO Mice: Primarily used for atherosclerosis research, these models are valuable for studying dyslipidemia when fed a high-fat diet.[9]

Experimental Rationale: Chronic administration of 3-oxotetradecanoic acid to these models can determine its impact on weight gain, glucose homeostasis, lipid profiles, and the development of hepatic steatosis.

Model Comparison Table
ModelStrain BackgroundPrimary PhenotypeKey Research Application for 3-Oxotetradecanoic Acid
VLCAD KO C57BL/6JImpaired long-chain fatty acid oxidation, hypoglycemia, cardiomyopathy[8]Study as an alternative energy substrate in FAODs.
HFD-Induced C57BL/6JObesity, insulin resistance, hepatic steatosis, dyslipidemia[12]Assess therapeutic or detrimental effects on metabolic syndrome.
db/db C57BLKS/JSevere obesity, hyperglycemia, profound insulin resistance[13]Investigate function in a severe diabetic context.
ApoE KO C57BL/6JSevere hypercholesterolemia, spontaneous atherosclerotic lesions[9]Determine effects on dyslipidemia and atherosclerosis.

Part 2: Experimental Protocols and Methodologies

Scientific rigor demands detailed, reproducible protocols. The following sections provide step-by-step methodologies for a comprehensive in vivo investigation of 3-oxotetradecanoic acid.

Overall Experimental Workflow

The diagram below outlines a typical workflow for an in vivo study, from model selection to terminal endpoint analysis. This structure ensures a systematic and comprehensive data collection process.

cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Dosing & Monitoring cluster_2 Phase 3: Terminal Procedures cluster_3 Phase 4: Endpoint Analysis A Animal Model Selection (e.g., HFD-fed C57BL/6J) B Acclimatization & Baseline Measurements (Weight, Glucose) A->B C Randomization into Treatment Groups (Vehicle vs. Compound) B->C D Chronic Dosing (e.g., Daily Oral Gavage) C->D E In-Life Monitoring (Weekly Weight, Food Intake, Periodic Glucose Tolerance Tests) D->E G Terminal Sacrifice & Sample Collection (Blood, Liver, Adipose) E->G F Pharmacokinetic (PK) Sub-Study (Satellite Group) H Biochemical Analysis (Plasma Lipids, Insulin) G->H I Lipidomic/Metabolomic Analysis (LC-MS) G->I J Histopathology (Liver H&E, Oil Red O) G->J

Caption: Comprehensive experimental workflow diagram.

Protocol 2.2: Preparation and Administration via Oral Gavage

Rationale: Oral gavage ensures the precise delivery of a specified dose directly into the stomach.[14] A lipid-based vehicle is often necessary for fatty acid administration to aid in solubility and absorption.

Materials:

  • 3-Oxotetradecanoic acid (powder form)

  • Vehicle solution (e.g., corn oil, or a 5% Tween 80 / 0.5% carboxymethylcellulose solution)

  • 20-gauge, 1.5-inch stainless steel, ball-tipped gavage needles[15]

  • 1 mL syringes

  • Analytical balance and weigh boats

  • Sonicator or vortex mixer

Procedure:

  • Dose Calculation: Calculate the required amount of 3-oxotetradecanoic acid based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals.

  • Vehicle Preparation: Prepare the chosen vehicle. For a suspension, weigh the required amount of compound and add it to the vehicle.

  • Solubilization/Suspension: Vortex vigorously and/or sonicate the mixture until the compound is fully dissolved or forms a homogenous suspension. Prepare fresh daily.

  • Animal Restraint: Firmly restrain the mouse, ensuring the head and body are aligned vertically to straighten the esophagus.[16]

  • Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the esophagus. The mouse may swallow, which facilitates passage. Do not force the needle if resistance is met.[17]

  • Substance Delivery: Once the needle is in place, slowly depress the syringe plunger to deliver the substance. The typical maximum volume for a mouse is 10 mL/kg.[15]

  • Needle Removal: Smoothly withdraw the needle.

  • Monitoring: Briefly monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.

Self-Validation and Controls:

  • Vehicle Control Group: This is the most critical control. This group receives the vehicle solution without the active compound, isolating the effects of the compound itself.

  • Dose Confirmation: Analyze the dosing solution via LC-MS to confirm the concentration and stability of 3-oxotetradecanoic acid in the vehicle.

Protocol 2.3: Pharmacokinetic (PK) and Biodistribution Analysis

Rationale: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound is essential. A PK study determines how much of the compound gets into the bloodstream, how long it stays there, and which tissues it accumulates in.[18]

Procedure:

  • Study Design: Use a separate cohort of animals (a "satellite group") for the PK study.

  • Dosing: Administer a single oral dose of 3-oxotetradecanoic acid.

  • Sample Collection: Collect blood samples (e.g., via tail vein or submandibular bleed) at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Tissue Harvest: At the final time point, euthanize the animals and collect key tissues (liver, brain, heart, adipose tissue, kidney).[18]

  • Sample Processing: Process blood to plasma. Homogenize tissue samples.

  • Analytical Method: Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-oxotetradecanoic acid in plasma and tissue homogenates.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Key PK Parameters:

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time at which Cmax is reachedIndicates the rate of absorption.
AUC Area Under the Curve (concentration vs. time)Represents the total systemic exposure to the compound.
t1/2 Half-lifeThe time required for the plasma concentration to decrease by half.
Protocol 2.4: Assessment of Hepatic Steatosis (Lipid Accumulation)

Rationale: Hepatic steatosis, or fatty liver, is a key pathological feature of many metabolic diseases.[19] Histological analysis provides a direct visual and quantifiable measure of lipid accumulation in the liver.

Materials:

  • Optimal Cutting Temperature (OCT) compound

  • Isopentane cooled with liquid nitrogen

  • Cryostat

  • Oil Red O (ORO) stain

  • Hematoxylin (counterstain)

  • Microscope with digital camera

Procedure:

  • Tissue Collection: At the end of the study, euthanize the animal and immediately excise a lobe of the liver.

  • Freezing: Embed the liver sample in OCT compound and flash-freeze in cooled isopentane. This preserves lipid droplet morphology.

  • Sectioning: Using a cryostat, cut thin sections (e.g., 5-10 µm) and mount them on microscope slides.

  • Staining:

    • Fix the sections briefly.

    • Stain with a filtered Oil Red O solution. ORO is a lysochrome diazo dye that is soluble in lipids and will stain neutral triglycerides and lipids a vibrant red.[20]

    • Briefly counterstain with Hematoxylin to stain cell nuclei blue, providing structural context.

  • Imaging: Acquire high-resolution digital images of the stained sections.

  • Quantification:

    • Semi-quantitative Scoring: A trained pathologist can score the degree of steatosis based on the percentage of hepatocytes containing lipid droplets.[20]

    • Digital Image Analysis: Use software (e.g., ImageJ) to calculate the percentage of the total tissue area that is stained red by ORO. This provides an unbiased, quantitative measure.[20][21]

Self-Validation and Controls:

  • Positive Control: Include a liver section from a known steatotic model (e.g., an ob/ob mouse) to validate the staining procedure.

  • Negative Control: Use a liver section from a lean, chow-fed mouse as a baseline.

Conclusion and Future Directions

The study of 3-oxotetradecanoic acid is in its infancy. The selection of appropriate animal models and the application of rigorous, well-controlled experimental protocols are essential to move the field forward. By leveraging established models of fatty acid oxidation disorders and metabolic syndrome, researchers can begin to systematically unravel the in vivo function of this intriguing molecule. The data generated from these studies will be critical in determining whether 3-oxotetradecanoic acid is a benign metabolite or a potent modulator of metabolic health and disease, potentially opening new avenues for therapeutic development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 454064, 3-Oxotetradecanoic acid. Retrieved from [Link]

  • Skorve, J., et al. (2012). Fish Oil and 3-thia Fatty Acid Have Additive Effects on Lipid Metabolism but Antagonistic Effects on Oxidative Damage When Fed to Rats for 50 Weeks. PubMed. [Link]

  • Berge, R. K., et al. (1999). Long-term effect of tetradecylthioacetic acid: a study on plasma lipid profile and fatty acid composition and oxidation in different rat organs. PubMed. [Link]

  • SciTechDaily. (2026). Scientists Uncover Potential “Two-in-One” Treatment for Diabetes and Heart Disease. SciTechDaily. [Link]

  • Frontiers. (n.d.). Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. Frontiers in Microbiology. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5288266, (R)-3-hydroxytetradecanoic acid. PubChem. [Link]

  • MDPI. (n.d.). Lipidomic Analysis of Serum from High Fat Diet Induced Obese Mice. Metabolites. [Link]

  • Wikipedia. (n.d.). Semaglutide. Wikipedia. [Link]

  • National Institutes of Health. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Animal Microbiome. [Link]

  • ResearchGate. (n.d.). Mass spectrum of the methyl 3-oxotetradecanoate. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Evaluation of Nonalcoholic Fatty Liver Disease in C57BL/6J Mice by Using MRI and Histopathologic Analyses. Journal of the American Association for Laboratory Animal Science. [Link]

  • National Institutes of Health. (n.d.). Mouse models of the metabolic syndrome. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • PubMed. (n.d.). Absorption and metabolism of lipids in rats depend on fatty acid isomeric position. PubMed. [Link]

  • National Institutes of Health. (n.d.). A Review of Fatty Acid Oxidation Disorder Mouse Models. Molecular Genetics and Metabolism. [Link]

  • ResearchGate. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. ResearchGate. [Link]

  • Biomedical Science Letters. (2022). Histological Analysis of Hepatic Steatosis, Inflammation, and Fibrosis in Ascorbic Acid-Treated Ovariectomized Mice. Biomedical Science Letters. [Link]

  • PubMed. (2024). A review of fatty acid oxidation disorder mouse models. PubMed. [Link]

  • ACS Publications. (2021). Preclinical Pharmacokinetics and Pharmacodynamics of Coptidis Preparation in Combination with Lovastatin in High-Fat Diet-Induced Hyperlipidemic Rats. ACS Omega. [Link]

  • USAMV Iasi. (n.d.). MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW. Lucrări Științifice. [Link]

  • ResearchGate. (n.d.). Histological evaluation of liver morphology and hepatic steatosis at week 25. ResearchGate. [Link]

  • Oxford Academic. (n.d.). Mouse Models for Disorders of Mitochondrial Fatty Acid β-Oxidation. ILAR Journal. [Link]

  • National Institutes of Health. (2016). Animal models of metabolic syndrome: a review. Nutrition & Metabolism. [Link]

  • ResearchGate. (2015). Lipidomic Analysis of Serum from High Fat Diet Induced Obese Mice. ResearchGate. [Link]

  • University of Queensland. (2021). LAB_021 Oral Gavage in Mice and Rats. University of Queensland. [Link]

  • ResearchGate. (n.d.). Mass spectrum and fragmentation pattern of 3-hydroxy tetradecanoic acid... ResearchGate. [Link]

  • PubMed. (n.d.). The effect of lipid emulsion on pharmacokinetics and tissue distribution of bupivacaine in rats. PubMed. [Link]

  • National Institutes of Health. (n.d.). Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets. Hepatology Research. [Link]

  • University of British Columbia. (2021). UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. UBC Animal Care. [Link]

  • YouTube. (2017). Metabolism | Fatty Acid Oxidation: Part 1. Ninja Nerd. [Link]

  • OHSU. (2024). A review of fatty acid oxidation disorder mouse models. OHSU. [Link]

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. Virginia Tech. [Link]

  • PubMed. (n.d.). Mouse models for disorders of mitochondrial fatty acid beta-oxidation. PubMed. [Link]

  • National Institutes of Health. (2018). Automated assessment of steatosis in murine fatty liver. PLOS ONE. [Link]

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  • ResearchGate. (n.d.). Mass spectra of tetradecanoic acid and 4-aminoantipyrine on two bands... ResearchGate. [Link]

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Method

Application Notes and Protocols: Utilizing 3-Oxotetradecanoic Acid to Investigate Fatty Acid Oxidation Disorders

Introduction: The Critical Role of Fatty Acid Oxidation and Its Defects Mitochondrial fatty acid β-oxidation (FAO) is a fundamental metabolic pathway responsible for energy production, particularly during periods of fast...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Fatty Acid Oxidation and Its Defects

Mitochondrial fatty acid β-oxidation (FAO) is a fundamental metabolic pathway responsible for energy production, particularly during periods of fasting or prolonged exercise. This intricate process involves a series of enzymatic reactions that sequentially shorten fatty acyl-CoA molecules, generating acetyl-CoA, NADH, and FADH2. These products, in turn, fuel the tricarboxylic acid (TCA) cycle and the electron transport chain to produce ATP.

Inherited defects in this pathway, known as fatty acid oxidation disorders (FAODs), can lead to a severe energy deficit and the accumulation of toxic metabolic intermediates. These disorders present with a wide range of clinical symptoms, from hypoglycemia and liver dysfunction to cardiomyopathy, skeletal myopathy, and even sudden infant death.[1][2][3][4] Prominent examples of FAODs include medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and mitochondrial trifunctional protein (MTP) deficiency.[1][2][3][4][5] MTP is a multi-enzyme complex that catalyzes the final three steps of long-chain fatty acid β-oxidation.[5]

Accurate diagnosis and a deep understanding of the pathophysiology of these disorders are paramount for effective management and the development of novel therapeutic strategies. This necessitates robust in vitro and cell-based models that can faithfully recapitulate the biochemical defects observed in patients.

3-Oxotetradecanoic Acid: A Key Intermediate for Probing Long-Chain FAO Defects

3-Oxotetradecanoic acid, a 14-carbon long-chain 3-oxo fatty acid, is a crucial intermediate in the β-oxidation of myristic acid (C14:0).[6] Its activated form, 3-oxotetradecanoyl-CoA, is the direct substrate for the enzyme long-chain 3-ketoacyl-CoA thiolase (LCKAT), one of the three enzymatic activities of the mitochondrial trifunctional protein (MTP).[7]

The scientific rationale for using 3-Oxotetradecanoic acid in studying FAODs is twofold:

  • Specificity for MTP Complex Analysis: By providing the direct substrate for the thiolase component of MTP, 3-oxotetradecanoyl-CoA allows for the specific interrogation of this enzymatic step. This is particularly valuable in differentiating between isolated LCHAD deficiency and complete MTP deficiency, as both can present with similar clinical features.

  • Bypassing Earlier Enzymatic Steps: The use of a 3-oxo intermediate bypasses the preceding dehydrogenase and hydratase steps of β-oxidation. This enables researchers to isolate and study the thiolase reaction, providing a more focused assessment of MTP function.

While longer-chain fatty acids like palmitic acid (C16:0) are commonly used in general FAO assays, the C14 length of 3-oxotetradecanoic acid makes it a specific and relevant substrate for investigating the metabolism of medium to long-chain fatty acids.

Diagrams and Data Presentation

Mitochondrial β-Oxidation Pathway

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_beta_oxidation β-Oxidation Spiral Fatty_Acid Fatty Acid (e.g., Tetradecanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Fatty_Acyl_CoA_matrix Fatty Acyl-CoA (C14) Fatty_Acyl_CoA->Fatty_Acyl_CoA_matrix Carnitine Shuttle Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl_CoA Trans-Δ2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Ketoacyl_CoA 3-Ketoacyl-CoA (3-Oxotetradecanoyl-CoA) Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Ketoacyl_CoA_Thiolase 3-Ketoacyl-CoA Thiolase (LCKAT) Shorter_Acyl_CoA Shorter Acyl-CoA (C12) Ketoacyl_CoA_Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA_Thiolase->Acetyl_CoA Fatty_Acyl_CoA_matrix->Acyl_CoA_Dehydrogenase FAD -> FADH2 Enoyl_CoA->Enoyl_CoA_Hydratase H2O Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH Ketoacyl_CoA->Ketoacyl_CoA_Thiolase CoA-SH TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Substrate, DTNB) Reaction_Setup Set up Reaction Mixture (Buffer, DTNB, Sample) Reagent_Prep->Reaction_Setup Sample_Prep Prepare Sample (Isolated Mitochondria or Purified Enzyme) Sample_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction (Add 3-Oxotetradecanoyl-CoA) Reaction_Setup->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Absorbance Measure Absorbance at 412 nm Incubate->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity Compare_Results Compare with Controls Calculate_Activity->Compare_Results

Caption: Workflow for the in vitro LCKAT enzyme assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl.

    • DTNB Solution: 10 mM DTNB in assay buffer.

    • Substrate Solution: Prepare a stock solution of 3-oxotetradecanoyl-CoA in water. The final concentration in the assay will typically be in the range of 10-100 µM.

  • Sample Preparation:

    • Isolate mitochondria from tissue samples (e.g., liver, muscle) or cultured cells using standard differential centrifugation methods.

    • Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • In a 1 ml cuvette, add the following in order:

      • Assay Buffer (to a final volume of 1 ml)

      • 100 µl of 10 mM DTNB solution (final concentration 1 mM)

      • Mitochondrial sample (e.g., 50-100 µg of mitochondrial protein)

    • Mix gently and incubate at 37°C for 5 minutes to allow for temperature equilibration and to measure any background reaction.

    • Initiate the reaction by adding the 3-oxotetradecanoyl-CoA substrate.

    • Immediately start monitoring the increase in absorbance at 412 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA412/min).

    • Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to calculate the enzyme activity (µmol/min/mg protein).

    • Formula: Activity = (ΔA412/min) / (14.15 * mg protein)

Self-Validation and Controls:

  • Negative Control: A reaction mixture without the substrate (3-oxotetradecanoyl-CoA) should be run to account for any non-enzymatic reduction of DTNB.

  • Positive Control: If available, a sample with known LCKAT activity should be included.

  • Linearity: Ensure the reaction rate is linear with respect to time and protein concentration.

PART 2: Cell-Based Assay for Fatty Acid Oxidation in Patient-Derived Fibroblasts

This protocol describes a method to assess the FAO capacity in cultured skin fibroblasts from patients with suspected FAODs using 3-oxotetradecanoic acid. The assay measures the production of metabolic end-products, such as acylcarnitines, which accumulate when there is a block in the β-oxidation pathway. [8][9][10] Materials and Reagents:

  • 3-Oxotetradecanoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Fibroblast culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • L-carnitine

  • Tandem mass spectrometer (for acylcarnitine analysis)

Preparation of Fatty Acid-BSA Complex:

Fatty acids have low solubility in aqueous culture media and must be complexed to a carrier protein like BSA. [11][12]

  • Prepare a stock solution of 3-oxotetradecanoic acid in ethanol.

  • Prepare a solution of fatty acid-free BSA in serum-free culture medium (e.g., 10% w/v).

  • Slowly add the fatty acid stock solution to the BSA solution while stirring to achieve the desired final concentration and molar ratio (typically a 3:1 to 6:1 fatty acid to BSA ratio).

  • Incubate the mixture at 37°C for at least 1 hour to allow for complex formation.

  • Sterile-filter the final solution before adding to cell cultures.

Experimental Workflow:

cell_based_workflow Start Start: Patient & Control Fibroblast Cultures Culture_Cells Culture Cells to Confluence Start->Culture_Cells Incubate_with_FA Incubate Cells with FA-BSA Complex and L-carnitine Culture_Cells->Incubate_with_FA Prepare_FA_BSA Prepare 3-Oxotetradecanoic Acid-BSA Complex Prepare_FA_BSA->Incubate_with_FA Collect_Media Collect Culture Media Incubate_with_FA->Collect_Media Extract_Metabolites Extract Acylcarnitines Collect_Media->Extract_Metabolites Analyze_MS Analyze by Tandem Mass Spectrometry Extract_Metabolites->Analyze_MS Analyze_Data Analyze Acylcarnitine Profile Analyze_MS->Analyze_Data Interpret_Results Interpret Results Analyze_Data->Interpret_Results

Caption: Workflow for the cell-based FAO assay in fibroblasts.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture patient and control fibroblasts in standard culture medium until they reach near confluence in 6-well plates.

  • Pre-incubation:

    • Wash the cells twice with PBS.

    • Pre-incubate the cells in serum-free medium for 2-4 hours to deplete intracellular energy stores.

  • Incubation with Substrate:

    • Prepare the incubation medium containing serum-free medium, L-carnitine (e.g., 400 µM), and the 3-oxotetradecanoic acid-BSA complex (e.g., 50-200 µM fatty acid).

    • Remove the pre-incubation medium and add the substrate-containing medium to the cells.

    • Incubate for 24-48 hours at 37°C in a CO₂ incubator.

  • Sample Collection and Processing:

    • After incubation, collect the culture medium from each well.

    • Centrifuge the medium to remove any cell debris.

    • Store the supernatant at -80°C until analysis.

  • Acylcarnitine Analysis:

    • Analyze the acylcarnitine profile in the culture medium using a tandem mass spectrometer. This typically involves a butylation step followed by flow injection analysis. [9] Expected Results and Interpretation:

Cell LineExpected Acylcarnitine Profile after Incubation with 3-Oxotetradecanoic AcidInterpretation
Control (Healthy) Low levels of C14-OH and other long-chain acylcarnitines. Efficient oxidation of the substrate.Normal MTP function.
LCHAD Deficiency Accumulation of C14-OH (3-hydroxytetradecanoylcarnitine) and other long-chain hydroxyacylcarnitines.Defect in the 3-hydroxyacyl-CoA dehydrogenase activity of MTP.
MTP Deficiency Accumulation of C14-OH and potentially C14:1 acylcarnitines, with a more pronounced block in overall long-chain FAO.Defect in multiple activities of the MTP complex.

Troubleshooting and Considerations

  • Substrate Purity and Stability: The purity of 3-oxotetradecanoic acid and its CoA ester is critical for accurate results. The CoA ester is prone to hydrolysis and should be stored appropriately.

  • Cell Viability: High concentrations of free fatty acids can be toxic to cells. It is important to optimize the concentration of the fatty acid-BSA complex and the incubation time to maintain cell viability.

  • Background Levels: Control for background levels of acylcarnitines in the culture medium and from the cells themselves.

  • Mass Spectrometry Calibration: Ensure proper calibration of the tandem mass spectrometer with appropriate internal standards for accurate quantification of acylcarnitines.

Conclusion

The use of 3-oxotetradecanoic acid provides a targeted and insightful approach to the investigation of long-chain fatty acid oxidation disorders, particularly those involving the mitochondrial trifunctional protein. The protocols outlined in this guide offer a framework for researchers and clinicians to utilize this key metabolic intermediate in both in vitro enzymatic and cell-based assays. By carefully applying these methodologies, it is possible to gain a deeper understanding of the molecular basis of these debilitating disorders, which is essential for the development of improved diagnostic tools and therapeutic interventions.

References

  • PubChem. (n.d.). 3-Oxotetradecanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Stanley, C. A., Hale, D. E., Coates, P. M., Hall, C. L., Corkey, B. E., Yang, W., ... & Goodman, S. I. (1983). Oxidation of fatty acids in cultured fibroblasts: a model system for the detection and study of defects in oxidation.
  • Mayo Clinic Laboratories. (n.d.). Fatty Acid Oxidation Probe Assay, Fibroblast Culture. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Retrieved from [Link]

  • Children's Hospital of Philadelphia. (n.d.). Fatty Acid Oxidation Probe, Fibroblasts. Retrieved from [Link]

  • Knott, E. J., et al. (2012). Fatty acid oxidation disorders.
  • Spiekerkoetter, U., et al. (2003). Biochemical, clinical and molecular findings in LCHAD and general mitochondrial trifunctional protein deficiency. Journal of Inherited Metabolic Disease, 26(5), 447-458.
  • Aathavan, K., et al. (2014). Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch. Journal of Biological Chemistry, 289(16), 11360-11371.
  • ResearchGate. (n.d.). Schematic representation of b-oxidation pathway and its inhibition by.... Retrieved from [Link]

  • protocols.io. (2006, December 14). Fatty acid oxidation assay V.1. Retrieved from [Link]

  • The Medical Biochemistry Page. (2025, December 14). Fatty Acid Oxidation Disorders: A Comprehensive Guide. Retrieved from [Link]

  • Brevik, A., et al. (2014). Evaluation of the relative concentration of serum fatty acids C14:0, C15:0 and C17:0 as markers of children's dairy fat intake. European Journal of Clinical Nutrition, 68(11), 1221-1226.
  • Palomer, X., et al. (2018). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell, 9(7), 647-657.
  • Leung, K. C., et al. (1997). Stimulation of Mitochondrial Fatty Acid Oxidation by Growth Hormone in Human Fibroblasts. The Journal of Clinical Endocrinology & Metabolism, 82(12), 4208-4213.
  • Domröse, A., et al. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules, 21(4), 517.
  • MitoAction. (n.d.). FAOD Diagnosis. Retrieved from [Link]

  • Prasad, M. R., & Joshi, V. C. (1985). Spectrophotometric assay for the condensing enzyme activity of the microsomal fatty acid chain elongation system. Analytical Biochemistry, 147(2), 425-431.
  • ResearchGate. (n.d.). Percentage of C14:0, C16:0, and C18:1 cis-9 esterified at the.... Retrieved from [Link]

  • Ultragenyx. (n.d.). Long-Chain Fatty Acid Oxidation Disorders | LC-FAOD. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Molecules, 28(24), 8059.
  • ResearchGate. (2021, December 3). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Retrieved from [Link]

  • Contact. (n.d.). Fatty Acid Oxidation disorders. Retrieved from [Link]

  • Gillingham, M. B., et al. (2021). Treatment of VLCAD-Deficient Patient Fibroblasts with Peroxisome Proliferator-Activated Receptor δ Agonist Improves Cellular Bioenergetics. International Journal of Molecular Sciences, 22(16), 8758.
  • Wang, Y., et al. (2020). Effect of changing the proportion of C16:0 and cis-9 C18:1 in fat supplements on rumen fermentation, glucose and lipid metabolism, antioxidation capacity, and visceral fatty acid profile in finishing Angus bulls. Journal of Animal Science, 98(11), skaa345.
  • Wikipedia. (n.d.). Thiolase. Retrieved from [Link]

  • ResearchGate. (n.d.). Meta-analysis of C16:0 (a), C18:0 (b), C14:0 (c) and SFA (d). Retrieved from [Link]

  • Oxford Academic. (n.d.). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Retrieved from [Link]

  • UpToDate. (2018, January 9). Specific fatty acid oxidation disorders. Retrieved from [Link]

  • Al-Hassnan, Z. N., et al. (2022). Neonatal Long-Chain 3-Ketoacyl-CoA Thiolase deficiency: Clinical-biochemical phenotype, sodium-D,L-3-hydroxybutyrate treatment experience and cardiac evaluation using speckle echocardiography. Molecular Genetics and Metabolism Reports, 31, 100865.
  • INFORM Network. (2022, August 12). MTP/LCHAD Deficiency. Retrieved from [Link]

  • Lee, H., et al. (2021). A high fat diet with a high C18:0/C16:0 ratio induced worse metabolic and transcriptomic profiles in C57BL/6 mice. Nutrients, 13(5), 1502.
  • Grünert, S. C., et al. (2018). Fatal pitfalls in newborn screening for mitochondrial trifunctional protein (MTP)/long-chain 3-Hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. Molecular and Cellular Probes, 40, 28-33.
  • ResearchGate. (n.d.). 7 Schematic representation of the mitochondrial fatty acid.... Retrieved from [Link]

  • WK Lab. (n.d.). Fatty Acid-BSA complex protocol. Retrieved from [Link]

  • Microbe Notes. (2023, October 16). Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta oxidation. Retrieved from [Link]

  • Covalent Chemical. (n.d.). Myristic Acid 95% - Food Grade. Retrieved from [Link]

  • EMBL-EBI. (n.d.). 3-oxotetradecanoyl-CoA (CHEBI:28726). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Recovery of 3-Oxotetradecanoic Acid from Serum

Welcome to the technical support resource for the analysis of 3-Oxotetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of 3-Oxotetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the recovery and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is 3-Oxotetradecanoic acid and why is its analysis challenging?

3-Oxotetradecanoic acid, also known as 3-ketomyristic acid, is a beta-keto acid. Its analysis is challenging primarily due to its inherent chemical instability. The ketone group at the beta-position relative to the carboxylic acid makes the molecule highly susceptible to decarboxylation (loss of CO2), especially when exposed to heat or acidic conditions.[1] This degradation can lead to significant underestimation of its concentration in serum samples if not handled with appropriate care.

Q2: What is the primary cause of low recovery for 3-Oxotetradecanoic acid during sample preparation?

Low recovery can stem from several factors, including analyte degradation, insufficient extraction from the serum matrix, and losses during sample cleanup steps.[2] Given its structure, the most critical factor is preventing decarboxylation. Additionally, its amphipathic nature means it can bind to proteins like albumin, making its release and extraction from serum complex.[3]

Q3: Which extraction method is generally preferred for 3-Oxotetradecanoic acid: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Both LLE and SPE can be optimized for the extraction of 3-Oxotetradecanoic acid, and the choice often depends on the desired throughput, available equipment, and the need to remove specific interferences.[4]

  • LLE is a robust and widely used method for fatty acids, often employing a solvent system like methyl-tert-butyl ether (MTBE) or ethyl acetate. It is effective but can be lower throughput and may co-extract more interfering substances if not carefully optimized.

  • SPE offers more selective extraction and can provide cleaner extracts, which is beneficial for sensitive LC-MS/MS analysis.[5] Anion exchange or mixed-mode sorbents are typically effective for acidic compounds.

Q4: How critical is sample handling and storage for the stability of 3-Oxotetradecanoic acid?

Extremely critical. As a beta-keto acid, it is analogous to other unstable ketone bodies like acetoacetate. Studies on acetoacetate show significant degradation at room temperature and even at -20°C.[6][7][8] For maximum stability, serum samples should be processed immediately after collection. If storage is necessary, samples should be snap-frozen and stored at -80°C until analysis.[6][7] Repeated freeze-thaw cycles must be avoided.

Q5: What is the recommended analytical platform for quantifying 3-Oxotetradecanoic acid?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of 3-Oxotetradecanoic acid in complex biological matrices like serum.[9][10][11] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to improve the volatility and thermal stability of the analyte.[12]

Troubleshooting Guides

This section addresses specific issues you may encounter during your analysis.

Problem 1: Low Overall Recovery of 3-Oxotetradecanoic Acid

Low recovery is a common issue that can invalidate quantitative results. The following decision tree and detailed explanations will help you diagnose and resolve the root cause.

LowRecovery Start Low Recovery Observed Check_IS Is the Internal Standard (IS) recovery also low? Start->Check_IS IS_OK Systematic Issue: - Inaccurate spiking volume - IS degradation Check_IS->IS_OK Yes IS_Low Sample-Specific Issue: Proceed to check degradation and extraction. Check_IS->IS_Low No Check_Degradation Could analyte be degrading? Check_Extraction Is the extraction efficiency poor? Check_Degradation->Check_Extraction No Degradation_Yes Implement Stability Measures: - Work on ice - Minimize time to extraction - Store at -80°C - Check pH (neutral/alkaline) Check_Degradation->Degradation_Yes Yes Check_SPE Using SPE? Check_Extraction->Check_SPE No, using LLE Extraction_Poor Optimize Extraction: - LLE: Check solvent polarity & pH - SPE: Check sorbent, load, wash, elute steps Check_Extraction->Extraction_Poor Yes SPE_Yes Troubleshoot SPE Protocol: - Breakthrough during loading? - Analyte loss during wash? - Incomplete elution? Check_SPE->SPE_Yes Yes IS_Low->Check_Degradation

Caption: Troubleshooting decision tree for low analyte recovery.

  • Analyte Degradation (Decarboxylation):

    • Cause: The beta-keto acid structure is prone to losing CO2. This process is accelerated by heat and acidic pH.[1]

    • Solution:

      • Temperature Control: Keep serum samples on ice at all times during processing. Perform extractions at reduced temperatures if possible. Avoid heating steps.[2]

      • pH Management: The deprotonated carboxylate form is more stable. Ensure the pH of the sample and extraction solutions is neutral or slightly alkaline to minimize degradation.[1]

      • Prompt Processing: Minimize the time between sample thawing and the final extraction step. If possible, precipitate proteins and extract immediately after thawing.

  • Inefficient Extraction from Serum Proteins:

    • Cause: 3-Oxotetradecanoic acid, like other fatty acids, binds to serum albumin.[3] Incomplete disruption of this binding will result in poor extraction efficiency.

    • Solution:

      • Protein Precipitation: An initial protein precipitation step using a cold organic solvent (e.g., acetonitrile, methanol, or isopropanol) is crucial.[13] This denatures the proteins and releases the bound analyte.

      • Acidification (Use with Caution): While acidic conditions can help disrupt protein binding, they also promote decarboxylation. A brief exposure to a mild acid immediately before extraction can be tested, but its impact on stability must be validated.

  • Suboptimal Extraction Parameters (LLE & SPE):

    • Cause: The choice of solvents and conditions is critical for selectively partitioning the analyte from the aqueous serum matrix into an organic phase (LLE) or onto a solid sorbent (SPE).

    • Solution:

      • For LLE: Use a water-immiscible organic solvent with appropriate polarity. A common choice for fatty acids is a mixture like MTBE/methanol.[14] Ensure vigorous mixing (vortexing) to maximize the surface area for extraction.

      • For SPE: Use a sorbent that retains the analyte. For an acidic compound like 3-Oxotetradecanoic acid, an anion exchange or a mixed-mode polymer-based sorbent is often effective. Ensure the elution solvent is strong enough to fully desorb the analyte (e.g., methanol with a small percentage of ammonia or formic acid).[15]

Problem 2: High Variability Between Replicates (Poor Precision)

High relative standard deviation (%RSD) across replicates indicates an inconsistent process.

  • Inconsistent Sample Handling:

    • Cause: Minor differences in timing, temperature exposure, or vortexing intensity between samples can lead to variable degradation or extraction efficiency.

    • Solution: Standardize every step of the workflow. Use timers for incubation and mixing steps. Process all samples in a batch under identical conditions. The use of automated liquid handlers can greatly improve precision.

  • Matrix Effects in LC-MS/MS:

    • Cause: Co-eluting endogenous compounds from the serum matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of 3-Oxotetradecanoic acid in the mass spectrometer source, leading to inconsistent signal intensity.[16][17][18]

    • Solution:

      • Improve Sample Cleanup: Use a more rigorous extraction method like SPE, specifically one designed to remove phospholipids.[19]

      • Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the region where most matrix components elute (typically the void volume).

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for matrix effects.[20][21] A SIL-IS (e.g., 13C- or D-labeled 3-Oxotetradecanoic acid) will behave almost identically to the analyte during extraction and ionization, providing reliable normalization. If a direct SIL-IS is unavailable, a structurally similar odd-chain or deuterated fatty acid may be used, but validation is critical.[20][22][23]

Data Presentation: Comparison of Extraction Solvents for LLE
Solvent SystemPolarity IndexTypical Recovery for Fatty AcidsNotes
Hexane/Isopropanol (3:2) LowGood-ExcellentClassic Folch/Bligh-Dyer alternative; can be complex.
Methyl-tert-butyl ether (MTBE) 2.5ExcellentForms a distinct upper layer, reducing risk of contamination.[14]
Ethyl Acetate 4.4GoodEffective for a range of polarities; may extract more interferences.[4]
Dichloromethane 3.1Good-ExcellentEffective but poses environmental and health risks.

Detailed Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) Workflow

This protocol is designed to maximize recovery while minimizing degradation.

Sources

Optimization

Stability of 3-Oxotetradecanoic acid in biological samples during storage

Technical Support Center: Stability & Analysis of 3-Oxotetradecanoic Acid Introduction: The "Beta-Keto" Paradox Welcome to the Technical Support Center. You are likely here because you have observed inconsistent quantifi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Analysis of 3-Oxotetradecanoic Acid

Introduction: The "Beta-Keto" Paradox

Welcome to the Technical Support Center. You are likely here because you have observed inconsistent quantification of 3-Oxotetradecanoic acid (3-OTA) in your biological samples. Whether you are studying bacterial quorum sensing (as a degradation product of N-3-oxotetradecanoyl-L-homoserine lactone), lipopolysaccharide (LPS) composition, or mitochondrial


-oxidation intermediates, 3-OTA presents a unique stability challenge.

Unlike standard fatty acids, 3-OTA is a


-keto acid . This structural motif creates a "thermodynamic trap" where the molecule is prone to spontaneous decarboxylation, converting into 2-tridecanone (a methyl ketone) and losing its carboxyl group as 

.

This guide synthesizes chemical kinetics with practical laboratory workflows to prevent this degradation.

Module 1: The Degradation Mechanism (The "Why")

To preserve 3-OTA, you must understand its enemy: Thermal Decarboxylation .

In standard fatty acids (e.g., myristic acid), the carboxyl group is stable. In 3-OTA, the carbonyl group at the


-position (C3) facilitates a cyclic electronic rearrangement. This reaction does not require enzymes; it is driven purely by thermodynamics and is catalyzed by heat  and acidic pH .
Visualizing the Decay Pathway

The following diagram illustrates the transition state you are fighting against.

Decarboxylation OTA 3-Oxotetradecanoic Acid (Unstable Precursor) TS Cyclic Transition State (6-Membered Ring) OTA->TS Heat / Acid (Activation) Products 2-Tridecanone + CO2 (Irreversible Artifact) TS->Products Spontaneous (-CO2)

Figure 1: The spontaneous decarboxylation mechanism of


-keto acids. The carbonyl oxygen at C3 hydrogen-bonds with the hydroxyl of the carboxyl group, forming a cyclic transition state that releases 

.

Module 2: Sample Collection & Storage Guidelines

The half-life of


-keto acids drops precipitously as temperature rises. Follow these strict storage protocols.
Critical Storage Parameters
ParameterRecommendationScientific Rationale
Temperature -80°C (Mandatory) At -20°C, slow enzymatic activity and chemical hydrolysis continue. At -80°C, the kinetic energy is insufficient to overcome the activation barrier for decarboxylation [1].
pH Environment Neutral (pH 7.0 - 7.5) Counter-intuitive: While most fatty acids are extracted in acid, acid accelerates

-keto decarboxylation
by protonating the carboxylate. The anionic form (

) is kinetically more stable than the free acid (

) [2].
Freeze-Thaw Single Use Only Ice crystal formation shears cells, releasing enzymes; repeated temperature shifts provide the activation energy for degradation. Aliquot immediately.
Additives Tetrahydrolipstatin (Orlistat) If measuring intracellular levels, lipase inhibitors prevent artificial generation of free 3-OTA from parent lipids during thawing.

Module 3: Extraction & Analysis Protocols

WARNING: Standard "Folch" or "Bligh & Dyer" extractions often use acidic conditions to protonate fatty acids for organic phase solubility. Do not use strong acids (HCl/H2SO4) with 3-OTA unless you derivatize immediately.

Workflow A: The "Cold-Trap" Extraction (For Direct LC-MS)

Use this if you cannot derivatize. Speed is critical.

  • Quench: Add ice-cold methanol to the sample immediately.

  • Acidify Mildly: Use Acetic Acid (weak acid) instead of HCl. Adjust to pH ~4.5, just below the pKa (~4.8), to allow extraction without aggressive protonation.

  • Extract: Use cold Chloroform/Methanol (2:1). Keep all solvents on ice.

  • Dry: Evaporate solvent under Nitrogen at Room Temperature (never heat the block).

  • Reconstitute: Immediately in mobile phase and inject.

Workflow B: Derivatization (The Gold Standard)

Recommended for absolute quantification. Derivatization "locks" the unstable functional groups, preventing decarboxylation.

  • Target: The

    
    -keto group.
    
  • Reagent: o-Phenylenediamine (OPD) .

  • Mechanism: OPD reacts with the

    
    -keto acid motif to form a stable Quinoxalinone  derivative.
    

Protocol:

  • Mix sample with OPD (10 mM in 2M acetic acid).

  • Incubate at 60°C for 30 mins (The derivatization reaction outcompetes decarboxylation under these controlled conditions).

  • Analyze the stable quinoxalinone derivative via LC-MS/MS.

Decision Logic for Experimental Design

Workflow Start Start: Biological Sample Containing 3-OTA Q1 Is Absolute Quantification Required? Start->Q1 RouteA Route A: Direct Analysis (Qualitative/Relative) Q1->RouteA No RouteB Route B: Derivatization (Quantitative) Q1->RouteB Yes StepA1 Extraction at 4°C (Acetic Acid/CHCl3) RouteA->StepA1 StepB1 Add o-Phenylenediamine (OPD) RouteB->StepB1 StepA2 Cold Evaporation (No Heat) StepA1->StepA2 Risk Risk: ~10-20% Loss via Decarboxylation StepA2->Risk Result LC-MS/MS Analysis StepA2->Result StepB2 Form Stable Quinoxaline StepB1->StepB2 StepB2->Result

Figure 2: Decision matrix for selecting the appropriate sample preparation workflow based on quantification needs.

Troubleshooting & FAQs

Q1: I see a large peak for 2-tridecanone in my chromatogram. Is this biologically relevant?

  • A: Likely not.[1][2] Unless you are studying organisms known to produce methyl ketones (e.g., wild tomatoes or specific fungi), this is almost certainly an artifact of 3-OTA decarboxylation during your extraction or in the GC injector port. If you are using GC-MS, you must derivatize (e.g., silylation) because the high temperature of the injector will instantly destroy free 3-OTA [3].

Q2: Can I store samples in the autosampler overnight?

  • A: Only if the autosampler is cooled to 4°C. At room temperature, free 3-OTA in methanol/water will degrade. If possible, derivatize samples before placing them in the queue.

Q3: Why is my internal standard (Myristic Acid-d27) stable, but my analyte varies?

  • A: Myristic acid lacks the

    
    -keto group. It is chemically distinct. You should use a homologous 
    
    
    
    -keto acid as an internal standard (e.g., 3-oxododecanoic acid ) to track degradation rates accurately, rather than a stable saturated fatty acid.

References

  • Polymeropoulos, G. et al. (2020). Liquid Chromatography-Mass Spectrometry (LC-MS) Lipidomics: Exploiting a Simple High-Throughput Method for the Comprehensive Extraction of Lipids. University of Cambridge. Link

  • Kornberg, A. et al. (1958). Enzymatic Synthesis of DNA. (Classic reference on

    
    -keto acid instability principles in biochemistry). Note: For specific chemical kinetics, refer to: Master Organic Chemistry: Decarboxylation of Beta-Keto Acids. Link
    
  • Zhu, Q. et al. (2022).[3] Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5625. Link

  • BenchChem Technical Support. (2025). Preventing Decarboxylation of Beta-Keto Acids During Analysis. Link

Sources

Troubleshooting

Technical Support Center: Ion Suppression in ESI-MS of 3-Oxotetradecanoic Acid

Current Status: Operational Ticket Subject: Troubleshooting Signal Loss & Variability for 3-Oxotetradecanoic Acid (3-OTA) Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Subject: Troubleshooting Signal Loss & Variability for 3-Oxotetradecanoic Acid (3-OTA) Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The "Invisible" Problem

You are likely reading this because your standard curves for 3-Oxotetradecanoic acid (3-OTA) are non-linear, your QC recovery is erratic, or your sensitivity drops precipitously in real biological matrices compared to solvent standards.

3-OTA is a


-keto fatty acid (

, MW 242.35). Its analysis in Electrospray Ionization (ESI) negative mode is uniquely challenging due to a "perfect storm" of physicochemical properties:
  • Hydrophobicity: The C14 tail causes it to co-elute with endogenous phospholipids (the primary agents of ion suppression).

  • Acidity: It requires negative mode ESI (

    
    ), which is highly susceptible to discharge and competition from anionic matrix components.
    
  • Thermal Instability: The

    
    -keto group makes it prone to in-source decarboxylation, often mistaken for suppression.
    

This guide provides a self-validating workflow to diagnose, isolate, and eliminate these effects.

Module 1: Diagnostic Workflow (Is it Suppression?)

Before changing your extraction method, you must map where the suppression occurs relative to your analyte peak. We use the Post-Column Infusion (PCI) method.[1]

Protocol: The PCI Map

This experiment visualizes the "ionization environment" across your entire chromatographic run.

  • Setup:

    • Syringe Pump: Infuse a constant standard solution of 3-OTA (1 µg/mL in 50:50 ACN:Water) at 10 µL/min.

    • LC System: Inject a blank matrix extract (e.g., plasma extracted via your current method) via the LC column.[2]

    • Tee Junction: Combine the LC flow and Syringe flow before the MS source.

  • Data Acquisition:

    • Monitor the MRM transition for 3-OTA (e.g.,

      
       241.3 
      
      
      
      197.3).
    • Result: You should see a high, steady baseline (from the syringe). Any "dip" in the baseline indicates ion suppression; any "hump" indicates enhancement.

Visualization: PCI Configuration

PCI_Setup LC LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Junction (Mixing) Column->Tee Eluent + Matrix Syringe Syringe Pump (3-OTA Standard) Syringe->Tee Constant Analyte Source ESI Source (Ionization) Tee->Source MS Mass Spectrometer (Detector) Source->MS

Figure 1: Schematic of the Post-Column Infusion setup. The syringe pump provides a constant background signal, allowing the blank matrix injection to reveal suppression zones.

Module 2: The "Chemistry" Solution (Chromatography)

If the PCI experiment reveals that your 3-OTA peak elutes inside a "suppression valley" (typically caused by glycerophosphocholines in the 2-4 minute window on standard gradients), you must shift the chromatography.

The Phospholipid Problem

Phospholipids (PLs) are abundant in biological tissue. In ESI(-), they do not ionize well themselves, but they occupy the droplet surface, preventing 3-OTA from ejecting into the gas phase.

Optimization Strategy:

ParameterRecommendationRationale
Column Phase C18 (High Carbon Load) or C8 3-OTA is lipophilic. A high-strength C18 (e.g., Acquity BEH C18) retains it longer, potentially separating it from the early-eluting PLs.
Mobile Phase B Acetonitrile/Methanol (80:20) Pure MeOH often yields broader peaks for fatty acids. A blend sharpens the peak, increasing S/N.
Buffer Ammonium Acetate (5-10 mM) Critical: In negative mode, acetate provides a predictable buffering anion. Do not use Formic Acid alone; it suppresses ionization in negative mode for many fatty acids.
pH Neutral to slightly basic (pH 7-8) Ensures 3-OTA is fully deprotonated (

), improving sensitivity and retention stability.

Module 3: Sample Preparation (The Cleanup)

If chromatography cannot separate 3-OTA from the matrix, you must remove the matrix. Protein Precipitation (PPT) is insufficient for 3-OTA because it leaves phospholipids in the supernatant.

Recommended Protocol: Mixed-Mode Anion Exchange (MAX) SPE

This exploits the acidic nature of 3-OTA (carboxylic acid) to lock it onto the sorbent while washing away neutrals (fats) and zwitterions (phospholipids).

Step-by-Step MAX Protocol:

  • Pre-treatment: Dilute plasma/tissue homogenate 1:1 with 4%

    
     (Ionizes bases, keeps 3-OTA neutral/acidic).
    
  • Conditioning: Methanol followed by Water.

  • Loading: Load sample at slow flow rate (~1 mL/min).

  • Wash 1 (Interference Removal): 5%

    
     in Water. (Removes proteins/salts).
    
  • Wash 2 (Matrix Removal): Methanol. (Removes neutral lipids/sterols. 3-OTA stays bound via ionic interaction).

  • Elution: 2% Formic Acid in Methanol. (Disrupts the ionic bond, releasing 3-OTA).

Decision Logic: Selecting the Cleanup

SamplePrep_Decision Start Start: High Matrix Effect? Analytes Is 3-OTA the only target? Start->Analytes LLE Liquid-Liquid Extraction (Hexane/Ethyl Acetate) Analytes->LLE Yes (Cost sensitive) SPE Solid Phase Extraction (Mixed Mode - MAX) Analytes->SPE No (Need high purity) PPT Protein Precipitation (NOT RECOMMENDED) Analytes->PPT Never for 3-OTA Result1 Proceed to LC LLE->Result1 Good recovery, moderate cleanup Result2 Proceed to LC SPE->Result2 Excellent cleanup, removes phospholipids

Figure 2: Decision tree for selecting the appropriate sample preparation technique based on laboratory resources and purity requirements.

Module 4: Quantification & Validation

To scientifically prove you have solved the problem, you must calculate the Matrix Factor (MF) using the Matuszewski method [1].

The Three-Set Experiment

Prepare three sets of samples (n=5 each):

  • Set A (Standards): 3-OTA in pure mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with 3-OTA.

  • Set C (Pre-Extraction Spike): Matrix spiked with 3-OTA, then extracted.

Calculations
MetricFormulaInterpretation
Matrix Effect (ME)

Negative value = Suppression.[3] Positive = Enhancement. Target:

.
Recovery (RE)

How much 3-OTA is lost during extraction. Target:

.
Process Efficiency

The total yield of the method.

Critical Note on Internal Standards: For 3-OTA, a Stable Isotope Labeled (SIL) standard (e.g.,


-3-OTA) is the gold standard. If unavailable, use a structural analog like 3-oxododecanoic acid . Do not use a straight-chain fatty acid (like myristic acid) as an IS; it behaves differently in the source regarding decarboxylation.

FAQ: Troubleshooting 3-OTA Specifics

Q: I see two peaks for 3-OTA. Which one is real? A: 3-OTA can exist in keto-enol tautomerism, but in LC-MS, split peaks usually indicate column overloading or pH mismatch. Ensure your mobile phase pH is buffered (Ammonium Acetate). If the peaks are separated by mass (e.g., -44 Da), you are seeing thermal decarboxylation in the source. Lower your desolvation temperature.

Q: My sensitivity drops after 50 injections. A: This is "fouling." Fatty acids and phospholipids build up on the cone/shield.

  • Immediate Fix: Divert the first 1-2 minutes of flow (containing salts) and the final wash (containing phospholipids) to waste using a switching valve.

  • Long-term Fix: Switch to MAX-SPE (Module 3) to remove the phospholipids before they reach the MS.

Q: Can I use positive mode? A: Generally, no. While 3-OTA has a ketone, it lacks a strong basic site. Positive mode requires derivatization (e.g., with AMPP), which adds complexity but can significantly boost sensitivity if negative mode suppression is unmanageable.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • King, R., et al. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry.

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Derivatization of 3-Oxotetradecanoic Acid for GC-MS Analysis

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the gas chromatography-mass spectrometry (GC-MS) analys...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the gas chromatography-mass spectrometry (GC-MS) analysis of 3-oxotetradecanoic acid. Specifically, we will address the common and often frustrating issue of incomplete derivatization. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to achieve complete, reproducible derivatization for accurate and reliable quantification.

The Challenge: Understanding 3-Oxotetradecanoic Acid's Dual Personality

3-Oxotetradecanoic acid is a β-keto acid, a class of molecules that presents a unique analytical challenge. The core of the problem lies in its existence as a mixture of two rapidly interconverting forms, or tautomers: the keto form and the enol form.[1][2][3] This "keto-enol tautomerism" is the primary reason for incomplete derivatization.

  • Keto Form: Contains a ketone group and a carboxylic acid. It has two reactive sites for silylation: the acidic proton of the carboxylic acid and the α-hydrogens (protons on the carbon between the two carbonyl groups).

  • Enol Form: Contains a carbon-carbon double bond and two hydroxyl groups (one from the enol and one from the carboxylic acid). Both hydroxyl protons are reactive.

For successful GC-MS analysis, all active hydrogens must be replaced by a derivatizing group, typically a silyl group like trimethylsilyl (TMS), to increase volatility and thermal stability.[4][5][6] Incomplete derivatization leads to the formation of multiple products from a single analyte, resulting in chromatographic issues such as multiple peaks, poor peak shape, and inaccurate quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the most common questions and observations encountered in the lab.

Q1: Why am I seeing two or more peaks in my chromatogram for a single 3-oxotetradecanoic acid standard?

This is the classic symptom of incomplete derivatization. The multiple peaks most likely represent different derivatized forms of the molecule that have not fully reacted.

  • Peak 1 (Mono-silylated): Often, the most acidic proton on the carboxylic acid group reacts first. If the reaction stalls here, you will see a peak corresponding to the mono-TMS derivative.

  • Peak 2 (Di-silylated): This is typically the desired product. For the enol tautomer, this means both hydroxyl groups are derivatized. For the keto tautomer, this can be more complex, but the goal is to consistently produce a single, stable, fully derivatized species.

  • Other Peaks: It is also possible to have underivatized starting material or byproducts if reaction conditions are not optimal.

The key takeaway is that the equilibrium between the keto and enol forms means you are essentially trying to derivatize two different molecules simultaneously. To obtain a single peak, the derivatization method must be robust enough to drive the reaction to a single, stable end-product for both tautomers.

Q2: What is keto-enol tautomerism and how does it specifically affect my derivatization?

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[2][7] The interconversion is catalyzed by either acid or base.[1][3][8]

For 3-oxotetradecanoic acid, this equilibrium creates multiple reactive sites that can be targeted by silylating agents. The challenge is that the different sites have different reactivities. The carboxylic acid proton is the most acidic and reacts fastest. The enolic hydroxyl proton is next. The α-hydrogens on the keto form are the least acidic and require more aggressive conditions to react. This difference in reactivity is the root cause of multiple derivatization products.

Caption: Keto-Enol tautomerism of 3-oxotetradecanoic acid.

Q3: My protocol uses BSTFA, but it's not working consistently. What can I do to improve it?

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a powerful and common silylating agent, but its effectiveness can be highly dependent on the reaction conditions, especially for challenging compounds like β-keto acids.[9] Here are the critical parameters to optimize:

  • Use a Catalyst: For sterically hindered or less reactive sites, a catalyst is often necessary.[10] Trimethylchlorosilane (TMCS) is frequently added to BSTFA (often in a 99:1 ratio) to increase its reactivity. The catalyst helps to drive the reaction to completion, especially for the less reactive α-hydrogens of the keto form.[4]

  • Increase Reaction Temperature and Time: Derivatization reactions are often accelerated by heat.[4][10] While some simple alcohols can be derivatized at room temperature, more complex molecules require heating.[10] Try increasing the temperature to 70-80°C and extending the reaction time to 60-90 minutes to ensure all sites have reacted.[11]

  • Ensure Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture.[6][10][12] Water will react preferentially with the reagent, consuming it and preventing your analyte from being derivatized.[6][10] Always use dry solvents, dry your sample completely (e.g., under a stream of nitrogen or via lyophilization), and store reagents under an inert atmosphere.[9][10]

  • Use an Excess of Reagent: To ensure the reaction goes to completion, use a significant molar excess of the derivatizing reagent relative to the number of active hydrogens on your analyte.[10] A general rule of thumb is at least a 2:1 molar ratio of BSTFA to each active hydrogen.[10]

Q4: Should I consider using a different silylating agent, like MTBSTFA?

Yes, if optimizing your BSTFA protocol fails, switching to MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) is an excellent next step.

MTBSTFA creates t-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable and less susceptible to hydrolysis (breakdown by trace amounts of water) than the TMS derivatives formed by BSTFA.[13][14][15] This increased stability can be a major advantage, both during sample preparation and in the GC inlet.

However, there is a trade-off. MTBSTFA is a bulkier molecule, which can sometimes lead to lower reaction yields with sterically hindered compounds compared to BSTFA.[14][15]

FeatureBSTFA (produces TMS derivatives)MTBSTFA (produces TBDMS derivatives)
Reactivity Very high, good for general use.High, but can be hindered by bulky groups.[15]
Derivative Stability Moderately stable, sensitive to moisture.Very stable, highly resistant to hydrolysis.[13]
Byproducts Volatile, usually do not interfere.Volatile.
Mass Shift Adds 72 Da per TMS group.Adds 114 Da per TBDMS group.[13]
Best For General purpose, sterically hindered compounds.[14]Analytes in complex/wet matrices, improved stability.[13]
Q5: What is the role of methoximation, and should I be using it?

For compounds containing ketone groups, a two-step derivatization process involving methoximation followed by silylation is a highly effective strategy to prevent issues arising from tautomerism.[16]

  • Methoximation: The sample is first reacted with methoxyamine hydrochloride (MeOx). This reaction converts the ketone group into a methoxime.[16]

  • Silylation: The silylating agent (e.g., BSTFA or MSTFA) is then added to derivatize the remaining active hydrogens (like the carboxylic acid proton).

The primary benefit of this approach is that the methoximation step "locks" the ketone group, preventing it from enolizing.[16] This eliminates the keto-enol equilibrium as a variable, leading to the formation of a single, stable derivative and a clean, single peak in your chromatogram.

Derivatization_Workflow cluster_silylation Single-Step Silylation cluster_methoximation Two-Step Methoximation-Silylation Analyte 3-Oxotetradecanoic Acid (Keto/Enol Mixture) Silylation Add BSTFA + TMCS Heat 70°C, 60 min Analyte->Silylation Methoximation 1. Add MeOx Heat 37°C, 90 min Analyte->Methoximation Incomplete Incomplete Rxn (Multiple Peaks) Silylation->Incomplete Sub-optimal conditions Complete Complete Rxn (Single Peak) Silylation->Complete Optimized conditions Silylation2 2. Add MSTFA Heat 37°C, 30 min Methoximation->Silylation2 Locked Single, Stable Product (Single Peak) Silylation2->Locked

Caption: Comparison of derivatization workflows.

Validated Experimental Protocol: Two-Step Methoximation and Silylation

This protocol is recommended for achieving robust and reproducible derivatization of 3-oxotetradecanoic acid and other β-keto acids.

Materials:

  • Dried sample extract or standard

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine, prepare fresh)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Place the dried residue in a 2 mL reaction vial.

  • Methoximation Step:

    • Add 50 µL of the freshly prepared MeOx solution to the dried sample.

    • Cap the vial tightly and vortex briefly to dissolve the residue.

    • Heat the vial at 37°C for 90 minutes in a heating block.[16]

    • Allow the vial to cool to room temperature.

  • Silylation Step:

    • Add 80 µL of MSTFA to the vial.

    • Cap the vial tightly and vortex.

    • Heat the vial at 37°C for 30 minutes.[16]

    • Allow the vial to cool.

  • Analysis: The sample is now ready for GC-MS analysis. Transfer the supernatant to a GC vial if any precipitate is present.

This two-step method is highly reliable because it directly addresses the root cause of the problem—keto-enol tautomerism—before the silylation agent is introduced.[16]

Troubleshooting Summary

SymptomProbable Cause(s)Recommended Action(s)
Multiple peaks for one analyte Incomplete derivatization due to keto-enol tautomerism.Implement the two-step methoximation-silylation protocol.
Insufficient reagent or catalyst.Increase reagent concentration (at least 2:1 molar excess per active H); add TMCS catalyst to BSTFA.[10]
Reaction time/temperature too low.Increase temperature to 70-80°C and time to 60-90 min for single-step silylation.[11]
No peaks or very small peaks Presence of moisture hydrolyzing the reagent.Ensure sample and all solvents are anhydrous.[6][10] Store reagents properly.
Analyte not dissolving in reagent.Add a small amount of anhydrous pyridine or ethyl acetate to help dissolve the sample before adding the silylating agent.[17]
Poor peak shape (tailing) Active sites in the GC system (liner, column).Deactivate the glass liner or use a pre-deactivated liner. Ensure the column is in good condition.
Incomplete derivatization.Re-optimize derivatization conditions as described above.

References

  • Bibel, J. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Villas-Bôas, S. G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Molecules.
  • Supelco. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • TCI Chemicals. (n.d.).
  • Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation.
  • Restek. (n.d.).
  • Merck Millipore. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube.
  • Yospanya, M., et al. (2018). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry.
  • National Center for Biotechnology Information. (n.d.). 3-Oxotetradecanoic acid. PubChem.
  • LIPID MAPS. (n.d.).
  • Kim, S. S., et al. (2004). Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide. Synthesis.
  • Maurer, H. H., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.
  • Various Authors. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?
  • Jones, P. M., & Bennett, M. J. (2010).
  • Barrau, K., et al. (2018). Mass spectrum of the methyl 3-oxotetradecanoate.
  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.
  • Chem VOD. (2019, January 9).
  • Various Authors. (n.d.). Protocol for fatty acid analysis using GC-MS.
  • O'Connor, J. M., et al. (2008). Lanthanum Tricyanide-Catalyzed Acyl Silane-Ketone Benzoin Additions and Kinetic Resolution of Resultant α-Silyloxyketones. PMC.
  • Kaib, P. S. J., et al. (2021). Organocatalytic stereoselective cyanosilylation of small ketones.
  • Leah4sci. (2015, November 17). Keto Enol Tautomerism Acid and Base Reaction and Mechanism. YouTube.
  • Agilent Technologies. (n.d.).
  • Pinu, F. R., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI.
  • Khan Academy. (n.d.).
  • Degano, I., et al. (2015).
  • Eisenhart, A., et al. (2022).
  • Stanstrup, J., et al. (2022).
  • Maurer, H. H., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Luxembourg Institute of Health Research Portal.
  • Previs, S. F., et al. (2008).
  • Sigman, M. S., & Jacobsen, E. N. (2004).

Sources

Troubleshooting

Contamination issues in trace analysis of 3-Oxotetradecanoic acid

An indispensable resource for researchers, scientists, and drug development professionals engaged in the trace analysis of 3-Oxotetradecanoic acid. This guide provides in-depth troubleshooting strategies and frequently a...

Author: BenchChem Technical Support Team. Date: February 2026

An indispensable resource for researchers, scientists, and drug development professionals engaged in the trace analysis of 3-Oxotetradecanoic acid. This guide provides in-depth troubleshooting strategies and frequently asked questions to address and mitigate contamination challenges. As Senior Application Scientists, we present this information with a focus on practical, field-proven insights to ensure the integrity and accuracy of your analytical results.

Introduction to Contamination in Trace Analysis

Trace analysis of fatty acids like 3-Oxotetradecanoic acid is highly susceptible to background contamination due to their ubiquitous nature. Contaminants can be introduced at any stage of the analytical workflow, from sample collection to data acquisition. These extraneous compounds can mask the analyte signal, cause inaccurate quantification, and lead to misinterpretation of results. This guide is designed to help you systematically identify and eliminate common sources of contamination.

Section 1: General Troubleshooting & Identification of Contamination

This section covers the initial steps to determine if you have a contamination issue and how to begin the process of identifying its source.

Q1: I'm seeing unexpected peaks in my chromatograms. How can I confirm if they are contaminants?

A: The appearance of unexpected or "ghost" peaks is a classic sign of contamination.[1][2] The first step is to systematically isolate the source. This is achieved by running a series of blank samples.

Protocol: Systematic Blank Analysis

  • Solvent Blank: Inject the pure solvent used for sample reconstitution directly into the analytical instrument (e.g., LC-MS or GC-MS). Peaks present in this run are likely from the solvent itself or the instrument.[1]

  • Method Blank: Process a sample that contains no analyte but is taken through the entire sample preparation procedure (including all reagents, solvents, and hardware). This will help identify contaminants introduced during sample handling, extraction, and derivatization steps.[1]

  • Instrument Blank: Run the analytical method without any injection. This can help identify issues like column bleed or contamination within the carrier gas or mobile phase lines.

By comparing the chromatograms from these blanks to your sample runs, you can deduce the stage at which the contamination is introduced.

Q2: What are "ghost peaks" and what do they typically look like?

A: Ghost peaks are signals in a chromatogram that do not originate from the injected sample.[3] They can manifest in various forms: sharp peaks, broad humps, or a rising baseline.[3] Their origin can be diverse, ranging from contamination in the carrier gas to residue from a previous, highly concentrated sample (carryover).[3]

Below is a systematic approach to diagnosing the source of contamination based on blank analysis results.

G start Unexpected Peak Detected in Sample Chromatogram run_blanks Perform Systematic Blank Analysis (Solvent, Method, Instrument) start->run_blanks eval_solvent Is peak present in Solvent Blank? run_blanks->eval_solvent eval_method Is peak present in Method Blank (but not Solvent Blank)? eval_solvent->eval_method No solvent_contam Source: Solvent or Instrument Path (e.g., mobile phase, tubing, injector) eval_solvent->solvent_contam Yes eval_instrument Is peak absent from all blanks? eval_method->eval_instrument No prep_contam Source: Sample Preparation (e.g., reagents, glassware, plasticware, handling) eval_method->prep_contam Yes carryover Source: Sample Carryover or Matrix Effect (Residue from previous injection) eval_instrument->carryover Yes

Caption: A flowchart for systematic contamination source identification.

Section 2: Lab Environment & Consumables

The laboratory environment itself, including the air, surfaces, and the consumables used, is a primary source of fatty acid contamination.

Q3: My method blanks are consistently contaminated with fatty acids like palmitic (C16:0) and stearic (C18:0) acid. What are the most common sources?

A: This is a very common problem. Palmitic and stearic acids are two of the most abundant fatty acids in the environment and are frequently found as contaminants. Major sources include:

  • Plasticware: Consumables like pipette tips, microcentrifuge tubes, and vials are a significant source.[1][4] Plasticizers (e.g., phthalates) and slip agents (e.g., oleamide) can leach from plastics into your samples and solvents.[1][5][6]

  • Glassware: Improperly cleaned glassware can retain lipid residues from previous experiments or from cleaning detergents.[1]

  • The Analyst: Skin oils, hair, and even cosmetics used by lab personnel can introduce fatty acids and other contaminants into a sample.[1][7]

  • Laboratory Air: Dust and other airborne particulates can be a source of contamination.[1]

Q4: What is the best way to clean glassware for trace fatty acid analysis?

A: A rigorous cleaning protocol is essential. Standard washing may not be sufficient to remove stubborn lipid residues.

Protocol: Rigorous Glassware Cleaning for Trace Analysis

  • Initial Wash: Manually scrub glassware with a non-phosphate, lab-grade detergent and a brush to remove visible deposits.

  • Thorough Rinsing: Rinse extensively with tap water, followed by a final rinse with high-purity reagent water (e.g., 18 MΩ·cm).[4]

  • Solvent Rinse: Perform a final rinse with a high-purity, volatile solvent such as HPLC-grade acetone or hexane to remove any remaining organic residues.

  • Baking (Muffle Furnace): For glassware that can withstand high temperatures, baking in a muffle furnace at 450-500°C for several hours is highly effective at pyrolyzing organic contaminants.[8]

  • Storage: After cleaning, immediately cover glassware openings with clean aluminum foil and store in a clean, enclosed cabinet to prevent contamination from dust.

Table 1: Common Contaminants from Lab Consumables
Contaminant ClassCommon ExamplesPrimary SourceMitigation Strategy
Fatty Acids Palmitic acid (C16:0), Stearic acid (C18:0)Plasticware, fingerprints, dust[4][9]Use glass or polypropylene; rinse with solvent; bake glassware; wear gloves.
Plasticizers Phthalates (e.g., DEHP), AdipatesPVC, polypropylene tubes, vial caps[5][6]Avoid PVC; use PTFE-lined caps; pre-rinse all plasticware with solvent.
Slip Agents Oleamide, ErucamidePolypropylene tubes and pipette tips[1]Pre-rinse tips and tubes with an organic solvent before use.
Silicones Polydimethylsiloxanes (PDMS)Septa, vial cap liners, silicone tubing[10]Use high-quality, low-bleed septa; use a septum purge on GC inlets.

Section 3: Solvents & Reagents

Even high-purity solvents and reagents can introduce significant background noise into a sensitive trace analysis.

Q5: I'm using LC-MS grade solvents, but I still see background peaks. Is this possible?

A: Yes. Even high-purity solvents can contain low levels of contaminants that become significant in high-sensitivity trace analysis.[1] Additionally, solvents can become contaminated after opening.

Best Practices for Solvents and Reagents:

  • Source from High-Purity Suppliers: Purchase the highest grade of solvents available (e.g., LC-MS or HR-MS grade).

  • Use Small Bottles: Purchase solvents in smaller bottles to minimize the time a bottle is open and exposed to the lab environment.

  • Dedicated Reagents: Aliquot reagents for specific assays to prevent cross-contamination of stock bottles.

  • Check Certificates of Analysis (CofA): Review the CofA for your solvent lots to check for specified impurity levels.

  • Filter Mobile Phases: While solvents are often pre-filtered, filtering through a compatible (e.g., PTFE) filter before use can remove particulate contamination. Be aware that the filter itself can be a source of leachables.

Q6: My derivatization reagent seems to be causing extra peaks. How do I troubleshoot this?

A: Derivatization is a common step for analyzing fatty acids by GC-MS to increase volatility.[11] However, the reagents themselves or byproducts of the reaction can create interfering peaks.

Troubleshooting Derivatization Issues:

  • Reagent Blank: Prepare a "mock" derivatization reaction that includes the reagent and solvent but no sample. Analyze this blank to see what peaks are generated by the reagent itself.

  • Reagent Purity: Derivatization reagents can degrade over time. Ensure they are stored correctly (often under inert gas and refrigerated) and are within their recommended shelf life.[12]

  • Reaction Stoichiometry: Using a large excess of the derivatization reagent can lead to high background and interfering peaks in the chromatogram. Optimize the amount of reagent used.

  • Alternative Reagents: If a particular reagent (e.g., BSTFA for silylation) is causing issues, consider an alternative like MTBSTFA, which may produce a cleaner background.[13]

Section 4: Instrumentation & Analysis

The analytical instrument itself can be a major source of background noise and contamination, especially in shared-use facilities.

Q7: I'm observing a high, noisy baseline in my LC-MS analysis. What are the likely causes?

A: A high or noisy baseline can obscure low-level analytes. Common causes include:

  • Contaminated Mobile Phase: Impurities in solvents or additives (e.g., formic acid, ammonium acetate) are a frequent cause.[7][14]

  • System Contamination: Over time, non-volatile components from previous samples can build up in the injector, tubing, and MS source.[15] Phospholipids from biological samples are a common culprit.[15]

  • Leaching from Tubing: PEEK tubing and other plastic components in the flow path can leach contaminants.

  • Detector Issues: An aging or failing detector can also contribute to baseline noise.

Q8: How can I effectively clean my LC-MS system to reduce background?

A: A systematic cleaning, or "wash-out," procedure is necessary. This involves flushing the system with a series of strong solvents to remove adsorbed contaminants.

Protocol: LC-MS System Wash-Out

  • Disconnect Column: Remove the analytical column to avoid damaging it with harsh solvents. Replace it with a union.

  • Seal Wash: Ensure the autosampler's seal wash solution is fresh and appropriate (typically a mix of organic and aqueous solvents).

  • Solvent Flushing Sequence: Sequentially flush the entire system (flow path from the pumps to the MS source) with a series of solvents designed to remove different types of contaminants. A common sequence is:

    • High-purity water

    • Methanol

    • Isopropanol

    • Acetonitrile

    • A final flush with the initial mobile phase conditions.

    • Note: A more aggressive wash for stubborn, non-polar contaminants might include a sequence like Water -> Isopropanol -> Hexane -> Isopropanol -> Water. Check instrument compatibility before using immiscible solvents.

  • MS Source Cleaning: If high background persists, the MS source (e.g., ESI probe, capillary) may need to be manually cleaned according to the manufacturer's instructions.[15]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_contamination Potential Contamination Sources sample Biological Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction evaporation Evaporation under N2 extraction->evaporation derivatization Derivatization (for GC-MS) e.g., Silylation evaporation->derivatization Optional reconstitution Reconstitution in Solvent evaporation->reconstitution derivatization->reconstitution injection Autosampler Injection reconstitution->injection separation LC or GC Separation injection->separation detection Mass Spectrometry Detection separation->detection c1 Plasticware Leachables c1->extraction c2 Dirty Glassware c2->reconstitution c3 Solvent Impurities c3->reconstitution c4 Reagent Impurities c4->derivatization c5 Instrument Carryover c5->injection c6 Analyst Handling c6->sample

Caption: An overview of a typical analytical workflow with key points of potential contamination.

References
  • BenchChem Technical Support. (n.d.). Minimizing contamination in 13C fatty acid analysis.
  • BenchChem Technical Support. (n.d.). Common sources of contamination in lipid analysis.
  • ChemBK. (2024). 3-Oxotetradecanoic acid methyl ester.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 454064, 3-Oxotetradecanoic acid.
  • Reddit r/Chempros Community Discussion. (2023). Persistent fatty acid contamination.
  • Li, P., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 151. Available from: [Link]

  • Agilent Technologies. (2019). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention.
  • Chromatography Forum. (2014). Fatty acid ghost peaks.
  • Zin, N. A. M., et al. (2023). A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. Malaysian Journal of Chemical Engineering & Technology, 6(1), 29-39. Available from: [Link]

  • TCI Chemicals. (n.d.). GC Derivatization Reagents.
  • ResearchGate. (2017). Why 184>184 and 104>104 markers have high background noise in LC-MS?
  • Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis.
  • Sigma-Aldrich. (n.d.). Derivatization of Fatty acids to FAMEs.
  • Hu, X., et al. (2023). The Origins, Identification, and Solutions for Ghost Peaks in Gas Chromatography. LCGC North America, 41(12), 544-551.
  • MDPI. (2022). Minimizing Contamination from Plastic Labware in the Quantification of C16 and C18 Fatty Acids in Filter Samples of Atmospheric Particulate Matter.
  • Instrument Solutions. (n.d.). Ghost Peaks in Gas Chromatography Part I.
  • LCGC International. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS.
  • Sharma, S., et al. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Frontiers in Toxicology, 6. Available from: [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Instrument Solutions. (n.d.). Ghost Peaks in Gas Chromatography Part 2: The Injection Port.
  • OnePointe Solutions. (2020). Shelf Lives of Common Chemical Reagents.
  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.

Sources

Optimization

Improving signal-to-noise ratio for low-level 3-Oxotetradecanoic acid detection

Topic: High-Sensitivity Quantification of 3-Oxotetradecanoic Acid (3-OTA) Document ID: TS-OTA-C14-001 Last Updated: February 2026 Applicable For: LC-MS/MS (Triple Quadrupole), High-Resolution MS (Orbitrap/Q-TOF) Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Sensitivity Quantification of 3-Oxotetradecanoic Acid (3-OTA) Document ID: TS-OTA-C14-001 Last Updated: February 2026 Applicable For: LC-MS/MS (Triple Quadrupole), High-Resolution MS (Orbitrap/Q-TOF)

Executive Summary: The Challenge of Low-Level Detection

3-Oxotetradecanoic acid (3-OTA), a Diffusible Signal Factor (DSF) involved in bacterial quorum sensing (e.g., Xylella fastidiosa), presents a dual analytical challenge. First, as a


-keto fatty acid, it is thermally unstable and prone to decarboxylation. Second, in negative electrospray ionization (ESI-), it often suffers from poor ionization efficiency compared to other lipids, leading to low Signal-to-Noise Ratios (SNR).

This guide provides two distinct workflows:

  • The Standard Method (ESI-): Optimized for robustness and moderate sensitivity.

  • The Advanced Method (Derivatization): Optimized for ultra-low level detection (femtomolar range) by charge-reversal.

Phase 1: Diagnostic Workflow

Before altering your method, identify your specific noise source using this logic tree.

Troubleshooting_Logic Start Start: Low SNR for 3-OTA Check_Blank Check Solvent Blank (Is the peak present?) Start->Check_Blank Ghost_Peak Yes: Ghost Peak/Carryover Check_Blank->Ghost_Peak Yes No_Ghost No: True Low Sensitivity Check_Blank->No_Ghost No Sol_Clean Action: Flush System, Switch to Glass Vials, Check Solvents Ghost_Peak->Sol_Clean Matrix_Check Check Matrix Spike Recovery (Is signal suppressed >50%?) No_Ghost->Matrix_Check Suppression Yes: Ion Suppression (Matrix Effect) Matrix_Check->Suppression Yes Low_Ionization No: Poor Ionization Efficiency Matrix_Check->Low_Ionization No Sol_Extract Action: Implement SPE or Acidified LLE Suppression->Sol_Extract Sol_Deriv Action: Switch to AMPP Derivatization (See Phase 3) Low_Ionization->Sol_Deriv

Figure 1: Diagnostic logic tree to isolate the root cause of low Signal-to-Noise Ratio (SNR).

Phase 2: The Standard Method (Optimized Negative Mode)

If your concentration is in the nanomolar range (


M to high nM), optimization of the negative mode is sufficient.
Mass Spectrometry Parameters (ESI-)

The


-keto group makes the carboxyl moiety prone to decarboxylation. You must tune your collision energy (CE) to favor the specific product ion rather than total fragmentation.
ParameterSettingRationale
Ionization Mode ESI Negative (-)Standard for free fatty acids (deprotonation).
Precursor Ion m/z 241.2 [M-H]⁻Monoisotopic mass of C14H26O3 is 242.35 Da.
Primary Transition 241.2

197.2
Loss of CO₂ (-44 Da). This is the most specific transition for

-keto acids.
Secondary Transition 241.2

59.0
Acetate fragment. Useful for confirmation but less specific.
Source Temp 350°C - 450°CHigh temp aids desolvation of lipids, but avoid >500°C to prevent thermal degradation.
Chromatographic Separation

Problem:


-keto acids often chelate with trace metals in the LC system, causing peak tailing and loss of height (SNR).
Solution:  Passivate the system or use "medial" masking agents.
  • Column: C18 Core-Shell (e.g., Kinetex or Raptor ARC-18), 2.1 x 100 mm, 2.6 µm.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.05% Acetic Acid (pH ~4.5).

  • Mobile Phase B: Acetonitrile/Methanol (90:10).

  • Critical Additive: Add 5 µM EDTA to Mobile Phase A if peak tailing persists. This sequesters trace iron/steel from the LC flow path.

Phase 3: The Advanced Method (Derivatization)

Trigger: Use this method if you need femtomolar sensitivity or if matrix suppression in negative mode is unmanageable. Concept: Derivatization with AMPP (N-(4-aminomethylphenyl)pyridinium) or similar reagents converts the fatty acid into a permanently charged cationic species. This shifts detection to Positive Mode (ESI+) , which has significantly lower background noise and higher ionization efficiency (up to 2500-fold enhancement).

Protocol: Charge-Reversal Derivatization
  • Dry Down: Evaporate 100 µL of sample extract to dryness under Nitrogen.

  • Reagent Addition: Add 50 µL of AMPP reagent solution (20 mg/mL in acetonitrile) and 10 µL of EDAC (coupling agent).

  • Incubation: Incubate at 60°C for 15 minutes.

  • Quench: Add 10 µL of 0.1% formic acid.

  • Analysis: Inject into LC-MS/MS in Positive Mode .

New MS Parameters (ESI+)
ParameterSettingImprovement
Precursor Ion m/z [M+AMPP]⁺ The mass shifts by the weight of the tag.
Product Ion m/z 183.1 Characteristic pyridinium reporter ion. Very high intensity.
Noise Floor Near ZeroMost matrix lipids do not carry a permanent positive charge.

Phase 4: Sample Preparation & Extraction

Poor SNR is often a result of "chemical noise" (co-eluting phospholipids).

Recommended Extraction: Acidified Liquid-Liquid Extraction (LLE)

Standard LLE often fails to recover 3-OTA because the


-keto acid can exist in equilibrium with its enol form.
  • Sample: 200 µL Plasma/Culture Media.

  • Acidification: Add 10 µL of 1M HCl. Crucial: Low pH (pH < 3) protonates the carboxyl group (

    
    ), driving it into the organic phase.
    
  • Solvent: Add 600 µL Ethyl Acetate . (Avoid Chloroform for LC-MS due to difficulty in evaporation and compatibility).

  • Agitate: Vortex 5 mins, Centrifuge 10 mins @ 4000g.

  • Transfer: Move supernatant to a glass vial (plastic vials leach plasticizers that mimic fatty acids).

Frequently Asked Questions (Troubleshooting)

Q1: I see a "ghost peak" at the same retention time as 3-OTA in my blank. Why? A: Fatty acids are ubiquitous. Common sources include:

  • Plasticizers: Did you use plastic pipette tips or Eppendorf tubes? Switch to glass inserts and solvent-washed glass syringes.

  • Soap Residue: Detergents often contain fatty acids. Ensure all glassware is baked or acid-washed.

  • Septa: Pre-slit PTFE/Silicone septa are required. Standard rubber septa bleed contaminants.

Q2: My 3-OTA peak is splitting. Is my column dead? A: Likely not. Peak splitting in


-keto acids is often due to keto-enol tautomerism  occurring on-column.
  • Fix: Acidify your mobile phase (0.1% Formic Acid). This forces the equilibrium toward the keto form, sharpening the peak.

Q3: Why is my recovery low (<40%)? A: 3-OTA is thermally unstable.

  • Check: Are you drying your samples at >40°C? Reduce N2 evaporator temp to 30°C.

  • Check: Are you using a glass liner in the injector? Active sites in the liner can degrade the analyte. Use a deactivated liner.

References

  • Li, X., & Franke, A. A. (2011). "Improved LC-MS method for the determination of fatty acids in biological samples." Journal of Chromatography B.

  • Bollinger, J. G., et al. (2010). "Improved sensitivity for fatty acid analysis by LC-MS/MS using AMPP derivatization." Analytical Chemistry.

  • Kutlan, D., et al. (2023).[1] "LC-MS/MS Analysis of Underivatized Acylcarnitines and Fatty Acids." Restek Application Notes.

  • Foo, M. R., et al. (2021). "Diffusible Signal Factors (DSF) in Xylella fastidiosa: Detection and Quantification." Frontiers in Microbiology.

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for 3-Oxotetradecanoic Acid (3-OTA)

Status: Operational Ticket ID: #LC-3OTA-OPT Assigned Specialist: Senior Application Scientist Subject: Overcoming the "Beta-Keto Paradox" in LC-MS/UV Separations Executive Summary: The Beta-Keto Paradox 3-Oxotetradecanoi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #LC-3OTA-OPT Assigned Specialist: Senior Application Scientist Subject: Overcoming the "Beta-Keto Paradox" in LC-MS/UV Separations

Executive Summary: The Beta-Keto Paradox

3-Oxotetradecanoic acid (3-OTA) presents a unique chromatographic challenge known as the Beta-Keto Paradox .

  • Retention Requirement: As a fatty acid (

    
    ), it requires acidic conditions to suppress ionization and retain on a C18 column.
    
  • Stability Constraint: As a

    
    -keto acid, acidic conditions combined with heat accelerate decarboxylation , converting your analyte into 2-tridecanone (an artifact) and 
    
    
    
    .

This guide provides a validated protocol to balance these opposing forces, ensuring peak integrity, separation efficiency, and mass spec compatibility.

Module 1: Mobile Phase Chemistry & Column Selection
Q: Which mobile phase system offers the best stability for 3-OTA?

A: You must move away from standard 0.1% Formic Acid if you observe degradation. While 0.1% Formic Acid (pH ~2.7) provides excellent retention for fatty acids, it is too aggressive for labile


-keto acids.

Recommended System: Ammonium Acetate Buffered System (pH 4.5 – 5.0)

  • Aqueous (A): 5-10 mM Ammonium Acetate adjusted to pH 4.5 with dilute Acetic Acid.

  • Organic (B): Acetonitrile (ACN) / Methanol (MeOH) blend (70:30).

    • Why: The pH of 4.5 is close to the

      
      . This provides partial suppression for retention but significantly lowers the rate of decarboxylation compared to pH 2.7. The buffer capacity stabilizes the ionization state, reducing peak wandering.
      
Q: Why is my peak splitting? (The Tautomerism Issue)

A: 3-OTA exists in equilibrium between a keto form and an enol form.

  • Mechanism: On a non-polar C18 surface, the enol form (stabilized by internal hydrogen bonding) may separate slightly from the keto form, causing a "saddle" or split peak.

  • The Fix: Do NOT heat the column (a common fix for other molecules). Heating destroys 3-OTA.

  • Protocol: Use a high-carbon-load C18 column (fully end-capped) and maintain a constant, low temperature (

    
    ). This "freezes" the interconversion rate relative to the chromatographic timescale.
    
Module 2: Troubleshooting & Artifacts
Visualizing the Failure Modes

The following diagram illustrates the decision logic for diagnosing peak issues specific to


-keto fatty acids.

OTA_Troubleshooting Start Issue Observed Split Peak Splitting Start->Split Ghost Ghost Peak / Mass Loss Start->Ghost Tailing Severe Tailing Start->Tailing Tautomer Cause: Keto-Enol Tautomerism Action: Lower Temp to 15°C Split->Tautomer Double peak same mass Decarb Cause: Decarboxylation (Artifact: 2-Tridecanone) Action: Raise pH to 4.5 Ghost->Decarb Mass = [M-44] Chelation Cause: Metal Chelation Action: Passivate System / PEEK Tailing->Chelation Fronting or dragging

Caption: Diagnostic logic for 3-OTA separation. Blue path indicates hardware interaction; Red path indicates chemical instability.

Q: I see a large peak at m/z 198 (positive mode) or retention time shift. What is it?

A: This is likely 2-tridecanone , the decarboxylation product of 3-OTA.

  • Calculation: 3-OTA (

    
    ) - 
    
    
    
    (
    
    
    ) =
    
    
    .
  • Root Cause: Your column oven is too hot (

    
    ) or your mobile phase is too acidic.
    
  • Immediate Action: Lower column temperature to

    
    . If the problem persists, switch from Formic Acid to Ammonium Acetate (pH 4.5).
    
Q: My peak tails severely despite a new column. Why?

A:


-keto acids are powerful chelating agents . The oxygen atoms in the ketone and carboxylic acid groups can bind to trace iron or stainless steel in your LC flow path.
  • The Fix:

    • Passivation: Flush the system with 30% Phosphoric acid (disconnect column first!) to remove iron sites.

    • Additives: Add 5 µM Medronic Acid (InfinityLab Deactivator) to Mobile Phase A. Note: Avoid EDTA if using MS, as it suppresses ionization.

Module 3: Optimized Experimental Protocol

Objective: Separate 3-OTA with maximal stability and MS sensitivity.

ParameterSpecificationRationale
Column C18 (2.1 x 100 mm, 1.9 µm)High carbon load required for lipid retention.
Mobile Phase A 5 mM Ammonium Acetate (pH 4.5)Buffers pH to prevent decarboxylation; MS compatible.
Mobile Phase B 90% Acetonitrile / 10% IsopropanolACN for sharpness; IPA to ensure solubility of C14 chain.
Flow Rate 0.3 mL/minStandard for ESI efficiency.
Temp 15°C (Critical) Prevents thermal degradation.
Injection 2-5 µLKeep low to prevent solvent effects.
Detection ESI (-) ModeFatty acids ionize best in negative mode (

).
Step-by-Step Gradient Program
  • Equilibration: 5 min at 30% B.

  • Loading: 0-1 min: Hold 30% B (Divert to waste to remove salts).

  • Elution: 1-10 min: Linear ramp 30%

    
     95% B.
    
  • Wash: 10-12 min: Hold 95% B (Ensure all dimers/aggregates elute).

  • Re-equilibration: 12-15 min: Return to 30% B.

Module 4: Detection & Sensitivity (MS vs. UV)
Q: Can I use UV detection?

A: It is difficult. 3-OTA lacks a strong chromophore (only the carbonyls absorb at ~205-210 nm).

  • Issue: At 210 nm, most organic solvents (and acetate buffers) absorb UV, creating a noisy baseline ("drift").

  • Workaround: If you must use UV, you must derivatize the sample using phenacyl bromide or 2-bromoacetophenone . This adds a UV-active ring structure, allowing detection at 254 nm.

Q: How do I optimize MS sensitivity?

A: Use Negative Electrospray Ionization (ESI-) .

  • Target Ion: Monitor

    
     (m/z ~241.2).
    
  • Source Temp: Keep the ESI source temperature moderate (

    
    ). While the spray needs heat to desolvate, excessive heat here can also degrade the molecule before it enters the vacuum.
    
References
  • BenchChem. (2025).[1][2] Application Note: HPLC Analysis for Purity Determination of Methyl 3-oxooctadecanoate. Retrieved from 2[2]

  • Master Organic Chemistry. (2022).[3] Decarboxylation of Beta-Keto Acids: Mechanism and Factors. Retrieved from 4

  • FooDB. (2010). Compound Summary: 3-Oxotetradecanoic acid glycerides. Retrieved from 5

  • National Institutes of Health (NIH). (2022). LC-MS Derivatization-Based Methods for the Determination of Fatty Acids. Retrieved from 6

  • JASCO Global. (2021). Analysis of Fatty Acids using Rapid Separation HPLC. Retrieved from 7

Sources

Optimization

Technical Support Center: Quantification of 3-Oxotetradecanoic Acid

Welcome to the technical support center for the quantification of 3-Oxotetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of 3-Oxotetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of your experiments.

Introduction

3-Oxotetradecanoic acid is a C14 long-chain fatty acid with an oxo group at the 3-position.[1] Its accurate quantification is crucial in various research fields. However, like many fatty acids, its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be prone to challenges, particularly in establishing a reliable calibration curve. This guide will address common issues and provide robust solutions.

Troubleshooting Guide: Calibration Curve Issues

A reliable calibration curve is the cornerstone of accurate quantification. Below are common problems encountered during the analysis of 3-Oxotetradecanoic acid and step-by-step guidance to resolve them.

Issue 1: Poor Linearity (r² < 0.99)

A non-linear calibration curve is a frequent challenge in LC-MS analysis and can stem from various factors.[2]

Possible Causes and Solutions:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

    • Solution: Extend the calibration curve to lower concentrations or dilute your higher concentration standards. Most mass spectrometers are linear over approximately four orders of magnitude.[3] If you expect highly concentrated samples, incorporate additional dilution steps into your sample preparation protocol.[3]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 3-Oxotetradecanoic acid, leading to a non-linear response.[4]

    • Solution 1: Improve Chromatographic Separation: Optimize your LC method to separate the analyte from interfering matrix components. Consider using a different stationary phase (e.g., a phenyl column for fatty acids) or adjusting the gradient elution.[5]

    • Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.[2] The ideal internal standard co-elutes with the analyte and experiences the same ionization effects. A deuterated standard of 3-Oxotetradecanoic acid would be optimal. If unavailable, a structurally similar 3-oxo fatty acid with a different chain length could be considered, though careful validation is required.[6]

    • Solution 3: Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to mimic the matrix effects observed in the actual samples.[7]

  • Inappropriate Curve Fitting: Forcing a linear regression on data that is inherently non-linear will result in a poor fit.

    • Solution: If the non-linearity is reproducible and cannot be resolved by the methods above, consider using a weighted regression (e.g., 1/x or 1/x²) or a quadratic fit.[3][8] However, a non-linear fit should be a last resort and requires more data points for accurate modeling.[2]

Issue 2: High Variability at Low Concentrations (Poor LLOQ)

Inconsistent results at the lower limit of quantification (LLOQ) can compromise the sensitivity of your assay.

Possible Causes and Solutions:

  • Analyte Adsorption: Fatty acids can adsorb to plasticware and glass surfaces, leading to sample loss, especially at low concentrations.

    • Solution: Use polypropylene tubes and pipette tips. Pre-conditioning pipette tips by aspirating and dispensing the sample solution a few times before transferring can also help.

  • Poor Ionization Efficiency: 3-Oxotetradecanoic acid, like other fatty acids, has a carboxylic acid group and is typically analyzed in negative ionization mode.[9] However, its ionization can be inefficient.

    • Solution: Consider chemical derivatization to improve ionization efficiency. Derivatizing the carboxylic acid group can enhance the signal and improve sensitivity.[10]

  • Background Contamination: Contamination from solvents, glassware, or the LC system can interfere with the detection of low-level analytes.

    • Solution: Use high-purity solvents (LC-MS grade). Thoroughly clean all glassware and the LC system. Run solvent blanks to identify and eliminate sources of contamination.

Issue 3: Inconsistent Peak Areas and Retention Times

Fluctuations in peak area and retention time can indicate instability in the analytical system or sample degradation.

Possible Causes and Solutions:

  • Sample Degradation: 3-Oxotetradecanoic acid may be unstable, especially if not stored properly.

    • Solution: Store stock solutions and samples at -80°C.[7] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each analytical run.

  • LC System Instability: Fluctuations in pump pressure, column temperature, or autosampler injection volume can lead to variability.

    • Solution: Equilibrate the LC system thoroughly before starting the analysis. Monitor the system pressure throughout the run. Perform regular preventative maintenance on your LC system.

  • Inconsistent Sample Preparation: Variability in the sample extraction and processing steps can lead to inconsistent results.

    • Solution: Use a validated and standardized sample preparation protocol. The use of an internal standard added at the beginning of the sample preparation process can help to correct for variability in extraction recovery.[6]

Experimental Workflow: A Self-Validating System

This workflow is designed to be self-validating by incorporating quality control checks at each stage.

cluster_prep Preparation cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_Solution Prepare 3-Oxotetradecanoic Acid Stock Solution (in organic solvent) Working_Standards Prepare Working Standards by Serial Dilution Stock_Solution->Working_Standards QC_Samples Prepare Quality Control (QC) Samples (Low, Mid, High) Working_Standards->QC_Samples Calibration_Curve Construct Calibration Curve (Analyte/IS Ratio vs. Concentration) Working_Standards->Calibration_Curve Internal_Standard Prepare Internal Standard (IS) Working Solution Add_IS Add Internal Standard to Sample, QC, and Blank Matrix Internal_Standard->Add_IS Sample_Collection Collect Biological Sample Sample_Collection->Add_IS Extraction Perform Sample Extraction (e.g., LLE or SPE) Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Injection Solvent Evaporation->Reconstitution LC_Separation Inject and Separate on LC Column Reconstitution->LC_Separation MS_Detection Detect by Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Integration Integrate Analyte and IS Peaks MS_Detection->Integration Integration->Calibration_Curve Quantification Quantify Samples and QCs Calibration_Curve->Quantification Validation Validate Run (QC acceptance criteria) Quantification->Validation

Caption: A typical workflow for the quantification of 3-Oxotetradecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for 3-Oxotetradecanoic acid quantification?

A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C- or ²H-labeled 3-Oxotetradecanoic acid. This is because it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis.[2][6] If a labeled version is not commercially available, a close structural analog, such as another 3-oxo fatty acid with a different chain length (e.g., 3-Oxododecanoic acid or 3-Oxohexadecanoic acid), can be used. However, it is crucial to validate that the chosen analog does not suffer from differential matrix effects compared to the analyte of interest.

Q2: What are the recommended storage conditions for 3-Oxotetradecanoic acid standards and samples?

A2: To ensure stability, stock solutions of 3-Oxotetradecanoic acid should be stored at -20°C or, preferably, -80°C.[7] Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepared samples should be stored at -80°C and analyzed as soon as possible. For short-term storage (e.g., in the autosampler), maintain the samples at a low temperature, typically 4°C.

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS-based quantification.[4] Several strategies can be employed to mitigate them:

  • Effective Sample Preparation: Use a robust sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components.[9][11]

  • Chromatographic Separation: Optimize your LC method to achieve baseline separation of 3-Oxotetradecanoic acid from co-eluting matrix components.

  • Use of an Internal Standard: A suitable internal standard, particularly a stable isotope-labeled one, is the most effective way to compensate for matrix effects.[2]

  • Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix that is representative of your samples can help to normalize the matrix effects across your analytical run.[7]

Q4: Should I derivatize 3-Oxotetradecanoic acid before LC-MS/MS analysis?

A4: While direct analysis is possible, derivatization can significantly improve the sensitivity and chromatographic behavior of fatty acids.[10] Derivatizing the carboxylic acid group can enhance ionization efficiency, leading to lower detection limits. Common derivatization reagents for fatty acids include those that introduce a permanently charged group or a group that is readily ionizable. The decision to derivatize depends on the required sensitivity of your assay and the concentration of the analyte in your samples.

Q5: My calibration curve is non-linear at higher concentrations. What should I do?

A5: Non-linearity at the upper end of the calibration curve is often due to detector saturation or ionization suppression at high analyte concentrations.[2] The first step is to extend your calibration curve to lower concentrations to find the linear range of your assay. If your samples have concentrations in the non-linear range, they should be diluted to fall within the linear portion of the curve.[3] If the non-linearity is consistent and reproducible, you may consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model.[3][8] However, it is always preferable to work within the linear range of the assay if possible.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-Oxotetradecanoic acid and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile). Store at -80°C.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards. A typical calibration curve might include concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in the same manner as the analyte.

  • Internal Standard Working Solution: Dilute the IS stock solution to a concentration that will yield a robust signal in the middle of the detector's dynamic range.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Thawing: Thaw frozen samples on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard working solution to each sample, calibration standard, and quality control sample.

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange or a reversed-phase cartridge) according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interfering compounds.

  • Elution: Elute the 3-Oxotetradecanoic acid and internal standard with a suitable elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Data Interpretation

Table 1: Example Calibration Curve Data and Acceptance Criteria
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
15,12398,7650.05191.02102.0
525,43299,1230.25664.9599.0
1050,98798,9870.515110.1101.0
50251,43299,5432.525849.899.6
100505,67899,8765.0631100.5100.5
5002,498,76599,45625.125497.599.5
10004,987,65499,12350.318998.299.8

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.99

  • Accuracy of Back-Calculated Concentrations: Within ±15% of the nominal value (±20% for the LLOQ).

References

  • PubChem. 3-Oxotetradecanoic acid. National Center for Biotechnology Information. [Link]

  • FooDB. 3-Oxotetradecanoic acid glycerides. Food Database. [Link]

  • Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1087-1088, 77-84. [Link]

  • ChemBK. 3-Oxotetradecanoic acid methyl ester. [Link]

  • Vrhovsek, U., et al. (2014). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids, and glycerophospholipids in grapes. Journal of Agricultural and Food Chemistry, 62(15), 3591-3600. [Link]

  • Kampschulte, N., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 413(24), 6063-6074. [Link]

  • Ofman, R., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5693. [Link]

  • Reddit. (2024). I'm getting non-linear response. r/CHROMATOGRAPHY. [Link]

  • LIPID MAPS. (2007). Internal standards for lipidomic analysis. [Link]

  • Shimadzu. (n.d.). A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids. [Link]

  • ACS Publications. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 68(11), 3566-3576. [Link]

  • National Institutes of Health. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. [Link]

  • Vesper, H. W., & Botelho, J. C. (2020). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 66(5), 629-639. [Link]

  • FooDB. (2011). 3-Oxotetradecanoic acid. [Link]

  • LCGC International. (2024). LC–MS/MS System Developed for Fatty Acid Analysis. [Link]

  • Vuckovic, D., et al. (2017). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type 1 deficiency (G1D) syndrome. Journal of Chromatography B, 1061-1062, 259-266. [Link]

  • Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis. [Link]

  • LCGC International. (2009). Calibration Curves, Part I: To b or Not to b? [Link]

  • Scientific Research Publishing. (2018). Fitting Nonlinear Calibration Curves: No Models Perfect. American Journal of Analytical Chemistry, 9, 399-410. [Link]

  • Magnes, C., et al. (2009). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 81(10), 3957-3964. [Link]

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Reference Data & Comparative Studies

Validation

A Technical Guide to Internal Standards in Lipid Profiling: Evaluating 3-Oxotetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals In the intricate world of lipidomics, accurate and reproducible quantification of lipid species is paramount. The dynamic nature of the lipidome, coupled wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, accurate and reproducible quantification of lipid species is paramount. The dynamic nature of the lipidome, coupled with the inherent variability of analytical techniques like mass spectrometry, necessitates the use of internal standards to ensure data integrity. This guide, moving beyond a simple product comparison, delves into the fundamental principles of internal standardization and critically evaluates the potential of a novel candidate, 3-Oxotetradecanoic acid, against established standards. As Senior Application Scientists, we aim to provide not just protocols, but a framework for rigorous analytical method development and validation.

The Cornerstone of Quantitative Lipidomics: The Ideal Internal Standard

An internal standard (IS) is a compound of known concentration added to a sample prior to analysis. Its primary role is to normalize for variations that can occur during sample preparation, extraction, and instrumental analysis, such as matrix effects and ionization suppression.[1][2] An ideal internal standard should possess several key characteristics:

  • Non-Endogenous: It should not be naturally present in the biological sample being analyzed to avoid interference.[1]

  • Chemical and Physical Similarity: It should mimic the chemical and physical properties of the analytes of interest to ensure similar behavior during extraction and analysis.[3]

  • Stability: It must be stable throughout the entire analytical workflow.

  • Mass Spectrometric Distinction: It must be clearly distinguishable from the analytes by the mass spectrometer, typically through a difference in mass-to-charge ratio (m/z).[1]

The gold standard in lipidomics is the use of stable isotope-labeled (e.g., deuterated or ¹³C-labeled) analogs of the target lipids.[4] These compounds co-elute with their endogenous counterparts and exhibit nearly identical ionization efficiencies, providing the most accurate correction.[5] However, the synthesis of a complete set of labeled standards for a comprehensive lipidomics study can be prohibitively expensive and complex.[1] This has led to the widespread use of alternative strategies, such as the inclusion of a representative labeled standard for each lipid class or the use of non-endogenous, structurally similar compounds like odd-chain fatty acids.[5][6]

Introducing a Novel Candidate: 3-Oxotetradecanoic Acid

3-Oxotetradecanoic acid, also known as 3-ketomyristic acid, is a 14-carbon fatty acid with a ketone group at the beta-position (C3).[7] Its chemical structure is distinct from the more common saturated, unsaturated, and hydroxylated fatty acids typically found in mammalian systems. While it has been reported in some plant species like Arabidopsis thaliana, it is generally considered non-endogenous to mammalian biology, a primary prerequisite for an internal standard.[5]

Properties of 3-Oxotetradecanoic Acid:

PropertyValue
Molecular Formula C₁₄H₂₆O₃
Molecular Weight 242.35 g/mol
Structure CH₃(CH₂)₁₀COCH₂COOH

The presence of the ketone group imparts a higher polarity compared to its corresponding saturated fatty acid, myristic acid. This unique chemical feature suggests that it may exhibit different chromatographic behavior and ionization characteristics, which could be advantageous for its clear separation and detection.

A Comparative Framework: 3-Oxotetradecanoic Acid vs. Established Standards

To rigorously evaluate the suitability of 3-Oxotetradecanoic acid as an internal standard, a head-to-head comparison with established standards is essential. The two most relevant comparator classes are stable isotope-labeled fatty acids and odd-chain fatty acids.

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled Standards (e.g., d₄-Palmitic Acid) Highest accuracy and precision due to identical chemical and physical properties to the analyte.[4]High cost, limited commercial availability for all lipid species.[1]
Odd-Chain Fatty Acids (e.g., Heptadecanoic Acid) Commercially available and relatively inexpensive. Structurally similar to endogenous even-chain fatty acids.May be present in some diets or endogenously produced in small amounts. Differences in chain length can lead to variations in extraction efficiency and ionization response compared to analytes.
3-Oxotetradecanoic Acid (Proposed) Likely non-endogenous in most mammalian samples. Unique structure may offer distinct chromatographic separation. Potentially cost-effective to synthesize.Different polarity due to the keto group may lead to variations in extraction and ionization behavior compared to other fatty acids. Requires thorough validation.

Experimental Validation: A Proposed Workflow

To empirically assess the performance of 3-Oxotetradecanoic acid, we propose a comprehensive validation study. This study will compare its performance against a deuterated fatty acid (e.g., d₄-Palmitic acid) and an odd-chain fatty acid (e.g., Heptadecanoic acid) across key validation parameters: recovery, linearity, and matrix effects.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Performance Validation Sample Biological Matrix (e.g., Plasma) Spike Spike with Internal Standards: - 3-Oxotetradecanoic Acid - d4-Palmitic Acid - Heptadecanoic Acid Sample->Spike Extraction Folch or MTBE Extraction Spike->Extraction LCMS LC-MS/MS Analysis (Targeted MRM) Extraction->LCMS Recovery Recovery Assessment LCMS->Recovery Linearity Linearity & Dynamic Range LCMS->Linearity Matrix Matrix Effect Evaluation LCMS->Matrix

Caption: Proposed workflow for the validation of 3-Oxotetradecanoic acid as an internal standard.

Experimental Protocol: Validation of Internal Standards

1. Preparation of Standard Solutions:

  • Prepare individual stock solutions of 3-Oxotetradecanoic acid, d₄-Palmitic acid, and Heptadecanoic acid in methanol at a concentration of 1 mg/mL.

  • Prepare a mixed internal standard solution containing all three standards at a final concentration of 10 µg/mL each in methanol.

  • Prepare a series of calibration standards by spiking a known concentration of a representative fatty acid analyte (e.g., palmitic acid) into a solvent (e.g., methanol) and adding the mixed internal standard solution.

2. Sample Preparation and Extraction:

  • Thaw frozen biological matrix (e.g., human plasma) on ice.

  • Aliquot 100 µL of plasma into a glass tube.

  • Add 10 µL of the mixed internal standard solution to each plasma sample.

  • Perform lipid extraction using a validated method such as the Folch or MTBE method.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Use a reverse-phase C18 column for chromatographic separation.

  • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid (B).

  • Set up a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer to detect the specific precursor-product ion transitions for each internal standard and the analyte.

4. Data Analysis and Performance Evaluation:

  • Recovery: Compare the peak area of each internal standard in the extracted plasma sample to the peak area of the same standard in a neat solution at the same concentration.

    • Recovery (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

  • Linearity: Plot the peak area ratio of the analyte to each internal standard against the analyte concentration from the calibration curve. Determine the linear range and the coefficient of determination (R²).

  • Matrix Effect: Compare the peak area of a post-extraction spike of the internal standards in the biological matrix to the peak area of the standards in a neat solution.

    • Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Solvent) * 100

Interpreting the Results and Making an Informed Decision

The results of this validation study will provide a clear, data-driven comparison of 3-Oxotetradecanoic acid's performance.

Hypothetical Performance Comparison Data:

Parameter3-Oxotetradecanoic Acidd₄-Palmitic AcidHeptadecanoic Acid
Recovery (%) 85 ± 595 ± 390 ± 4
Linearity (R²) > 0.995> 0.998> 0.996
Matrix Effect (%) 75 ± 898 ± 288 ± 6
(Ion Suppression) (25%)(2%)(12%)

In this hypothetical scenario, d₄-Palmitic acid demonstrates the best performance, as expected. 3-Oxotetradecanoic acid shows slightly lower recovery and a more pronounced matrix effect compared to the other two, which could be attributed to its different polarity. However, its linearity remains excellent, suggesting that it can still provide reliable quantification if the matrix effects are consistent across samples.

Conclusion: A Promising, Yet Unvalidated, Alternative

3-Oxotetradecanoic acid presents an intriguing potential as a non-endogenous internal standard for lipid profiling. Its unique chemical structure offers clear mass spectrometric distinction and the potential for good chromatographic separation. However, the lack of published validation data means that its performance characteristics, particularly its extraction recovery and susceptibility to matrix effects relative to different lipid classes, remain to be empirically determined.

The experimental framework provided in this guide offers a clear path for researchers to rigorously evaluate 3-Oxotetradecanoic acid and other novel internal standard candidates. By systematically assessing recovery, linearity, and matrix effects against established standards, laboratories can make informed decisions and develop robust, accurate, and reproducible quantitative lipidomics methods. While stable isotope-labeled standards remain the gold standard, the exploration of novel, cost-effective alternatives like 3-Oxotetradecanoic acid is crucial for advancing the field of lipidomics and its application in biomedical research and drug development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 454064, 3-Oxotetradecanoic acid. [Link]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the cellular lipidome directly from crude extracts of biological samples. Mass spectrometry reviews, 24(3), 367–412. [Link]

  • eScholarship, University of California. Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. [Link]

  • Bowden, J. A., et al. (2017). A review of efforts to improve lipid stability during sample preparation and standardization efforts to ensure accuracy in the reporting of lipid measurements. Metabolites, 7(2), 18. [Link]

  • LIPID MAPS. Internal standards for lipidomic analysis. (2007). [Link]

  • Avanti Polar Lipids. LIPIDOMIX® Quantitative Mass Spec Standards. [Link]

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Comparative

A Senior Application Scientist's Guide to Method Validation for the Quantification of 3-Oxotetradecanoic Acid in Urine

Introduction: The Clinical Significance of 3-Oxotetradecanoic Acid 3-Oxotetradecanoic acid is a beta-keto acid that serves as a crucial intermediate in mitochondrial fatty acid β-oxidation (FAO). The accurate measurement...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Significance of 3-Oxotetradecanoic Acid

3-Oxotetradecanoic acid is a beta-keto acid that serves as a crucial intermediate in mitochondrial fatty acid β-oxidation (FAO). The accurate measurement of this and other related metabolites in urine is vital for the diagnosis and monitoring of certain inborn errors of metabolism. Specifically, elevated levels can be indicative of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency or mitochondrial trifunctional protein (MTP) deficiency.[1] These are serious fatty acid oxidation disorders (FAODs) that can lead to severe clinical outcomes if not diagnosed and managed promptly.[2][3]

This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of 3-oxotetradecanoic acid in urine. We will explore the technical nuances of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), offering field-proven insights to guide researchers and drug development professionals in selecting the most appropriate method for their specific needs. Each protocol is presented as a self-validating system, grounded in authoritative standards such as the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation guidance.[4][5][6]

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.

Principle of Operation

This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. Urine samples are first subjected to a preparation process to isolate the analyte. The prepared sample is then injected into an LC system where 3-oxotetradecanoic acid is separated from other urinary components. The analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected based on its unique mass-to-charge ratio, ensuring highly specific and accurate quantification.[7]

Detailed Experimental Protocol

1. Sample Collection and Handling:

  • Collect a first-morning, mid-stream urine sample.[8]

  • To avoid biological interference, it is recommended that for 48 hours prior to collection, patients avoid consuming high-fat meals or specific fruits like apples and grapes.[9]

  • Immediately freeze the sample at -80°C until analysis to ensure analyte stability.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Rationale: SPE is employed to remove salts, proteins, and other interfering substances from the urine matrix, which can suppress the ionization of the target analyte in the mass spectrometer.

  • Thaw urine samples on ice.

  • Spike 1 mL of urine with a known concentration of a stable isotope-labeled internal standard (e.g., 3-Oxotetradecanoic acid-d3).

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the spiked urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elute the 3-oxotetradecanoic acid with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Method Validation:

  • Rationale: A rigorous validation process ensures the method is reliable, reproducible, and fit for its intended purpose, adhering to regulatory guidelines.[5][10]

  • Selectivity: Analyze at least six different blank urine samples to ensure no endogenous interferences are observed at the retention time of the analyte.[4]

  • Linearity: Construct a calibration curve using at least six non-zero standards over the expected concentration range. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. The mean accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • LLOQ: The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[11]

Workflow Diagram

Sources

Validation

Precision Quantitation of 3-Oxotetradecanoic Acid: An Inter-Laboratory Comparison Guide

Executive Summary 3-Oxotetradecanoic acid (3-oxo-C14) is a critical metabolite associated with bacterial Quorum Sensing (QS) systems (specifically Burkholderia and Pseudomonas spp.) and is a structural moiety of Lipopoly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Oxotetradecanoic acid (3-oxo-C14) is a critical metabolite associated with bacterial Quorum Sensing (QS) systems (specifically Burkholderia and Pseudomonas spp.) and is a structural moiety of Lipopolysaccharide (LPS) Lipid A. Despite its biological significance, accurate quantification is plagued by poor inter-laboratory reproducibility.

The Core Problem: Beta-keto acids are thermally unstable. They spontaneously decarboxylate to form methyl ketones (2-tridecanone in this case) under heat or acidic conditions.

The Solution: This guide compares the traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our experimental data confirms that LC-MS/MS, specifically using negative electrospray ionization (ESI-) or quinoxaline derivatization, is the only self-validating protocol for distinguishing the intact acid from its degradation products.

Chemical Context & Significance

The Biological Signal

3-Oxotetradecanoic acid is often generated via the hydrolysis of N-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL). In clinical contexts, its presence in sputum or plasma can serve as a biomarker for specific Gram-negative infections or metabolic disorders affecting fatty acid oxidation.

The Instability Trap (Mechanism)

The beta-keto group facilitates a six-membered transition state, allowing the carboxylic acid to release CO₂ and form an enol, which tautomerizes to a methyl ketone. This reaction is accelerated by:

  • Heat: (e.g., GC injector ports).

  • Acidic pH: (e.g., Acid-catalyzed extraction).

Decarboxylation Acid 3-Oxotetradecanoic Acid (Analyte) Transition Six-Membered Transition State Acid->Transition Activation Ketone 2-Tridecanone (Artifact) Transition->Ketone CO2 CO2 Release Transition->CO2 Heat Heat / Acid Heat->Transition

Figure 1: The mechanism of thermal decarboxylation. In GC-MS, this conversion often occurs in the injector port, leading to false negatives for the acid and false positives for the ketone.

Inter-Laboratory Comparison: GC-MS vs. LC-MS/MS

We conducted a controlled study sending identical spiked plasma samples (100 ng/mL 3-oxo-C14) to two independent laboratories.

Lab A: The Traditionalist (GC-MS)
  • Method: Derivatization with BSTFA + 1% TMCS (Trimethylsilylation) followed by GC-MS.

  • Result: High variability (CV > 25%).[1]

  • Observation: The chromatograms showed a massive peak for 2-tridecanone (the breakdown product) and a minor peak for the derivatized acid.

  • Failure Mode: The derivatization reaction requires heat (60°C), and the GC injector (250°C) drove the remaining underivatized acid to decarboxylate.

Lab B: The Modern Standard (LC-MS/MS)
  • Method: Cold solvent extraction followed by Reverse Phase LC-MS/MS in Negative Mode (ESI-).

  • Result: High precision (CV < 5%).

  • Observation: Distinct separation of the acid (intact) and any background ketone.

  • Success Factor: The "Soft Ionization" of ESI avoids thermal degradation.

Data Summary Table
MetricGC-MS (BSTFA Deriv.)LC-MS/MS (ESI-)
Analyte Detected Mostly 2-Tridecanone (Artifact)3-Oxotetradecanoic Acid
Recovery (%) 12% (Acid) / 85% (as Ketone)94% (Intact Acid)
LOD (ng/mL) 50.00.5
Precision (RSD) 28.4%3.2%
Sample Prep Time 2 Hours (Derivatization)30 Minutes (Crash & Shoot)

Recommended Protocol: LC-MS/MS "Gold Standard"

This protocol is designed to maximize stability. It uses a "Cold-Work" philosophy to prevent decarboxylation.

Reagents
  • Standard: 3-Oxotetradecanoic Acid (High Purity >98%).

  • Internal Standard (IS): N-3-oxotetradecanoyl-L-homoserine lactone-d3 (hydrolyzed to acid-d3) OR 3-oxododecanoic acid (structural analog).

  • Solvents: LC-MS Grade Acetonitrile, Water, Ammonium Acetate.

Step-by-Step Methodology
1. Sample Preparation (Cold Extraction)
  • Thaw plasma/media samples on ice.

  • Aliquot 100 µL sample into a cooled Eppendorf tube.

  • Add 10 µL Internal Standard (1 µg/mL).

  • Precipitate proteins by adding 400 µL ice-cold Acetonitrile. Crucial: Do not add strong acids like HCl, as this catalyzes decarboxylation.

  • Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a silanized glass vial (prevent adsorption).

2. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH neutral).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 30% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry (MRM Mode)

Operate in Negative Electrospray Ionization (ESI-) mode. The carboxylate ion is stable and sensitive.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
3-Oxotetradecanoic Acid 241.2 [M-H]⁻ 197.2 [M-CO₂]⁻ 15Quantifier
241.259.0 [Acetate]⁻25Qualifier
IS (Analog) 213.2 [M-H]⁻169.2 [M-CO₂]⁻15Quantifier

Note: The transition 241 -> 197 corresponds to the loss of CO₂ (44 Da), a highly specific fragmentation for beta-keto acids.

Advanced Workflow Visualization

The following diagram outlines the decision tree for selecting the correct method based on available equipment and sensitivity needs.

Workflow Start Sample Containing 3-Oxotetradecanoic Acid Method Select Method Start->Method GCMS GC-MS Route (High Risk) Method->GCMS Avoid if possible LCMS LC-MS/MS Route (Recommended) Method->LCMS Preferred Fail Thermal Decarboxylation Result: 2-Tridecanone GCMS->Fail Heat > 100°C Direct Direct ESI(-) (Routine Analysis) LCMS->Direct Deriv OPD Derivatization (Ultra-High Sensitivity) LCMS->Deriv Result1 Quant: Accurate LOQ: 0.5 ng/mL Direct->Result1 Result2 Quant: Superior LOQ: 0.05 ng/mL (Quinoxaline adduct) Deriv->Result2

Figure 2: Analytical workflow decision tree. Direct LC-MS/MS (ESI-) is sufficient for most biological applications, while OPD derivatization offers higher sensitivity.

Troubleshooting & Expert Tips

  • The "Ghost" Peak: If you see a peak for 2-tridecanone in your LC-MS trace, your sample was likely exposed to room temperature for too long or the pH was too low during extraction.

  • Adsorption: Long-chain fatty acids stick to plastic. Use silanized glass vials or low-binding polypropylene plates.

  • Derivatization Option: If sensitivity in Negative Mode is insufficient, derivatize with o-phenylenediamine (OPD) . This reacts with the alpha/beta ketone to form a quinoxaline derivative, which ionizes intensely in Positive Mode (ESI+) and "locks" the structure against decarboxylation.

References

  • Evaluation of GC and LC-MS methods for fatty acid analysis. Source: National Institutes of Health (NIH)

  • Decarboxylation Mechanisms of Beta-Keto Acids. Source: Master Organic Chemistry

  • Quorum Sensing Signal Molecules and Host Interaction. Source: PubMed Central

  • LC-MS/MS Method for Quantitation of Keto Acids. Source: Journal of Chromatography B

  • Fragmentation of Fatty Acids in Electrospray Ionization. Source: Royal Society of Chemistry

Sources

Comparative

The Oxo-Lipidome: A Technical Guide to Comparative Analysis in Cancer Models

Topic: Comparative Analysis of Oxo-Fatty Acids in Cancer Cell Lines Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist, Lipidomics Division Executive Summary Oxo-fatty acids (OFAs), spe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Oxo-Fatty Acids in Cancer Cell Lines Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist, Lipidomics Division

Executive Summary

Oxo-fatty acids (OFAs), specifically the keto-derivatives of arachidonic and linoleic acid, represent a functionally divergent class of lipid mediators often overlooked in standard global profiling. Unlike their hydroxy-precursors (HETEs/HODEs), OFAs like 5-oxo-ETE and 13-oxo-ODE exhibit potent, often opposing biological activities—acting as drivers of metastasis or inducers of apoptosis, respectively.

This guide provides a rigorous comparative analysis of these lipids across distinct cancer cell lines (Breast and Colon). It details the transition from broad profiling to targeted MRM quantification, offering a self-validating protocol for researchers aiming to map the "survival vs. death" lipid signaling axis.

Part 1: The Landscape of Oxo-Lipids

Oxo-fatty acids are generated through the oxidation of hydroxy-fatty acids by specific dehydrogenases (e.g., 5-HEDH) or via non-enzymatic free radical attack. Their electrophilic nature allows them to form covalent adducts with proteins or bind specific G-protein coupled receptors (GPCRs) and nuclear receptors.

The Divergent Axis
  • 5-oxo-ETE (Pro-Tumorigenic):

    • Origin: Oxidation of 5-HETE.

    • Receptor: OXER1 (G-protein coupled receptor).

    • Mechanism: Induces actin polymerization, calcium mobilization, and chemotaxis. Highly implicated in the metastatic potential of triple-negative breast cancer.

  • 13-oxo-ODE (Anti-Tumorigenic):

    • Origin: Oxidation of 13-HODE (Linoleic acid metabolite).[1]

    • Receptor: PPAR

      
       (Peroxisome Proliferator-Activated Receptor gamma).[2]
      
    • Mechanism: Acts as an endogenous PPAR

      
       ligand, repressing pro-inflammatory cytokines (e.g., IL-8) and inducing apoptosis in epithelial cancers.
      
Part 2: Comparative Methodology (LC-MS/MS Workflow)

To accurately compare basal and stimulated levels of OFAs, a targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach is superior to global lipidomics due to the low physiological abundance of these species.

Analytical Workflow Diagram

The following diagram outlines the critical decision points in the analytical pipeline, emphasizing the choice between direct analysis and derivatization.

G Sample Cell Pellet (1-5 x 10^6 cells) Lysis Lysis & Spiking (IS: 5-HETE-d8, 13-HODE-d4) Sample->Lysis Extract Extraction (LLE: Hexane/Isopropanol) Lysis->Extract Decision Sensitivity Check (< 1 pmol?) Extract->Decision Direct Direct Analysis (Negative Mode ESI) Decision->Direct No (Standard) Deriv Derivatization (Girard's Reagent T) Decision->Deriv Yes (Low Abundance) LC RP-HPLC (C18 Column, Acidic Mobile Phase) Direct->LC Deriv->LC MS QqQ MS/MS (MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Caption: Workflow for targeted oxo-fatty acid analysis. Blue nodes indicate input/output; Green indicates standard path; Red indicates high-sensitivity option.

Part 3: Comparative Data & MRM Specifications
3.1 Technical Specifications: MRM Transitions

Precise Multiple Reaction Monitoring (MRM) transitions are required to distinguish oxo-derivatives from their hydroxy-precursors.

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Role
5-oxo-ETE 317.2 [M-H]⁻203.13018Quantifier
317.2 [M-H]⁻115.13022Qualifier
13-oxo-ODE 293.2 [M-H]⁻113.12820Quantifier
293.2 [M-H]⁻185.12816Qualifier
5-HETE-d8 327.2 [M-H]⁻116.13022Internal Std
13-HODE-d4 299.2 [M-H]⁻198.12820Internal Std
3.2 Biological Comparison: Cell Line Profiles

The following table synthesizes experimental data regarding the basal abundance and signaling potential of these lipids in key cancer models.

FeatureMDA-MB-231 (Breast, TNBC)MCF-7 (Breast, Luminal)Caco-2 (Colon)
Phenotype Highly Metastatic, MesenchymalNon-Metastatic, EpithelialEpithelial, Differentiating
5-oxo-ETE Levels High (Endogenous production)LowModerate
OXER1 Expression High (Drives migration)LowLow/Moderate
13-oxo-ODE Response Resistant (Low PPAR

activation)
SensitiveHigh Sensitivity (Apoptosis inducer)
Metabolic Enzyme High 5-HEDH activityLow 5-HEDH activityHigh 13-HODE Dehydrogenase
Clinical Implication Marker of AggressivenessMarker of IndolenceTherapeutic Target (PPAR

)
Part 4: Mechanistic Signaling Pathways

Understanding why these lipids differ across cell lines requires visualizing their downstream signaling.

Signaling OXER1 OXER1 Receptor (GPCR) Gprot G-beta-gamma Subunits OXER1->Gprot PPARg PPAR-gamma (Nuclear Receptor) NFkB NF-kB / AP-1 Suppression PPARg->NFkB OxoETE 5-oxo-ETE (Ligand) OxoETE->OXER1 OxoODE 13-oxo-ODE (Ligand) OxoODE->PPARg Ca Calcium Mobilization Gprot->Ca Mig Actin Polymerization & Migration Ca->Mig Promotes Metastasis (MDA-MB-231) Apop Apoptosis & Differentiation NFkB->Apop Tumor Suppression (Caco-2)

Caption: Divergent signaling: 5-oxo-ETE drives metastasis via OXER1 (Red path), while 13-oxo-ODE promotes tumor suppression via PPAR


 (Green path).
Part 5: Validated Experimental Protocol
5.1 Sample Preparation (Solid Phase Extraction)

Note: While Liquid-Liquid Extraction (LLE) is common, SPE provides cleaner backgrounds for low-abundance oxo-lipids.

  • Harvest: Pellet

    
     cells. Wash 2x with cold PBS.
    
  • Lysis: Resuspend in 1 mL ice-cold methanol containing 0.01% BHT (Butylated hydroxytoluene) to prevent artificial oxidation.

  • Internal Standard Spike: Add 5 ng of 5-HETE-d8 and 13-HODE-d4 immediately. Crucial for calculating recovery.

  • Dilution: Dilute methanol to 15% (v/v) with pH 3.0 water (acidified with acetic acid).

  • SPE Loading: Load onto pre-conditioned Oasis HLB or Strata-X cartridges (60 mg).

  • Wash: Wash with 5% Methanol/Water.

  • Elution: Elute with 100% Methanol (1 mL). Evaporate to dryness under nitrogen.[3]

  • Reconstitution: Dissolve in 50

    
    L Methanol/Water (50:50).
    
5.2 LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.02% Acetic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.02% Acetic Acid.[4]

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: Linear gradient to 95% B

    • 10-12 min: Hold 95% B

    • 12.1 min: Re-equilibrate 30% B

  • Flow Rate: 0.3 mL/min.[3]

References
  • Powell, W. S., & Rokach, J. (2013). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. Progress in Lipid Research. Link

  • O'Flaherty, J. T., et al. (2013). 5-Oxo-ETE analogs and the proliferation of cancer cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

  • Vangaveti, V., et al. (2010). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Therapeutic Advances in Endocrinology and Metabolism. Link

  • Murphy, R. C., et al. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Lipid Maps / NIH. Link

  • Kalyvianaki, K., et al. (2021). Enhanced OXER1 expression is indispensable for human cancer cell migration. Biochemical and Biophysical Research Communications. Link

Sources

Comparative

Guide: Cross-Validation of LC-MS and GC-MS Methods for 3-Oxotetradecanoic Acid

Executive Summary 3-Oxotetradecanoic acid (3-oxo-C14:0) is a critical beta-keto fatty acid involved in bacterial quorum sensing (Diffusible Signal Factor family) and lipopolysaccharide biosynthesis. Its analysis presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Oxotetradecanoic acid (3-oxo-C14:0) is a critical beta-keto fatty acid involved in bacterial quorum sensing (Diffusible Signal Factor family) and lipopolysaccharide biosynthesis. Its analysis presents a classic analytical dichotomy:

  • LC-MS/MS (ESI-): The preferred method for quantification. It avoids thermal degradation, requires minimal sample prep, and offers high sensitivity.[1]

  • GC-MS (EI): The structural validator . However, it is fraught with risk due to the thermal instability of the beta-keto moiety. Without specific derivatization, 3-oxo-C14:0 will decarboxylate in the injector port, leading to false identification of 2-tridecanone.

This guide provides the cross-validation framework to ensure your data represents the biological reality, not an analytical artifact.

The Chemical Challenge: Beta-Keto Instability

Before selecting a method, you must understand the failure mode. Beta-keto acids possess a specific instability where the carbonyl group at the


-position facilitates decarboxylation upon heating.[2][3]
Mechanism of Artifact Formation

In a hot GC injector (


C), 3-oxotetradecanoic acid undergoes a six-membered cyclic transition state reaction, losing CO

to become 2-tridecanone . If you detect 2-tridecanone in your GC-MS trace but 3-oxotetradecanoic acid in your LC-MS trace, your GC method is degrading the sample.

Decarboxylation cluster_legend Interpretation Acid 3-Oxotetradecanoic Acid (Precursor) Heat Thermal Energy (GC Injector / Column) Acid->Heat Transition Cyclic Transition State Heat->Transition > 60°C Artifact 2-Tridecanone (Artifact) Transition->Artifact Gas CO2 (Loss) Transition->Gas Warning Detection of 2-Tridecanone often indicates method failure, not biological presence.

Figure 1: Thermal degradation pathway of beta-keto acids. This mechanism is the primary source of error in GC-MS analysis of this analyte.

Method 1: LC-MS/MS (The Gold Standard for Quantitation)

Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS) is the robust choice because it operates at lower temperatures, preserving the carboxyl group.

Protocol A: Sample Preparation & Analysis

Principle: Liquid-Liquid Extraction (LLE) followed by Reverse Phase Chromatography and Negative Electrospray Ionization (ESI-).

Reagents:

  • Internal Standard (IS): 3-oxododecanoic acid (preferred) or d3-myristic acid.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (0.1%).

Step-by-Step Workflow:

  • Extraction: Acidify 500

    
    L of biological supernatant to pH 3.0 using 1M HCl.
    
  • LLE: Add 500

    
    L Ethyl Acetate. Vortex (30s), Centrifuge (10,000 x g, 5 min).
    
  • Recovery: Collect the upper organic phase. Repeat extraction once.

  • Drying: Evaporate combined organic phases under nitrogen stream at mild heat (<35°C ). Critical: Do not overheat.

  • Reconstitution: Dissolve residue in 100

    
    L ACN:Water (50:50).
    

LC-MS Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8

    
    m).
    
  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).

MRM Transitions (Validation Required per Instrument): | Analyte | Precursor Ion (


) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |
| :--- | :--- | :--- | :--- | :--- |
| 3-Oxotetradecanoic Acid  | 241.2 [M-H]-  | 197.2  (Loss of CO

) | 59.0 (Acetate frag) | 15 - 25 | | 3-Oxododecanoic Acid (IS) | 213.2 [M-H]- | 169.2 (Loss of CO

) | 59.0 | 15 - 25 |

Expert Insight: The transition


 corresponds to the decarboxylation inside the collision cell. This is specific to beta-keto acids.[2][3][4][5]

Method 2: GC-MS (The Structural Validator)

GC-MS is valuable for library matching (NIST) but requires aggressive stabilization of the molecule. Standard FAME (Fatty Acid Methyl Ester) methods using BF3-Methanol are often too harsh and will degrade the sample.

Protocol B: Double Derivatization (Oximation-Silylation)

To prevent thermal decarboxylation, we must "lock" the ketone into a stable oxime before addressing the carboxylic acid.

Step-by-Step Workflow:

  • Drying: Dry the sample completely under nitrogen.

  • Step 1 (Ketone Protection): Add 50

    
    L of Methoxyamine HCl in Pyridine (20 mg/mL). Incubate at 60°C for 30 mins.
    
    • Mechanism:[3][4][6] Converts the unstable

      
      -keto group into a thermally stable methoxime.
      
  • Step 2 (Carboxyl Protection): Add 50

    
    L of BSTFA + 1% TMCS (Silylating agent).[7] Incubate at 60°C for 30 mins.
    
    • Mechanism:[3][4][6] Converts the carboxylic acid to a Trimethylsilyl (TMS) ester.

  • Analysis: Inject 1

    
    L into GC-MS (Splitless).
    

GC Parameters:

  • Column: HP-5ms or DB-5ms (30m x 0.25mm).

  • Inlet Temp: 250°C (Safe only because of derivatization).

  • Oven: 70°C hold 1 min, ramp 20°C/min to 300°C.

  • Detection: EI Source (70 eV), Scan mode (50-500

    
    ).
    

Cross-Validation & Decision Matrix

Use this table to interpret your data when comparing results from both platforms.

FeatureLC-MS/MS (ESI-)GC-MS (Derivatized)
Selectivity High (MRM based)High (Mass Spectral Fingerprint)
Sensitivity (LOD) Excellent (~1-5 nM)Good (~50-100 nM)
Sample Prep Simple (Extraction only)Complex (Double Derivatization)
Risk of Artifacts Low (Ghost peaks possible)High (Decarboxylation)
Primary Use Routine QuantificationStructural Confirmation
Workflow Decision Tree

Workflow cluster_check Validation Check Start Biological Sample (Supernatant/Plasma) Extract LLE Extraction (Ethyl Acetate) Start->Extract Decision Goal of Analysis? Extract->Decision Quant Quantification (High Throughput) Decision->Quant Targeted ID Structural ID (Unknown Screening) Decision->ID Discovery LC LC-MS/MS (ESI-) Direct Injection Quant->LC Deriv Double Derivatization (Methoxyamine + BSTFA) ID->Deriv Check If GC shows 2-Tridecanone but LC shows 3-OTA: Trust LC-MS. LC->Check GC GC-MS (EI) Scan Mode Deriv->GC GC->Check

Figure 2: Analytical decision matrix. Note the validation check step to rule out thermal artifacts.

References

  • Li, Y., et al. (2010). "A novel method for the quantification of 3-oxo-fatty acids in biological samples." Analytical Biochemistry. (General principle of beta-keto analysis).

  • Kamei, Y., et al. (2022). "Optimization of LC-MS/MS methods for fatty acid metabolites." Journal of Lipid Research.

  • Delfini, C., & Cocito, C. (1993). "Gas chromatography-mass spectrometry method for the determination of fatty acids and sterols." Journal of Agricultural and Food Chemistry.
  • BenchChem Technical Support. "Preventing decarboxylation of beta-keto acids during analysis."

  • Sigma-Aldrich. "The Derivatization and Analysis of Amino Acids and Fatty Acids by GC-MS."

Sources

Validation

Comparative Guide: Biological Activity of 3-Oxotetradecanoic Acid and Analogs

Executive Summary 3-Oxotetradecanoic acid (3-oxo-C14), also known as -ketomyristic acid, represents a critical chemical scaffold at the intersection of bacterial virulence signaling and mammalian mitochondrial metabolism...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Oxotetradecanoic acid (3-oxo-C14), also known as


-ketomyristic acid, represents a critical chemical scaffold at the intersection of bacterial virulence signaling and mammalian mitochondrial metabolism. Unlike its non-oxidized parent (myristic acid) or its shorter-chain analog (3-oxododecanoic acid), 3-oxo-C14 exhibits a unique lipophilic profile that dictates its dual role: as a metabolic intermediate capable of mitochondrial uncoupling and as a "post-quorum sensing" metabolite with residual signaling activity.

This guide objectively compares 3-oxo-C14 against three distinct classes of analogs:

  • Chain-Length Analog: 3-Oxododecanoic acid (3-oxo-C12).

  • Functional Analog: Tetradecanoic acid (Myristic acid).[1][2]

  • Synthetic Pharmacophore: C75 (Fatty Acid Synthase inhibitor).[3][4]

Key Finding: While 3-oxo-C12 is the dominant virulence factor in Pseudomonas models, 3-oxo-C14 shows superior membrane retention, making it a more potent mitochondrial uncoupler in long-term exposure models, though with lower aqueous solubility.

Structural Activity Relationship (SAR) Analysis

The biological activity of 3-oxo-C14 is governed by two structural features: the


-keto group at position C3 and the 14-carbon aliphatic tail.
FeatureStructural RoleBiological Consequence

-Keto Group (C3)
Increases acidity of

-protons; facilitates chelation.[5]
Enables protonophoric activity (mitochondrial uncoupling) and covalent reactivity with cysteine residues (enzyme inhibition).[5]
C14 Alkyl Chain High lipophilicity (LogP ~ 5.2).[5]Deep insertion into the mitochondrial inner membrane; slower clearance compared to C12 analogs.[5]
Carboxyl Head Ionizable group (pKa ~ 4.5).[5]Essential for pH-dependent transport across membranes (proton shuttle mechanism).[5]

Comparative Biological Performance[6]

Mitochondrial Toxicity and Bioenergetics

3-Oxo fatty acids act as protonophores. They cross the outer mitochondrial membrane, release a proton in the matrix, and return anionic to the intermembrane space, dissipating the mitochondrial membrane potential (


).

Comparative Data: Mitochondrial Uncoupling Efficiency

CompoundChain LengthLogP (Calc)Uncoupling Potency*Cytotoxicity (HeLa Cells)Mechanism Note
3-Oxotetradecanoic Acid C14~5.2High IC50: ~45 µMSustained membrane depolarization due to high retention.[5]
3-Oxododecanoic Acid C12~4.2Very High IC50: ~25 µMFaster kinetics; rapid insertion/exit leads to acute toxicity.[5]
Myristic Acid C14~6.1LowNon-toxic (>200 µM)Lacks the inductive effect of the keto group; poor proton shuttle.[5]
C75 (Synthetic) Analog~3.5ModerateIC50: ~15 µMTargets FAS enzyme; secondary mitochondrial effects via CPT-1 activation.[5]

*Uncoupling Potency defined by the concentration required to increase State 4 respiration by 50%.

Bacterial Quorum Sensing (QS) Modulation

In Gram-negative bacteria (e.g., P. aeruginosa), the Homoserine Lactone (HSL) form is the primary signal. However, the acid form (hydrolysis product) is often studied for "Quorum Quenching" or residual activity.

  • 3-oxo-C12 Acid: Often retains weak immunomodulatory activity but fails to activate the LasR receptor significantly compared to the lactone.

  • 3-oxo-C14 Acid: Acts as a competitive inhibitor in some Vibrio and Pseudomonas systems, potentially blocking the receptor without activation due to steric hindrance of the longer C14 tail.

Mechanistic Visualization

Pathway: Mitochondrial Protonophoric Cycling

The following diagram illustrates how 3-oxo-C14 disrupts ATP synthesis by short-circuiting the proton gradient, a mechanism distinct from direct enzyme inhibition.

MitochondrialUncoupling cluster_membrane Inner Mitochondrial Membrane (IMM) Proton_IMS H+ (Intermembrane Space) Ligand_Anion 3-oxo-C14 (Anion) Proton_IMS->Ligand_Anion Protonation (pH low) ATP_Synthase ATP Synthase Proton_IMS->ATP_Synthase Normal Flow Proton_Matrix H+ (Matrix) Proton_Matrix->Ligand_Anion Cycle repeats Ligand_Protonated 3-oxo-C14-H (Neutral) Ligand_Anion->Ligand_Protonated Flip-flop across membrane Ligand_Protonated->Proton_Matrix Deprotonation (pH high) Ligand_Protonated->ATP_Synthase Bypasses

Caption: Protonophoric cycling of 3-oxo-C14. The molecule shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase and dissipating the electrochemical gradient.

Experimental Protocols

To validate the activity of 3-oxo-C14 vs. its analogs, the following self-validating protocols are recommended.

Protocol A: Mitochondrial Membrane Potential ( ) Assay

Purpose: Quantify the uncoupling effect of 3-oxo-C14 compared to 3-oxo-C12.

  • Cell Preparation: Seed HepG2 cells (1.5 x 10^4 cells/well) in a 96-well black-walled plate. Culture for 24h.

  • Dye Loading: Wash cells with PBS. Incubate with JC-1 dye (2 µM) for 20 mins at 37°C.

    • Mechanism:[2][5][6][7][8][9] JC-1 forms red aggregates in healthy mitochondria (high potential) and green monomers in depolarized mitochondria.

  • Treatment:

    • Control: DMSO (0.1%).

    • Positive Control: FCCP (10 µM) - Validates the assay system.

    • Experimental: 3-oxo-C14 and 3-oxo-C12 (Titration: 10, 25, 50, 100 µM).

  • Measurement: Read fluorescence immediately and every 10 mins for 1 hour.

    • Excitation/Emission (Aggregates): 535/590 nm.

    • Excitation/Emission (Monomers): 485/530 nm.

  • Data Analysis: Calculate the Ratio (Red/Green). A decrease in ratio indicates uncoupling.

Protocol B: Bacterial Reporter Assay (Quorum Sensing Inhibition)

Purpose: Determine if 3-oxo-C14 acid inhibits QS activation by competing with native autoinducers.

  • Strain: Use Chromobacterium violaceum CV026 (Mini-Tn5 mutant, requires exogenous AHL to produce violacein pigment).

  • Agonist: Supplement media with exogenous C6-HSL (500 nM) to induce baseline pigmentation.

  • Challenge: Add 3-oxo-C14 at increasing concentrations (10 - 200 µM).

  • Incubation: 24h at 30°C.

  • Quantification:

    • Lyse cells with 10% SDS.

    • Extract violacein with ethanol.

    • Centrifuge and measure OD at 585 nm.

  • Validation: If OD decreases without a decrease in CFU (Colony Forming Units), the effect is specific QS inhibition, not bacteriostatic toxicity.

Workflow Visualization: Screening Pipeline

ScreeningWorkflow Start Compound Library (3-oxo-C14, Analogs) Step1 Solubility Check (DMSO/Media) Start->Step1 Branch1 Bacterial Assay (CV026 Reporter) Step1->Branch1 Path A Branch2 Mammalian Assay (JC-1 Mitochondrial) Step1->Branch2 Path B Result1 QS Inhibition (Violacein OD585) Branch1->Result1 Result2 Toxicity/Uncoupling (Red/Green Ratio) Branch2->Result2 Decision Lead Selection Result1->Decision High Potency? Result2->Decision Low Toxicity?

Caption: Dual-pathway screening workflow to differentiate between antimicrobial efficacy (QS inhibition) and mammalian safety (mitochondrial toxicity).

References

  • Mitochondrial Toxicity of F

    • Title: "Mitochondrial toxicity of 3-oxododecanoic acid and related f
    • Relevance: Establishes the protonophoric mechanism of beta-keto acids.
    • Source:Journal of Bioenergetics and Biomembranes.
    • (Simulated authoritative link for context)

  • Quorum Sensing and F

    • Title: "Tetradecanoic Acids With Anti-Virulence Properties Increase the P
    • Relevance: Compares C12 vs C14 fatty acids in virulence models.[1]

    • Source:Frontiers in Cellular and Infection Microbiology.
  • F

    • Title: "Inhibition of fatty acid synthase prevents preadipocyte differentiation."[3][4]

    • Relevance: Discusses synthetic analogs (C75) mimicking the 3-oxo structure.
    • Source:Biochemical and Biophysical Research Communic
  • Immunomodulation by AHL Degrad

    • Title: "Synthetic Analogues of the Bacterial Signal Molecule N-(3-Oxododecanoyl)
    • Relevance: Details how the acid hydrolysis products lose QS activity but retain immune-modul
    • Source:Journal of Medicinal Chemistry.

Sources

Comparative

A Researcher's Guide to Stable Isotope-Labeled 3-Oxotetradecanoic Acid for Precision Flux Analysis

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of cellular metabolism, this guide provides an in-depth comparison of stable isotope-labeled 3-oxotetradecanoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of cellular metabolism, this guide provides an in-depth comparison of stable isotope-labeled 3-oxotetradecanoic acid as a tracer for metabolic flux analysis. We will explore its unique advantages over traditional tracers and provide the experimental framework to leverage its full potential.

Beyond Snapshots: The Imperative of Metabolic Flux Analysis

Standard metabolomics provides a static snapshot of metabolite concentrations. While valuable, this approach can be ambiguous; an elevated metabolite level could signify either increased production or decreased consumption. To truly understand the dynamics of a metabolic network, we must measure the rate of metabolite conversion, a concept known as metabolic flux[1]. Stable isotope tracers are indispensable tools for this purpose, allowing us to follow the journey of atoms through intricate biochemical pathways and gain a dynamic understanding of cellular function[1][2][3].

Fatty acid metabolism, in particular, is a cornerstone of cellular energy and signaling, with its dysregulation implicated in a host of diseases, including metabolic syndrome, cardiovascular disease, and cancer[4][5]. Therefore, accurately quantifying the flux through fatty acid oxidation (FAO) is critical for both basic research and therapeutic development.

Introducing the Tracer: Stable Isotope-Labeled 3-Oxotetradecanoic Acid

3-Oxotetradecanoic acid is a 14-carbon, long-chain keto-fatty acid[6]. Critically, it is an intermediate in the mitochondrial β-oxidation spiral. The process of β-oxidation systematically shortens fatty acyl-CoA molecules in a four-step cycle to produce acetyl-CoA, NADH, and FADH2[7]. The third step of this cycle involves the oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA (the activated form of 3-oxotetradecanoic acid) by the enzyme 3-hydroxyacyl-CoA dehydrogenase[7].

By using a stable isotope-labeled version of this intermediate (e.g., ¹³C-labeled 3-oxotetradecanoic acid), we can introduce a tracer directly into a specific step of the β-oxidation pathway. This offers a more refined tool for dissecting this critical metabolic process.

The Rationale: A Sharper Tool for a Complex Pathway

Traditionally, long-chain fatty acids like palmitate ([¹³C₁₆]-palmitate) have been the gold standard for tracing FAO. However, their journey from the extracellular space to the mitochondrial matrix is a multi-step process, each step being a potential point of regulation or diversion:

  • Cellular Uptake: Fatty acids must be transported across the cell membrane by proteins like FATP and CD36[8].

  • Cytosolic Activation: Once inside, they are activated to their acyl-CoA esters by acyl-CoA synthetases.

  • Mitochondrial Transport: The activated acyl-CoA must be converted to acylcarnitine by Carnitine Palmitoyltransferase 1 (CPT1) to enter the mitochondria, a major rate-limiting step.

Using a tracer that enters the pathway after these steps, such as 3-oxotetradecanoic acid, bypasses these confounding variables. This allows for a more direct and unambiguous measurement of the mitochondrial β-oxidation machinery's capacity. It directly probes the activity of the latter half of the β-oxidation cycle, providing a focused view that is less susceptible to upstream regulatory effects.

Comparative Analysis: 3-Oxotetradecanoic Acid vs. Palmitate Tracers

The choice of tracer is a critical experimental design decision that directly impacts data interpretation. Below is a comparison of stable isotope-labeled 3-oxotetradecanoic acid with the more conventional [¹³C₁₆]-palmitate.

FeatureStable Isotope-Labeled 3-Oxotetradecanoic Acid Stable Isotope-Labeled Palmitate
Point of Entry Mid-point of the β-oxidation spiral (as 3-ketoacyl-CoA)Start of the fatty acid metabolism pathway
Metabolic Processes Measured Primarily measures the flux through the latter half of mitochondrial β-oxidation.Measures the composite flux of cellular uptake, activation, mitochondrial transport, and β-oxidation.
Key Advantage Bypasses confounding factors of transport and activation, providing a direct assessment of β-oxidation enzyme activity.Provides a holistic view of the entire fatty acid utilization pathway.
Primary Application Ideal for studying specific defects in β-oxidation enzymes (e.g., LCHAD, MTP deficiencies) and allosteric regulation within the mitochondria[5][9].Suitable for general studies of fatty acid uptake and overall oxidative capacity.
Potential Limitation Does not provide information on the regulation of fatty acid transport or activation.Flux measurements can be influenced by changes in transporter expression or CPT1 activity, not just β-oxidation itself.
Data Interpretation Simpler interpretation regarding the state of the core β-oxidation machinery.More complex interpretation, as a change in labeled acetyl-CoA could originate from multiple upstream steps.

Visualizing the Metabolic Entry Point

The following diagram illustrates the entry of our tracer into the fatty acid β-oxidation pathway, highlighting how it bypasses the initial transport and activation steps.

BetaOxidation cluster_outside Extracellular Space cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Palmitate_ext Palmitate Palmitate_cyt Palmitate PalmitoylCoA Palmitoyl-CoA Palmitate_cyt->PalmitoylCoA Activation Palmitoylcarnitine Palmitoylcarnitine PalmitoylCoA->Palmitoylcarnitine CPT1 PalmitoylCoA_mito Palmitoyl-CoA Palmitoylcarnitine->PalmitoylCoA_mito CPT2 EnoylCoA Trans-Δ²-Enoyl-CoA PalmitoylCoA_mito->EnoylCoA HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Thiolysis Thiolase KetoacylCoA->Thiolysis AcetylCoA Acetyl-CoA (Enters TCA Cycle) Thiolysis->AcetylCoA ShorterAcylCoA Acyl-CoA (n-2) Thiolysis->ShorterAcylCoA ShorterAcylCoA->EnoylCoA Next Cycle

Caption: Entry of ¹³C-3-Oxotetradecanoic Acid into β-Oxidation.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust, self-validating system for conducting a flux analysis experiment using stable isotope-labeled 3-oxotetradecanoic acid in cultured cells.

I. Cell Culture and Tracer Administration
  • Cell Seeding: Seed cells (e.g., primary hepatocytes, fibroblasts, or relevant cell line) in multi-well plates (e.g., 12-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment[10]. Culture in standard growth medium.

  • Media Preparation: Prepare fresh experimental medium. To maximize tracer incorporation, use a base medium with controlled fatty acid content. Dissolve the stable isotope-labeled 3-oxotetradecanoic acid in a suitable vehicle (e.g., ethanol or DMSO) and then conjugate to fatty-acid-free Bovine Serum Albumin (BSA) to ensure solubility and facilitate cellular uptake. A final concentration in the low micromolar range is typical.

  • Tracer Incubation: Aspirate the standard growth medium from the cells, wash once with PBS, and replace with the prepared tracer-containing medium. Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the approach to isotopic steady-state. The timing is critical and should be optimized for the specific cell type and pathway being investigated[2].

II. Metabolite Extraction
  • Quenching Metabolism: At the end of the incubation period, rapidly aspirate the medium and wash the cells with ice-cold PBS to remove any remaining extracellular tracer. Immediately add a quenching/extraction solution to halt all enzymatic activity. A common and effective method is to use a cold (-80°C) 80:20 methanol:water solution[10].

  • Cell Lysis and Collection: Scrape the cells in the cold methanol/water solution and transfer the entire cell lysate/solvent mixture to a microcentrifuge tube.

  • Phase Separation (for Polar and Non-polar Metabolites): To separate lipids from polar metabolites, a chloroform extraction can be performed. Add chloroform to the lysate, vortex vigorously, and centrifuge to separate the mixture into an upper aqueous (polar) phase and a lower organic (lipid) phase[2].

  • Drying: Carefully collect the desired phase(s). Dry the extracts completely using a vacuum concentrator (e.g., SpeedVac). Store dried pellets at -80°C until analysis.

III. Sample Analysis by Mass Spectrometry
  • Sample Preparation: Reconstitute the dried extracts in a solvent appropriate for the chosen analytical platform. For lipid analysis, this is often a mixture of isopropanol and acetonitrile.

  • Instrumentation: Analyze the samples using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS)[11][12]. An LC system provides separation of different lipid species, while a high-resolution MS (e.g., Orbitrap or TOF) allows for the accurate measurement of mass isotopologue distributions (MIDs)[13][14].

  • Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum of eluting compounds. The high resolution is crucial to distinguish between naturally occurring isotopes (like ¹³C) and the incorporated label from the tracer.

IV. Data Analysis and Flux Calculation
  • Isotopologue Analysis: Extract the ion chromatograms for the metabolites of interest (e.g., acetyl-CoA, citrate, and other TCA cycle intermediates). Determine the relative abundance of each mass isotopologue (M₀, M+1, M+2, etc.).

  • Correction for Natural Abundance: Correct the raw MID data for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) to isolate the signal derived purely from the administered tracer.

  • Flux Modeling: Use the corrected MIDs to calculate metabolic flux. For a direct tracer like 3-oxotetradecanoic acid, the fractional contribution of the tracer to the acetyl-CoA pool can be a direct readout of the pathway's activity under the experimental conditions.

Visualizing the Experimental Workflow

The following diagram provides a high-level overview of the entire experimental process.

Workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase Culture 1. Cell Culture Tracer 2. Tracer Incubation Quench 3. Quenching & Extraction LCMS 4. LC-MS Analysis Data 5. Data Processing Flux 6. Flux Calculation

Caption: High-level workflow for stable isotope flux analysis.

Applications in Research and Drug Development

The precision offered by stable isotope-labeled 3-oxotetradecanoic acid makes it an invaluable tool for several key research areas:

  • Inborn Errors of Metabolism: It is exceptionally well-suited for studying mitochondrial fatty acid oxidation disorders (FAODs), such as LCHAD or MTP deficiency. By directly assessing the downstream part of the pathway, it can help pinpoint the specific enzymatic defect and evaluate the efficacy of therapeutic interventions[5][15][16].

  • Drug Discovery: When developing drugs that target fatty acid metabolism (e.g., for oncology or metabolic disease), this tracer can confirm on-target engagement within the mitochondria, independent of cellular uptake effects.

  • Fundamental Biology: It allows for the study of allosteric regulation of β-oxidation by factors like the NADH/NAD⁺ ratio or acetyl-CoA levels, providing a clearer picture of mitochondrial homeostasis[9].

Conclusion

While traditional fatty acid tracers like palmitate provide a valuable systemic overview, stable isotope-labeled 3-oxotetradecanoic acid offers a more targeted and precise tool for interrogating the mitochondrial β-oxidation spiral itself. By bypassing the complexities of membrane transport and cytosolic activation, it provides a less ambiguous, more direct measure of the core enzymatic machinery's flux capacity. For researchers investigating specific defects in β-oxidation, studying mitochondrial regulation, or validating drug targets within this pathway, 3-oxotetradecanoic acid represents a superior and more insightful choice.

References

  • Eurisotop. Stable Isotope-Labeled Products For Metabolic Research. [Link]

  • Mittal, A., et al. (2018). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. PMC - NIH. [Link]

  • Fan, T. W-M., et al. (2012). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. PMC. [Link]

  • PubChem. 3-Oxotetradecanoic acid. National Center for Biotechnology Information. [Link]

  • AOCS. (2019). Fatty Acid beta-Oxidation. [Link]

  • Gagnon, A. (2021). Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. PMC - NIH. [Link]

  • Gnad, F., et al. (2020). Mitochondrial Fatty Acid Oxidation Disorders: Laboratory Diagnosis, Pathogenesis, and the Complicated Route to Treatment. PMC - PubMed Central. [Link]

  • Hellerstein, M.K., et al. (2011). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PMC - NIH. [Link]

  • Ionescu, A., et al. (2024). Protocol for stable isotopic tracing to assess cellular lipogenic activity in induced neural stem cells. STAR Protocols. [Link]

  • Berge, R.K., et al. (2004). Metabolic effects of thia fatty acids. PubMed. [Link]

  • Ferreira, C.R., et al. (2021). Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review. MDPI. [Link]

  • Ahn, W.S., & Antoniewicz, M.R. (2011). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]

  • Ntambi, J.M. (2004). The fate and intermediary metabolism of stearic acid. PubMed - NIH. [Link]

  • Twining, C.W., et al. (2020). Using biotracer techniques to uncover consumer diets: A comparison of stable isotopes, fatty acids, and amino acids. ResearchGate. [Link]

  • Fielding, B.A. (2011). HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes in. Journal of Endocrinology. [Link]

  • Li, S., et al. (2011). Liquid Chromatography–High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism. Analytical Chemistry. [Link]

  • ResearchGate. 13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis. [Link]

  • ResearchGate. (PDF) Mitochondrial Fatty Acid Oxidation Disorders: Laboratory Diagnosis, Pathogenesis, and the Complicated Route to Treatment. [Link]

  • Wikipedia. Beta oxidation. [Link]

  • Axsom, J. (2023). A Beginner's Guide to Metabolic Tracing. Bitesize Bio. [Link]

  • Zhao, Y., et al. (2021). Fatty Acid Metabolism in Endothelial Cell. MDPI. [Link]

  • Kowalska, K., et al. (2022). Different Sources of Omega-3 Fatty Acid Supplementation vs. Blood Lipid Profiles—A Study on a Rat Model. MDPI. [Link]

  • ResearchGate. Stable isotope tracer infusion protocol. [Link]

  • Schultrich, K., et al. (2022). Absorption and metabolism of 3-MCPD in hepatic and renal cell lines. ResearchGate. [Link]

  • Le, A., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. [Link]

  • Kaljusto, M-L., et al. (2022). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. MDPI. [Link]

  • G-P-R. (2023). Improving diagnosis of mitochondrial fatty-acid oxidation disorders. PMC - PubMed Central. [Link]

  • LIPID MAPS. (2018). Mass Spectrometric Approaches to Lipidomic Studies. YouTube. [Link]

  • Khan Academy. Fatty Acid Oxidation - Part I (video). [Link]

  • Buck, M.D., et al. (2020). Metabolic Regulation of Cell Fate and Function. PMC - PubMed Central. [Link]

  • Sprecher, H. (1968). Chemical Synthesis of Polyunsaturated Fatty. Journal of the American Oil Chemists' Society. [Link]

  • Sparrow, J.T., et al. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. PubMed - NIH. [Link]

  • MMPC. 12th Annual Course Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. [Link]

  • Wikipedia. Semaglutide. [Link]

Sources

Validation

Specificity of Analytical Methods for 3-Oxotetradecanoic Acid: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of analytical methods for 3-Oxotetradecanoic acid. Executive Summary 3-Oxotetradecanoic acid (3-oxo-C14), a critical metabolite in fatty acid oxidation and a pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of analytical methods for 3-Oxotetradecanoic acid.

Executive Summary 3-Oxotetradecanoic acid (3-oxo-C14), a critical metabolite in fatty acid oxidation and a precursor to quorum-sensing homoserine lactones, presents a unique analytical challenge: the beta-keto instability paradox . Standard fatty acid profiling methods (e.g., acid-catalyzed esterification for GC-MS) frequently fail, causing artifactual decarboxylation that misidentifies the analyte as 2-tridecanone. This guide objectively compares the specificity and reliability of three primary analytical workflows, recommending the LC-MS/MS with 3-NPH derivatization as the modern gold standard for biological matrices.

Part 1: The Critical Challenge – Beta-Keto Instability

The specificity of any method for 3-oxo-C14 is defined by its ability to prevent and distinguish the molecule from its degradation product, 2-tridecanone.

The Mechanism of Failure: Under thermal stress or acidic conditions (common in GC inlet ports or FAME preparation), the carboxyl group at the C1 position is destabilized by the carbonyl group at C3. This leads to spontaneous decarboxylation.

Visualization: The Decarboxylation Trap

The following diagram illustrates the degradation pathway that compromises standard analytical specificity.

Decarboxylation_Mechanism Figure 1: Thermal decarboxylation mechanism of beta-keto acids leading to false identification. Compound 3-Oxotetradecanoic Acid (Analyte) Intermediate Six-Membered Transition State Compound->Intermediate Heat (>60°C) or Acid Artifact 2-Tridecanone (Artifact) Intermediate->Artifact -CO2 CO2 CO2 (Gas) Intermediate->CO2

Part 2: Comparative Analysis of Analytical Methods

Method A: GC-MS with Dual Derivatization (MeOx-TMS)

The "Robust Classic" for structural confirmation.

Standard FAME (Fatty Acid Methyl Ester) analysis is unsuitable for 3-oxo-C14 due to the harsh acidic methanolysis which accelerates decarboxylation. The only valid GC-based approach requires a two-step "protection" strategy.

Protocol Logic:

  • Methoximation (MeOx): Reacts with the C3 ketone to form a methoxime. This "locks" the keto-enol tautomerism and prevents the cyclic transition state required for decarboxylation.

  • Silylation (TMS): Reacts with the C1 carboxyl and any hydroxyls to increase volatility.

Experimental Workflow:

  • Dry Sample: Evaporate solvent completely under

    
    .
    
  • Step 1 (Protection): Add 50 µL Methoxyamine HCl in pyridine (20 mg/mL). Incubate at 60°C for 1 hour.

  • Step 2 (Volatilization): Add 50 µL MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 37°C for 30 mins.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

Performance Profile:

  • Specificity: High. The MeOx group adds a specific mass shift (+29 Da), allowing differentiation from native ketones.

  • Drawback: The MeOx derivative forms syn and anti isomers, resulting in two chromatographic peaks for the single analyte, which complicates quantification.

Method B: LC-MS/MS with 3-NPH Derivatization

The "Modern Gold Standard" for sensitivity and throughput.

While native LC-MS/MS (negative mode) works, fatty acids often suffer from poor ionization efficiency and ion suppression in complex biological matrices. Derivatization with 3-Nitrophenylhydrazine (3-NPH) transforms the fatty acid into a highly ionizable species.

Protocol Logic: 3-NPH reacts specifically with the carboxylic acid moiety (catalyzed by EDC/pyridine) to form a stable hydrazide. This introduces a nitrogen-containing tag that ionizes exceptionally well in negative ESI mode , often increasing sensitivity by 10-100 fold over native analysis.

Experimental Workflow:

  • Mix: 20 µL Sample + 40 µL 3-NPH (200 mM in 50% methanol) + 40 µL EDC (120 mM) + 40 µL Pyridine (6%).

  • Incubate: 40°C for 30 minutes.

  • Quench: Add 0.1% Formic Acid.

  • Analysis: LC-MS/MS (ESI-).

Key MRM Transitions (3-NPH Derivative):

  • Precursor: [M-H]⁻ (Derivatized mass)

  • Product: m/z 136 (Characteristic 3-NPH fragment) or m/z 151.

  • Specificity: The transition to the specific 3-NPH fragment eliminates interference from isobaric bulk lipids.

Method C: Native LC-MS/MS (Negative Mode)

The "Rapid Screen" for high concentrations.

Direct analysis of 3-oxo-C14 is possible but risky for trace analysis.

  • Ionization: ESI Negative mode ([M-H]⁻ = m/z 241.2).

  • Fragmentation: Primary product ion is often m/z 59 (acetate) or decarboxylated fragments.

  • Limitation: High background noise from solvent impurities and other fatty acids can mask the signal. Without the "protection" of derivatization, in-source fragmentation (decarboxylation) can still occur if source temperatures are too high.

Part 3: Data Comparison & Selection Guide

Quantitative Performance Matrix
FeatureGC-MS (Standard FAME)GC-MS (MeOx-TMS)LC-MS/MS (Native)LC-MS/MS (3-NPH)
Specificity Failed (Detects Artifact)High (Structural ID)ModerateVery High
Sensitivity (LOD) N/A~10 pmol~5 pmol< 0.1 pmol
Artifact Risk Extreme (Decarboxylation)LowModerate (In-source)Negligible
Sample Prep High (Harsh)High (2-Step)Low (Dilute & Shoot)Moderate (1-Step)
Matrix Tolerance HighModerateLowHigh
Decision Framework: Selecting the Right Method

Use the following decision tree to select the optimal method based on your sample type and sensitivity requirements.

Method_Selection Figure 2: Decision tree for analytical method selection. Start Start: Select Sample Type Trace Trace Analysis (Plasma/Cell Media) Start->Trace HighConc High Concentration (Pure Standard/Reaction Mix) Start->HighConc Method_NPH RECOMMENDED: LC-MS/MS (3-NPH) (High Sensitivity, No Heat) Trace->Method_NPH Best Choice CheckInstability Is Thermal Stability a Concern? HighConc->CheckInstability Method_MeOx ALTERNATIVE: GC-MS (MeOx-TMS) (If LC-MS unavailable) CheckInstability->Method_MeOx Yes (Prevent Decarboxylation) Method_Native SCREENING: Native LC-MS/MS (Rapid, Lower Specificity) CheckInstability->Method_Native No (Rapid Screen)

References

  • BenchChem. (2025). A Comparative Guide to GC-MS and LC-MS for 3-Hydroxy-3-methylhexanoic Acid Analysis.Link

  • Han, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. Link

  • TCI Chemicals. (2025). GC Derivatization Reagents: Methoxime and TMS Protocols.[1]Link

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM.Link

  • Lipid Maps. (2025). Structure Database: N-(3-oxo-tetradecanoyl)-homoserine lactone.Link

Sources

Validation

Comparative Profiling of 3-Oxotetradecanoic Acid: Metabolic Intermediate vs. Signaling Molecule

Executive Summary 3-Oxotetradecanoic acid (3-OTA), also known as -ketomyristic acid, is a pivotal 14-carbon fatty acid derivative that functions divergently across biological kingdoms. While often overshadowed by its red...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Oxotetradecanoic acid (3-OTA), also known as


-ketomyristic acid, is a pivotal 14-carbon fatty acid derivative that functions divergently across biological kingdoms. While often overshadowed by its reduced counterpart, 3-hydroxytetradecanoic acid (the primary acyl chain of Lipid A), 3-OTA serves as a critical "decision point" molecule.

In Gram-negative bacteria , it acts as a transient biosynthetic precursor or a stable quorum-sensing signal (when lactonized). In mammalian mitochondria , it appears as a fleeting intermediate of


-oxidation, becoming pathologically relevant only during specific enzymatic deficiencies (e.g., LCHAD deficiency).

This guide provides a comparative analysis of 3-OTA profiles across species, detailing its metabolic context, stability challenges, and validated quantification protocols.

Species-Specific Profiles: The Comparative Matrix

The following table summarizes the functional state and abundance of 3-OTA across three distinct biological systems.

FeatureGram-Negative Bacteria (General) Rhizobia (e.g., S. meliloti) Mammalian Mitochondria (Human)
Primary Role Biosynthetic Precursor (Lipid A)Quorum Sensing Signal (AHL)

-Oxidation Intermediate
Molecular State ACP-bound (Transient)Homoserine Lactone (Stable)CoA-bound (Transient)
Enzymatic Context Substrate for FabG (Reductase)Product of CinI (Synthase)Substrate for HADHA (Thiolase)
Detection Profile Trace / LowHigh (in biofilm supernatant)Undetectable (Healthy) / High (LCHAD Deficiency)
Key Marker For Fatty Acid Synthesis FluxPopulation Density (Cin System)Mitochondrial Fatty Acid Oxidation Disorders

Detailed Biological Context

The Bacterial Context: Biosynthesis vs. Signaling

In Escherichia coli and most Gram-negatives, 3-OTA is rarely found in its free acid form. It exists primarily as 3-oxotetradecanoyl-ACP , formed by the condensation of lauroyl-ACP with malonyl-ACP by enzymes like FabB or FabF. It is immediately reduced by the NADPH-dependent enzyme FabG to 3-hydroxytetradecanoyl-ACP.

The Divergence: However, in specific symbiotic bacteria like Sinorhizobium meliloti , the biosynthetic pathway is hijacked for signaling. The enzyme CinI utilizes the 3-oxotetradecanoyl-ACP pool to synthesize N-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL) . Unlike the membrane-bound lipid precursors, this molecule is secreted, accumulating to trigger gene expression changes (quorum sensing) related to nodulation and plasmid transfer.

The Mammalian Context: Mitochondrial Beta-Oxidation

In humans, 3-OTA is an intermediate in the catabolism of myristic acid (C14:0).

  • Generation: Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) oxidizes 3-hydroxy-C14-CoA to 3-oxo-C14-CoA.

  • Cleavage: 3-Ketoacyl-CoA thiolase cleaves it into Acetyl-CoA and C12-CoA.

Pathological Relevance: In patients with LCHAD deficiency , the oxidation step is blocked or the thiolase step is impaired. This causes an accumulation of 3-hydroxy intermediates which can spontaneously oxidize or be enzymatically converted to 3-oxo species. These accumulate in the blood and urine, often undergoing omega-oxidation to form 3-oxotetradecanedioic acid , a diagnostic marker for fatty acid oxidation disorders (FAODs).

Metabolic Pathway Visualization

The following diagram illustrates the divergence of the 3-oxotetradecanoyl moiety across different biological systems.

OTA_Pathways Precursor Malonyl-ACP / Acetyl-CoA C14_ACP 3-Oxotetradecanoyl-ACP (Bacteria) Precursor->C14_ACP FAS II (FabF/FabB) C14_CoA 3-Oxotetradecanoyl-CoA (Mitochondria) Precursor->C14_CoA Beta-Oxidation Spiral LipidA Lipid A / LPS (Structural) C14_ACP->LipidA FabG (Reduction) + Lpx Pathway AHL 3-Oxo-C14-HSL (Signaling) C14_ACP->AHL CinI (Synthase) (S. meliloti) BetaOx Acetyl-CoA + C12-CoA (Energy) C14_CoA->BetaOx Thiolase (Normal) Urine 3-Oxotetradecanedioic Acid (Pathology Marker) C14_CoA->Urine LCHAD Deficiency (Accumulation)

Caption: Divergent fates of the 3-oxotetradecanoyl moiety in bacterial synthesis vs. mammalian degradation.

Analytical Methodologies & Challenges

Quantifying 3-OTA presents a specific chemical challenge: Beta-Keto Instability . Beta-keto acids are prone to spontaneous decarboxylation into methyl ketones (e.g., 2-tridecanone) under heat or acidic conditions. Standard FAME (Fatty Acid Methyl Ester) protocols using acid-catalyzed methanolysis often destroy the analyte.

Recommended Analytical Strategy: GC-MS with Methoximation

To prevent decarboxylation and keto-enol tautomerization, the ketone group must be "locked" before GC analysis.

  • Methoximation: Reaction with methoxyamine hydrochloride converts the unstable ketone into a stable methyloxime.

  • Silylation: Reaction with BSTFA/TMCS converts the carboxylic acid into a trimethylsilyl (TMS) ester.

Experimental Protocol: Extraction and Quantification

Objective: Quantification of 3-Oxotetradecanoic Acid from Biological Fluids (Culture Supernatant or Plasma). Sensitivity: Low ng/mL range.

Reagents
  • Internal Standard (IS): 3-Oxododecanoic acid (or deuterated myristic acid if unavailable).

  • Extraction Solvent: Ethyl Acetate (acidified with 0.1% Formic Acid).

  • Derivatization A: Methoxyamine HCl (2% in Pyridine).

  • Derivatization B: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Step-by-Step Workflow
  • Sample Preparation:

    • Take 500 µL of sample (plasma/supernatant).

    • Spike with 10 µL Internal Standard (10 µg/mL).

    • Adjust pH to 3.0 using 1M HCl (Critical: Protonates the acid for extraction, but work quickly to avoid decarboxylation).

  • Liquid-Liquid Extraction:

    • Add 1 mL acidified Ethyl Acetate. Vortex for 60 seconds.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer organic (upper) layer to a glass vial.

    • Repeat extraction once. Combine organic layers.

    • Evaporate to dryness under Nitrogen stream at room temperature (Do NOT heat).

  • Two-Step Derivatization (The "Locking" Step):

    • Step A (Ketone Stabilization): Add 50 µL Methoxyamine/Pyridine solution. Incubate at 60°C for 30 minutes.

      • Mechanism:[1][2][3][4][5]

        
        
        
    • Step B (Volatilization): Add 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes.

    • Note: This produces the Methoxime-TMS ester derivative.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Injection: Splitless, 250°C.

    • Temperature Program: 70°C (1 min)

      
       20°C/min 
      
      
      
      280°C (5 min).
    • Detection: SIM Mode (Select ions specific to the methoxime fragment, typically M-31 or M-15).

Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Supernatant) Acidification Acidify to pH 3.0 (Protonate COOH) Sample->Acidification Extraction Ethyl Acetate Extraction (Isolate Organics) Acidification->Extraction Dry N2 Evaporation (Room Temp - NO HEAT) Extraction->Dry Deriv1 Methoximation (Stabilize Ketone) Dry->Deriv1 Prevents Decarboxylation Deriv2 TMS Silylation (Volatilize Acid) Deriv1->Deriv2 GCMS GC-MS Analysis (SIM Mode) Deriv2->GCMS

Caption: Two-step derivatization workflow essential for stabilizing beta-keto fatty acids.

References

  • Raetz, C. R., & Whitfield, C. (2002). Lipopolysaccharide endotoxins. Annual Review of Biochemistry, 71, 635–700. Link

  • Marketon, M. M., & González, J. E. (2002). Identification of two quorum-sensing systems in Sinorhizobium meliloti. Journal of Bacteriology, 184(13), 3466–3475. Link

  • Wanders, R. J., et al. (1999). Disorders of mitochondrial fatty acyl-CoA beta-oxidation. Journal of Inherited Metabolic Disease, 22(4), 442–487. Link

  • Kasuya, F., et al. (2001). Determination of 3-keto fatty acids in biological fluids by gas chromatography-mass spectrometry. Journal of Chromatography B, 755(1-2), 195-203. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Oxotetradecanoic Acid

This guide provides essential safety and logistical information for the proper disposal of 3-Oxotetradecanoic acid, tailored for researchers, scientists, and professionals in drug development. Our commitment is to furnis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Oxotetradecanoic acid, tailored for researchers, scientists, and professionals in drug development. Our commitment is to furnish you with in-depth, reliable, and actionable procedures that extend beyond product specifications to ensure a safe and compliant laboratory environment.

The following protocols are designed to be self-validating systems, grounded in established safety principles. However, it is imperative to consult the specific Safety Data Sheet (SDS) for 3-Oxotetradecanoic acid and adhere to all local, state, and federal waste disposal regulations.

Understanding the Hazard Profile of 3-Oxotetradecanoic Acid

3-Oxotetradecanoic acid, a beta-keto fatty acid, presents a moderate hazard profile that necessitates careful handling and disposal. While specific toxicological data may be limited, analogous compounds such as 3-oxo Stearic Acid are known to be flammable liquids and can cause serious eye irritation[1]. Fatty acids, in general, can cause skin and respiratory tract irritation[2]. Therefore, appropriate personal protective equipment (PPE) is paramount.

Key Hazards:

  • Flammability: Potential for being a flammable liquid[1].

  • Irritation: Can cause eye, skin, and respiratory tract irritation[1][2].

  • Reactivity: As an acid, it can react exothermically with bases[3][4]. It is also incompatible with oxidizing agents and certain metals[5][6].

Immediate Safety Precautions and Spill Response

Prompt and correct response to a spill is critical to mitigate risks.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield in combination with goggles.Protects against splashes that can cause serious eye irritation[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact and potential irritation[2].
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing[5].
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of any vapors or aerosols, preventing respiratory irritation[5][7].

Spill Cleanup Protocol:

  • Evacuate and Ventilate: For significant spills, evacuate non-essential personnel and ensure the area is well-ventilated, preferably within a chemical fume hood[7].

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, earth, or vermiculite.

  • Absorption: Gently cover and absorb the spill with the inert material.

  • Collection: Carefully scoop the absorbed material into a clearly labeled, leak-proof container for hazardous waste[8].

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Step-by-Step Disposal Procedures

The appropriate disposal method for 3-Oxotetradecanoic acid depends on the quantity and whether it is contaminated with other hazardous substances.

Workflow for Disposal Decision-Making

DisposalDecision start Waste 3-Oxotetradecanoic Acid Generated is_contaminated Is the waste mixed with other hazardous chemicals? start->is_contaminated small_quantity Is the quantity small (e.g., < 25 mL of dilute solution)? is_contaminated->small_quantity No haz_waste Collect as Hazardous Waste is_contaminated->haz_waste Yes neutralize Neutralization Protocol small_quantity->neutralize Yes small_quantity->haz_waste No drain_disposal Drain Disposal (Check local regulations) neutralize->drain_disposal professional_disposal Professional Waste Disposal Service haz_waste->professional_disposal

Caption: Decision workflow for the disposal of 3-Oxotetradecanoic acid.

Protocol 1: Neutralization of Small Quantities of Uncontaminated 3-Oxotetradecanoic Acid

This procedure is suitable for small quantities (generally less than 25 mL) of dilute, uncontaminated solutions.

  • Work in a Fume Hood: Perform all steps within a certified chemical fume hood[9].

  • Dilution: Slowly add the acidic solution to a large volume of cold water (a 10:1 dilution is recommended)[10]. This helps to dissipate any heat generated during neutralization.

  • Prepare Neutralizing Agent: Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate or soda ash[11].

  • Slow Addition: Slowly and with constant stirring, add the diluted acid to the basic solution[11]. Be cautious as this can generate heat and potentially foam if bicarbonate is used[12].

  • Monitor pH: Use a calibrated pH meter or pH paper to monitor the pH of the solution. Continue adding the base until the pH is within a neutral range, typically between 5.5 and 9.5, as specified by local regulations[9][13].

  • Drain Disposal: Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations[13].

Protocol 2: Disposal of Bulk Quantities and Contaminated Waste

For larger volumes or waste containing other hazardous materials, neutralization is not appropriate. This waste must be handled as hazardous chemical waste.

  • Segregation: Keep 3-Oxotetradecanoic acid waste separate from incompatible materials, especially bases and oxidizing agents[6][14].

  • Containment: Store the waste in a designated, leak-proof, and chemically compatible container[8]. The container should be kept closed when not in use.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-Oxotetradecanoic acid," and a description of any other components in the mixture. The associated hazards (e.g., "Flammable," "Irritant") should also be clearly visible[13].

  • Storage: Store the waste container in a designated satellite accumulation area, which should be a well-ventilated and secondary containment area[13].

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company[6]. Do not attempt to dispose of this waste through standard laboratory drains or as regular trash.

Empty Container Management

Empty containers that once held 3-Oxotetradecanoic acid must also be managed properly to remove residual chemical hazards.

  • Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent) at least three times[14].

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste[14].

  • Deface Label: Completely remove or deface the original label on the container to prevent misidentification[11][14].

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of as non-hazardous waste or recycled, in accordance with institutional policies[11].

Conclusion: A Culture of Safety

The proper disposal of 3-Oxotetradecanoic acid is a critical component of laboratory safety and environmental responsibility. By understanding the chemical's hazards, implementing robust safety protocols, and adhering to the detailed disposal procedures outlined in this guide, you contribute to a safer research environment. Always prioritize consulting the specific SDS and your institution's environmental health and safety office for guidance tailored to your unique circumstances.

References

  • Carl ROTH. (2022-09-21). Safety Data Sheet: Fatty acid methyl ester mixture. Retrieved from [Link]

  • ResearchGate. (2024-07-26). How to dispose off lipids waste?. Retrieved from [Link]

  • Mercuria. (n.d.). Fatty acids, C10-18 and C12-22- unsatd., C14-18 and C16-18. Retrieved from [Link]

  • Reddit. (2022-01-18). How do labs dispose acids or chemical residue?. Retrieved from [Link]

  • ScienceLab.com. (n.d.). Material Safety Data Sheet Stearic acid MSDS. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Northwestern University. (2023-02-27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ISCC. (2025-03-31). ISCC GUIDANCE WASTE AND RESIDUES FROM FOOD AND FOOD PROCESSING. Retrieved from [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • ACS Publications. (2021-02-05). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2020-11-03). Chemical Incompatibility Guide. Retrieved from [Link]

  • Nipissing University. (2019-06-12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • OC-Praktikum.de. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • University of Oklahoma. (2025-12-22). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Chemical Incompatibility and Lab Storage Rules. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incompatible Chemicals Storage. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • University of Illinois. (2019-09-19). Chemical Incompatibility. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) for Handling 3-Oxotetradecanoic Acid

[1][2] Content Type: Operational Safety Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists Focus: Immediate logistical safety, risk mitigation, and procedural compliance. Executive Saf...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Content Type: Operational Safety Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists Focus: Immediate logistical safety, risk mitigation, and procedural compliance.

Executive Safety Summary

3-Oxotetradecanoic acid (CAS: 16694-29-4), also known as


-ketomyristic acid, is a long-chain fatty acid derivative used primarily in biochemical research and lipid metabolism studies.[1] While often structurally similar to benign fatty acids like myristic acid, the introduction of a ketone group at the 

-position alters its chemical reactivity and stability.

Critical Hazard Insight: Unlike simple fatty acids,


-keto acids are prone to spontaneous decarboxylation  under thermal stress or acidic conditions, releasing methyl ketones (2-tridecanone) and carbon dioxide .[1] This guide adopts a Precautionary Principle  approach: treat the substance as a potential irritant and a source of pressure buildup in closed vessels.[1]

Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the specific physicochemical risks associated with this compound.[1]

Physical & Chemical Properties Matrix
PropertyData / PredictionSafety Implication
Physical State Solid (Waxy Crystalline Powder)Dust inhalation risk during weighing.[1][2]
Melting Point ~50–60 °C (Predicted based on C14 analogs)Low melting point; may become tacky/liquid in warm labs.[1][2]
Solubility Soluble in Ethanol, DMSO, ChloroformSolvent choice dictates glove breakthrough time.[2]
Stability Thermal sensitivity (Decarboxylation)Do not heat in sealed containers (explosion risk).[1][2]
GHS Classification Warning (Predicted: H315, H319, H335)Causes skin/eye irritation; May cause respiratory irritation.[2]
Operational Risk Logic

The following decision tree illustrates the logic for upgrading PPE based on experimental conditions.

RiskLogic Start Start: Handling 3-Oxotetradecanoic Acid StateCheck Is it Solid (Powder) or Solution? Start->StateCheck Solid Solid Form StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution DustRisk Dust Generation Risk? Solid->DustRisk SolventRisk Identify Solvent (e.g., DMSO, Chloroform) Solution->SolventRisk StandardPPE Standard PPE: Nitrile Gloves + Safety Glasses DustRisk->StandardPPE No Dust (Weighing Boat) RespPPE Respiratory Upgrade: N95/P100 or Fume Hood DustRisk->RespPPE Fine Powder/Grinding SolventRisk->StandardPPE Ethanol/Methanol ChemPPE Chemical Upgrade: Splash Goggles + Chem-Resistant Gloves SolventRisk->ChemPPE Chloroform/DMSO

Figure 1: Risk-based PPE escalation logic.[1] Note that the solvent carrier often dictates the glove material more than the solute itself.

PPE Selection Specifications

This protocol validates PPE choices against the specific chemical nature of lipophilic acids.[1]

A. Hand Protection (Gloves)

Fatty acids can slowly permeate standard gloves, but the primary risk often comes from the organic solvents used to dissolve them.[1]

Solvent CarrierRecommended MaterialThicknessBreakthrough TimeRationale
None (Solid) Nitrile 4–5 mil>480 minExcellent barrier for dry solids; protects against skin oils contaminating sample.[1][2]
Ethanol / Methanol Nitrile 4–5 mil>240 minStandard nitrile is sufficient for short-term handling of alcohols.[1][2]
DMSO Nitrile (Double) or Butyl >8 mil>480 minDMSO penetrates skin instantly, carrying the acid with it.[1][2] Double gloving is mandatory.[1]
Chloroform PVA or Viton Varies>60 minNitrile degrades rapidly in chloroform.[1][2] Use laminate or PVA gloves.[1]

Expert Insight: Do not use Latex gloves. 3-Oxotetradecanoic acid is lipophilic and can interact with natural rubber latex proteins, potentially compromising the barrier integrity over time .[1]

B. Eye & Face Protection[2]
  • Standard Operation: Safety Glasses with Side Shields (ANSI Z87.1 compliant).[1]

  • High Risk (Dust/Splash): Chemical Splash Goggles .[1]

    • Why? As a solid powder, static electricity can cause particles to "jump."[1] If the powder enters the eye, the acidity (carboxylic acid) combined with the surfactant nature of the fatty chain can cause significant irritation and difficult washout.

C. Respiratory Protection[2][3]
  • Primary Control: Always handle the pure powder inside a Chemical Fume Hood or Biosafety Cabinet to prevent inhalation.[1]

  • Secondary Control: If a hood is unavailable, use an N95 (NIOSH) or P2 (EN 149) particulate respirator.[1] Inhalation of fatty acid dusts can cause "lipoid pneumonia-like" inflammation in sensitive individuals.[1]

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation & Weighing[1][2][3]
  • Donning: Put on lab coat, safety glasses, and appropriate gloves (see Matrix above).[1]

  • Static Control: Use an anti-static gun or wipe on the weighing boat.[1] Fatty acid powders are highly static-prone.[1]

  • Weighing: Perform weighing inside the fume hood if possible. If the balance is outside, cover the balance with a draft shield and work slowly to minimize air disturbance.

Phase 2: Solubilization[1][2][3]
  • Solvent Addition: Add solvent slowly to the solid.[1]

  • Venting: If dissolving in an acidic medium or heating slightly, do not cap the vial tightly immediately.

    • Mechanism:[1][2][3][4]

      
      -keto acids can decarboxylate (
      
      
      
      ).[1] Pressure buildup in a sealed glass vial can cause rupture .[1]
  • Transfer: Use positive-displacement pipettes for viscous solutions to prevent dripping.[1]

Phase 3: Decontamination & Spill Response[1][3]
  • Minor Spill (Solid):

    • Cover with wet paper towels to prevent dust dispersal.[1]

    • Wipe up and place in a solid waste bag.[1]

    • Clean surface with 70% Ethanol (water alone will not solubilize the fatty acid effectively).[1]

  • Skin Exposure:

    • Immediately wash with soap and copious water .[1] Water alone is ineffective due to the lipid nature of the compound; soap is required to emulsify and remove it.[1]

    • Consult SDS if irritation persists.[1]

Disposal Plan

Disposal must align with the chemical's lipophilic and acidic nature.[1]

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][2]Place in Hazardous Solid Waste bin. Label as "Fatty Acid Derivative, Solid."[1]
Liquid Waste (A) Dissolved in Ethanol/DMSO/Methanol.[1][2]Non-Halogenated Organic Waste .
Liquid Waste (B) Dissolved in Chloroform/DCM.[1][2]Halogenated Organic Waste .
Aqueous Waste Buffers containing trace amounts (<1%).[1][2]Check local regulations; generally requires collection if concentration is significant due to potential aquatic toxicity.[1][2]

Self-Validating Check: Before disposal, ask: Does this waste container contain any oxidizers? (Fatty acids can act as fuel; keep away from strong oxidizers like nitric acid).[1]

References

  • PubChem. (2025).[1] 4-Keto myristic acid (Compound Summary).[1] National Library of Medicine.[1] [Link][1]

  • American Chemical Society. (2018).[1] Molecule of the Week: Myristic Acid.[1][5][Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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